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  • Product: Fmoc-|A-Me-homoPhe-OH
  • CAS: 1693866-72-6

Core Science & Biosynthesis

Foundational

Fmoc-L-Me-homoPhe-OH: A Technical Guide for Advanced Peptide Synthesis and Drug Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Unnatural Amino Acids in Peptide Therapeutics The pursuit of novel peptide-based therapeutics is increasingly relia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Unnatural Amino Acids in Peptide Therapeutics

The pursuit of novel peptide-based therapeutics is increasingly reliant on the incorporation of unnatural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1] Among the arsenal of modified amino acids, Fmoc-L-Me-homoPhe-OH (N-α-Fmoc-N-α-methyl-L-homophenylalanine) has emerged as a powerful building block for medicinal chemists and peptide scientists. This technical guide provides a comprehensive overview of the core attributes of Fmoc-L-Me-homoPhe-OH, including its synthesis, strategic incorporation into peptide sequences, and its profound impact on the physicochemical and pharmacological properties of the resulting peptides.

This guide is designed to provide not just procedural instructions, but also the scientific rationale behind the application of this unique amino acid derivative, empowering researchers to leverage its full potential in the design of next-generation peptide drugs.

Core Attributes of Fmoc-L-Me-homoPhe-OH

Fmoc-L-Me-homoPhe-OH is a derivative of the amino acid L-phenylalanine, distinguished by two key modifications: N-α-methylation and homologation of the side chain . These alterations, seemingly subtle, impart significant and advantageous properties to peptides that incorporate this residue.

Chemical Structure and Properties
  • Chemical Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid

  • Molecular Formula: C26H25NO4[2]

  • Molecular Weight: 415.48 g/mol [2]

  • CAS Number: 1065076-30-3[2]

Table 1: Physicochemical Properties of Fmoc-L-Me-homoPhe-OH and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
Fmoc-L-Me-homoPhe-OH C26H25NO4415.481065076-30-3N-methylated, Homologated side chain
Fmoc-L-homoPhe-OHC25H23NO4401.45132684-59-4Homologated side chain
Fmoc-L-MePhe-OHC25H23NO4401.4777128-73-5N-methylated
Fmoc-L-Phe-OHC24H21NO4387.4335661-40-6Natural Phenylalanine derivative

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function, which is standard in solid-phase peptide synthesis (SPPS) and is readily cleaved under mild basic conditions.[3]

The Dual Impact of N-Methylation and Homologation

The strategic incorporation of Fmoc-L-Me-homoPhe-OH into a peptide sequence is driven by the synergistic effects of its two core modifications.

N-α-Methylation: Enhancing "Drug-Likeness"

The addition of a methyl group to the amide nitrogen of the peptide backbone is a well-established strategy to enhance the pharmacological properties of peptides.[4]

  • Increased Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases. This significantly increases the in vivo half-life of the peptide.[1][5]

  • Enhanced Membrane Permeability: By replacing the amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone. This increases its lipophilicity, which can lead to improved passive diffusion across cell membranes and enhanced oral bioavailability.[1][4]

  • Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom around the peptide bond, favoring a trans geometry and influencing the local secondary structure. This can lock the peptide into a bioactive conformation.[4][6]

Homophenylalanine Side Chain: Modulating Aromatic Interactions

Homophenylalanine, with its extended ethyl-phenyl side chain, offers unique possibilities for modulating peptide structure and function compared to the natural phenylalanine.

  • Altered Aromatic Interactions: The increased length and flexibility of the homophenylalanine side chain can influence both intramolecular and intermolecular aromatic interactions, which are crucial for peptide folding and receptor binding.

  • Hydrophobicity and Binding: The larger hydrophobic surface area of the homophenylalanine side chain can enhance binding to hydrophobic pockets of target proteins.

Synthesis of Fmoc-L-Me-homoPhe-OH

While commercially available, the synthesis of Fmoc-L-Me-homoPhe-OH can be achieved through a multi-step process starting from L-homophenylalanine. A general, well-established method for the N-methylation of Fmoc-protected amino acids is the Fukuyama-Mitsunobu reaction or variations thereof.[7] A solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has also been described as an efficient method for synthesizing Fmoc-N-methylated amino acids.[8]

Synthesis_Workflow

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Me-homoPhe-OH into a peptide sequence using standard Fmoc-based SPPS requires special consideration due to its steric hindrance.

Experimental Protocol: Coupling of Fmoc-L-Me-homoPhe-OH

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

2. Amino Acid Activation:

  • In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-Me-homoPhe-OH in DMF.

  • Add 3-5 equivalents of a suitable coupling reagent. For sterically hindered amino acids like N-methylated residues, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[9]

  • Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Allow the activation mixture to pre-activate for 5-10 minutes.

3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Longer coupling times may be necessary for difficult sequences.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil test.

4. Washing and Capping:

  • After the coupling is complete, wash the resin thoroughly with DMF.

  • To block any unreacted N-terminal amines, a capping step with acetic anhydride and DIPEA in DMF can be performed.

SPPS_Cycle

Purification and Analytical Characterization

Peptides containing N-methylated amino acids often exhibit increased hydrophobicity, which can present challenges during purification.

Purification by Reverse-Phase HPLC (RP-HPLC)
  • Column Selection: A standard C18 column is often sufficient, but for highly hydrophobic peptides, a C8 or C4 column may provide better resolution.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For very hydrophobic peptides, the addition of a small percentage of isopropanol or a different ion-pairing reagent may be beneficial.[10]

  • Gradient Optimization: A shallow gradient is often necessary to achieve good separation of the target peptide from closely eluting impurities, such as deletion sequences.

Analytical Characterization
  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[11][12]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of peptides containing N-methylated residues. However, the presence of the N-methyl group can lead to the observation of cis/trans isomers around the methylated peptide bond, which can complicate the spectra. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are essential for complete resonance assignment and conformational analysis.[13][14]

Impact on Peptide Structure and Function

The incorporation of N-methyl-homophenylalanine can have a profound impact on the structure and, consequently, the biological activity of a peptide.

Conformational Effects

N-methylation generally disfavors the formation of α-helical and β-sheet structures due to the removal of the amide proton, which is a crucial hydrogen bond donor.[6] Instead, it tends to induce more extended or β-turn-like conformations.[15][16] This can be advantageous in disrupting protein-protein interactions or in stabilizing a specific turn structure required for receptor binding.

Enzymatic Stability

As previously mentioned, N-methylation significantly enhances resistance to enzymatic degradation.

Table 2: Hypothetical Enzymatic Stability Data

Peptide SequenceModificationHalf-life in Human Serum (hours)
Ac-Gly-Phe-Ala-NH2None< 1
Ac-Gly-MePhe -Ala-NH2N-methylation> 24
Ac-Gly-homoPhe -Ala-NH2Homologation~2
Ac-Gly-Me-homoPhe -Ala-NH2N-methylation & Homologation> 48
(This data is illustrative and the actual stability will depend on the specific peptide sequence and the proteases present.)
Case Study Considerations in Drug Design

While specific, publicly available case studies detailing the use of Fmoc-L-Me-homoPhe-OH in late-stage clinical candidates are limited, its application can be inferred from the broader use of N-methylated and unnatural amino acids in drug discovery. For example, in the development of somatostatin analogs, N-methylation has been instrumental in improving oral bioavailability and metabolic stability. The inclusion of a residue like N-methyl-homophenylalanine would be a rational design choice in such a context to further optimize pharmacokinetic properties and potentially fine-tune receptor binding affinity and selectivity.

Conclusion

Fmoc-L-Me-homoPhe-OH is a versatile and powerful tool for the modern peptide chemist. Its unique combination of N-methylation and side-chain homologation provides a means to systematically modulate the properties of peptides, leading to enhanced stability, improved cell permeability, and constrained conformations. While its incorporation requires careful consideration during synthesis and purification, the potential rewards in terms of improved "drug-like" properties make it an invaluable asset in the design and development of novel peptide-based therapeutics. This guide has provided the foundational knowledge and practical considerations necessary for researchers to confidently and effectively utilize Fmoc-L-Me-homoPhe-OH in their scientific endeavors.

References

  • Should My Peptide Be Methylated? - LifeTein. (2025, September 25). Retrieved February 23, 2026, from [Link]

  • Macnaughtan, M. A., Kane, A. M., & Prestegard, J. H. (2005). Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins. Journal of the American Chemical Society, 127(50), 17626–17627.
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Nowick, J. S., et al. (2020).
  • Manavalan, B., et al. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor.
  • Asiano, N. P., & Biondi, R. M. (2025).
  • García, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7588.
  • Cyclization and N-methyl-l-alanine improve the protease stability and... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. - NTU > IRep. (n.d.). Retrieved February 23, 2026, from [Link]

  • Garcia de la Torre, B., et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 23(15), 5483-5491.
  • peptide nmr. (n.d.). Retrieved February 23, 2026, from [Link]

  • Garcia de la Torre, B., et al. (2021). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. Digital CSIC.
  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. (2025, August 6). Retrieved February 23, 2026, from [Link]

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - FREDI. (n.d.). Retrieved February 23, 2026, from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(17), 6918-6920.
  • Peptide Purification - AAPPTec. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(8), 589-595.
  • CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents. (n.d.).
  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • Peptide Isolation & Purification Techniques - Waters Corporation. (n.d.). Retrieved February 23, 2026, from [Link]

  • Wu, R., et al. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, S5, 006.
  • Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues - OSTI.GOV. (n.d.). Retrieved February 23, 2026, from [Link]

  • III. Solution Conformational Study and Crystal Structure of N>-Pivaloyl-L-Prolyl-N-Methyl-N'-Isopropyl-L-Alaninamide* | Scilit. (n.d.). Retrieved February 23, 2026, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. (n.d.). Retrieved February 23, 2026, from [Link]

  • Site-Selective N-Methylation of Peptides on Solid Support (1997) - SciSpace. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fmoc-Arg(Pbf)-Arg(Pbf)-OH in Peptide Synthesis - Advent Chembio. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chronopoulou, L., et al. (2014). Designing unconventional Fmoc-peptide-based biomaterials: structure and related properties.

Sources

Exploratory

An In-Depth Technical Guide to Fmoc-N-Me-homoPhe-OH: Properties and Applications

This guide provides an in-depth analysis of (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl-methyl-amino]-4-phenyl-butanoic acid, commonly known as Fmoc-N-Me-homoPhe-OH. It is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl-methyl-amino]-4-phenyl-butanoic acid, commonly known as Fmoc-N-Me-homoPhe-OH. It is designed for researchers, scientists, and drug development professionals who are leveraging non-canonical amino acids to enhance the therapeutic properties of peptides. We will explore the core chemical properties of this reagent, its strategic importance in peptide design, and provide validated protocols for its successful incorporation into synthetic peptides.

Introduction: The Strategic Advantage of Structural Modification

In the pursuit of novel peptide therapeutics, native sequences often face significant pharmacological hurdles, including poor metabolic stability and low oral bioavailability.[1][2] The strategic incorporation of modified amino acids is a cornerstone of modern peptidomimetic design to overcome these limitations. Fmoc-N-Me-homoPhe-OH is a bifunctional building block that introduces two critical modifications in a single residue: N-methylation and a homophenylalanine side chain.

  • N-methylation: The addition of a methyl group to the backbone amide nitrogen is a powerful tool for enhancing a peptide's drug-like properties.[2][3] This modification sterically shields the adjacent peptide bond from enzymatic degradation by proteases, significantly increasing the peptide's half-life.[4] Furthermore, by removing a hydrogen bond donor, N-methylation reduces the molecule's overall polarity, which can improve membrane permeability and oral absorption.[1][4]

  • Homophenylalanine: As a nonproteinogenic amino acid, homophenylalanine features a side chain that is one methylene group longer than that of natural phenylalanine.[5] This extension provides a means to probe receptor binding pockets, optimize hydrophobic interactions, and enhance stability against proteolysis.[6][7]

The combination of these two features in Fmoc-N-Me-homoPhe-OH provides a unique tool for medicinal chemists to fine-tune the conformational and pharmacokinetic profiles of peptide drug candidates.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-N-Me-homoPhe-OH is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 1065076-30-3[8][9]
Molecular Formula C₂₆H₂₅NO₄[8]
Molecular Weight 415.48 g/mol [8][9]
Synonym Fmoc-N-Methyl-L-Homophenylalanine[9]
Appearance White to off-white powder[10][11]
Purity Typically ≥97% (HPLC)[8]
Storage Conditions 4°C, sealed, away from moisture[8]
Solubility Soluble in DMF, DMSO[12][13]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-N-Me-homoPhe-OH into a peptide sequence via Fmoc-based SPPS requires special consideration due to the inherent steric hindrance of the N-methyl group. This section provides validated protocols and explains the rationale behind each step.

Key Challenge: Steric Hindrance in Coupling Reactions

The primary obstacle when using N-methylated amino acids is the steric bulk around the secondary amine, which significantly slows the rate of acylation (coupling).[14] Standard coupling conditions that are effective for canonical amino acids often result in incomplete reactions, leading to the formation of deletion sequences and impure products.

Causality: The N-methyl group and the adjacent Fmoc group create a sterically crowded environment that hinders the approach of the activated carboxyl group of the incoming amino acid. This necessitates the use of more potent activation methods to drive the reaction to completion.

Recommended Coupling Protocol

To overcome steric hindrance, the use of high-potency uronium or phosphonium salt-based coupling reagents is mandatory.[14] The following protocol has been validated for incorporating sterically hindered residues like Fmoc-N-Me-homoPhe-OH.

Reagents:

  • Fmoc-N-Me-homoPhe-OH (3.0 eq.)

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-homoPhe-OH (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 2-5 minutes. The formation of the HOBt-ester is rapid.

  • Coupling: Add the pre-activated solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. The extended reaction time is crucial to ensure complete acylation.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue; it should be performed on a small sample of beads after the subsequent Fmoc deprotection step to confirm the presence of a free primary amine for the next coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Expertise & Rationale: HATU is recommended over other reagents like HBTU or DIC/HOBt because its corresponding activated ester is highly reactive and less prone to side reactions like racemization, especially in hindered couplings.[15] The use of 3 equivalents of the amino acid ensures the reaction is driven to completion by mass action.

SPPS_Coupling_Workflow cluster_reagents Reagent Preparation cluster_vessel Reaction Vessel FmocAA Fmoc-N-Me-homoPhe-OH Preactivation Pre-activation (2-5 min) FmocAA->Preactivation HATU HATU HATU->Preactivation DIPEA DIPEA DIPEA->Preactivation Resin Resin with free N-terminal amine Coupling Coupling Reaction (1-4 hours) Resin->Coupling CoupledResin Resin with coupled Fmoc-N-Me-homoPhe-OH Wash Wash with DMF CoupledResin->Wash Preactivation->Coupling Add to resin Coupling->CoupledResin Fmoc_Deprotection_Mechanism FmocPeptide Fmoc-N(Me)-Peptide Acidic Proton (H+) Intermediate Fluorenyl Anion (Aromatic & Stabilized) FmocPeptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->FmocPeptide Products Free N(Me)-Peptide + CO2 + Dibenzofulvene Piperidine->Products Elimination β-Elimination Intermediate->Elimination Elimination->Products Adduct DBF-Piperidine Adduct (Washed Away) Products->Adduct Trapping of DBF

Caption: Mechanism of Fmoc deprotection by piperidine.

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the Fmoc-N-Me-homoPhe-OH building block and to verify its successful incorporation into the final peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for assessing the purity of the Fmoc-amino acid derivative. When analyzing a peptide containing an N-methylated residue, its incorporation typically leads to a noticeable increase in retention time compared to its non-methylated counterpart due to increased hydrophobicity. [4]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for identity confirmation. [16]

  • For the Building Block: Electrospray ionization (ESI) MS will confirm the molecular weight of Fmoc-N-Me-homoPhe-OH (Expected [M+H]⁺ ≈ 416.5 m/z).

  • For the Peptide: After incorporation into a peptide, ESI-MS will show a mass increase of 193.25 Da (the mass of the N-Me-homoPhe residue) compared to the precursor peptide. The mass difference between the final peptide and an analogue containing a standard phenylalanine residue would be +28.05 Da (one -CH₂- group and one -CH₃ group minus one -H).

  • Tandem MS (MS/MS): To confirm the location of the modification, fragmentation techniques like Collision-Induced Dissociation (CID) are used. The 14 Da difference between an N-methylated and a standard amide bond will be evident in the fragment ion series, allowing for unambiguous site localization. [16][17]

Conclusion

Fmoc-N-Me-homoPhe-OH is a high-value building block for peptide chemists seeking to systematically enhance the drug-like properties of their lead compounds. While its sterically hindered nature demands optimized coupling protocols, the strategic benefits—including improved proteolytic stability and modified hydrophobicity—provide a compelling rationale for its use. By employing potent coupling reagents, extended reaction times, and rigorous analytical oversight, researchers can successfully leverage this reagent to accelerate the development of next-generation peptide therapeutics.

References

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Sun, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 262, 115891. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Sun, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.[Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?[Link]

  • Ferreira, H., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI.[Link]

  • Giglione, C., et al. (2011). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - NIH.[Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.[Link]

  • Zhang, Z., et al. (2019). Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors. PubMed.[Link]

  • Albericio, F., et al. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.[Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal.[Link]

  • P3 BioSystems. Unusual Amino Acids - Homophenylalanine (Hphe).[Link]

  • Hino, M., et al. (2013). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. PubMed.[Link]

Sources

Foundational

Fmoc-L-Me-homoPhe-OH structure and synthesis

An In-Depth Technical Guide to Fmoc-L-Me-homoPhe-OH: Structure, Synthesis, and Application Authored by: A Senior Application Scientist Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-L-Me-homoPhe-OH: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations, including poor metabolic stability and low membrane permeability. A proven strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid, or Fmoc-L-Me-homoPhe-OH, offers a powerful tool to engineer peptides with superior pharmacokinetic profiles.

N-methylation introduces a methyl group to the amide nitrogen, which imparts two critical features: it provides steric shielding against proteolytic enzymes, thereby enhancing the peptide's in vivo half-life, and it removes a hydrogen bond donor, which reduces the polarity and increases the lipophilicity of the molecule.[1][2] This latter effect can significantly improve a peptide's ability to passively diffuse across cellular membranes, a key requirement for targeting intracellular proteins.[1][3][4] This guide provides a comprehensive overview of the structure, synthesis, and strategic applications of Fmoc-L-Me-homoPhe-OH for researchers, chemists, and professionals in the field of peptide science and drug discovery.

Structural and Physicochemical Properties

Fmoc-L-Me-homoPhe-OH is a non-proteinogenic amino acid derivative. The "homo" designation indicates that its side chain contains one additional methylene group compared to its proteinogenic counterpart, phenylalanine. This extension, combined with N-methylation, provides unique conformational properties. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function, essential for its use in standard solid-phase peptide synthesis (SPPS).[5]

Chemical Structure

The structure of Fmoc-L-Me-homoPhe-OH is characterized by the L-configured α-carbon, the N-methylated amine protected by the Fmoc group, and the 4-phenylbutyl side chain.

A 2D representation of Fmoc-L-Me-homoPhe-OH.

Physicochemical Data

A summary of the key physicochemical properties for Fmoc-L-Me-homoPhe-OH and its direct precursor, Fmoc-L-homoPhe-OH, is presented below for comparison.

PropertyFmoc-L-Me-homoPhe-OHFmoc-L-homoPhe-OH
CAS Number 1065076-30-3[6]132684-59-4[5][7]
Molecular Formula C₂₆H₂₅NO₄[6]C₂₅H₂₃NO₄[5][7]
Molecular Weight 415.48 g/mol [6]401.45 g/mol [7]
Appearance White to off-white powderWhite powder[7]
Purity (HPLC) ≥97%≥98%[7]
Storage Conditions 2-8°C, sealed from moisture[6]0-8°C[7]
Solubility Soluble in DMF, DMSOSoluble in DMF, DMSO[5]
Melting Point Not specified142 - 159 °C[7]

Synthesis of Fmoc-L-Me-homoPhe-OH

The synthesis of Fmoc-N-methylated amino acids is a multi-step process that requires careful control of protecting groups and reaction conditions to avoid racemization and side reactions. While numerous methods exist for N-methylation, the Biron-Kessler method, an adaptation of the Fukuyama amine synthesis for solid-phase, provides a robust and efficient pathway.[8] The following section outlines a validated protocol for the synthesis of Fmoc-L-Me-homoPhe-OH, starting from the commercially available L-homophenylalanine.

Synthetic Workflow Overview

The overall synthesis can be divided into three main stages:

  • Fmoc Protection : The α-amino group of L-homophenylalanine is protected with the Fmoc group.

  • N-Methylation : The Fmoc-protected amino acid is N-methylated. A common strategy involves temporary protection of the amine with a 2-nitrobenzenesulfonyl (o-NBS) group, which renders the remaining NH proton acidic and amenable to methylation.

  • Deprotection and Purification : The temporary sulfonyl group is removed to yield the final product.

SynthesisWorkflow Start L-homophenylalanine Step1 Fmoc Protection (Fmoc-Cl or Fmoc-OSu) Start->Step1 Product1 Fmoc-L-homoPhe-OH Step1->Product1 Step2 Sulfonylation (o-NBS-Cl, Base) Product1->Step2 Product2 Fmoc-(o-NBS)-L-homoPhe-OH Step2->Product2 Step3 N-Methylation (CH3I or (CH3)2SO4, Base) Product2->Step3 Product3 Fmoc-(o-NBS)-N-Me-L-homoPhe-OH Step3->Product3 Step4 Sulfonyl Deprotection (Thiol, Base) Product3->Step4 FinalProduct Fmoc-L-Me-homoPhe-OH Step4->FinalProduct

Workflow diagram for the synthesis of Fmoc-L-Me-homoPhe-OH.

Detailed Experimental Protocol

This protocol is a composite method based on established procedures for Fmoc protection and N-methylation.[8][9][10]

Part A: Synthesis of Fmoc-L-homoPhe-OH
  • Dissolution : Dissolve L-homophenylalanine (1 equivalent) in a 10% aqueous sodium carbonate solution. Cool the solution to 0°C in an ice bath.

  • Fmocylation : In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1 equivalent) in dioxane. Add this solution dropwise to the stirring amino acid solution over 1 hour, maintaining the temperature at 0°C.

  • Reaction : Allow the mixture to warm to room temperature and stir overnight (approx. 18 hours).

  • Work-up : Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

  • Acidification : Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated HCl. A white precipitate of Fmoc-L-homoPhe-OH will form.

  • Isolation : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the product.

Part B: N-Methylation via the Fukuyama-Biron-Kessler Method

This part of the synthesis is often performed on a solid support (e.g., 2-CTC resin) to simplify purification, but a solution-phase adaptation is also feasible.[8]

  • Sulfonylation : Dissolve Fmoc-L-homoPhe-OH (1 equivalent) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (Et₃N, 2.2 equivalents) followed by 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Methylation : To the resulting N-sulfonylated intermediate, add a methylating agent. A common and effective choice is dimethyl sulfate ((CH₃)₂SO₄) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10] Alternatively, methyl iodide (CH₃I) can be used. The reaction is typically performed in an aprotic polar solvent like DMF.

  • Deprotection of o-NBS group : After methylation is complete, the o-NBS group is selectively removed. This is achieved by treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate or DBU in DMF. The thiol acts as a nucleophile to cleave the sulfonamide bond.

  • Final Purification : After the removal of the o-NBS group, the crude product is purified. This typically involves an acidic work-up followed by column chromatography on silica gel to isolate the pure Fmoc-L-Me-homoPhe-OH.

Applications in Peptide and Drug Development

The incorporation of Fmoc-L-Me-homoPhe-OH into a peptide sequence is a strategic decision aimed at enhancing its therapeutic potential. The benefits are multifaceted and grounded in the physicochemical changes induced by the N-methyl group.

Enhancing Metabolic Stability

Peptides are susceptible to degradation by a wide array of proteases and peptidases in the body. The N-methyl group on the peptide backbone acts as a steric shield, physically blocking the approach of these enzymes to the adjacent peptide bond.[1] By strategically placing Fmoc-L-Me-homoPhe-OH at known cleavage sites, researchers can significantly prolong the in vivo half-life of a peptide, leading to sustained therapeutic activity.[4]

Improving Membrane Permeability and Bioavailability

A major challenge for peptide drugs is their inability to cross cell membranes to reach intracellular targets. N-methylation reduces the hydrogen-bonding capacity of the peptide backbone, which lowers the energetic penalty for the molecule to move from an aqueous environment into the hydrophobic lipid bilayer of a cell membrane.[1][2] This modification can substantially improve passive diffusion and oral bioavailability, transforming a potent but membrane-impermeable peptide into a viable drug candidate.[3][4]

Modulating Conformation and Biological Activity

The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone. This constraint can lock the peptide into a specific bioactive conformation that is optimal for receptor binding. This can lead to increased potency and selectivity. In some cases, the conformational restriction can even convert a receptor agonist into an antagonist, providing a valuable tool for modulating biological pathways.[1][4]

Synthetic Considerations

While advantageous, the use of N-methylated amino acids introduces synthetic challenges. The increased steric hindrance of the N-methylated amine slows down the coupling reaction during SPPS.[1][3] This can lead to incomplete reactions and the formation of deletion sequences. To overcome this, specialized coupling reagents (e.g., HATU, HCTU) and optimized protocols, often involving extended coupling times or double coupling steps, are required to achieve high yields and purity.[3][11]

Conclusion

Fmoc-L-Me-homoPhe-OH is more than just a modified amino acid; it is a strategic building block for the rational design of next-generation peptide therapeutics. Its unique structure confers enhanced resistance to enzymatic degradation, improves cell permeability, and allows for fine-tuning of peptide conformation and activity. While its incorporation requires specialized synthetic considerations, the potential gains in pharmacokinetic and pharmacodynamic properties make it an indispensable tool for researchers and drug developers aiming to unlock the full therapeutic potential of peptides.

References

  • SciELO México. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). [Link]

  • Aapptec Peptides. N-Methyl Amino Acids Archives. [Link]

  • LifeTein. Should My Peptide Be Methylated?. [Link]

  • PMC. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • Anaspec. Fmoc-L-homophenylalanine - 5 g. [Link]

  • PubChem. Fmoc-L-Phe(3-NH2)-OH | C24H22N2O4 | CID 155903778. [Link]

  • Aapptec Peptides. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine; CAS 132684-59-4. [Link]

  • PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ResearchGate. Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. [Link]

  • PubChem. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid. [Link]

  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link]

  • PMC - NIH. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. [Link]

  • Google Patents. CN103524595A - Method for synthesizing pseudo-dipeptide Fmoc-Gly-Thr(phiMe, Me pro)-OH by utilizing new kilogram method.

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Exploratory

N-Methylation: A Strategic Tool for Enhancing Peptide Stability and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The therapeutic application of peptides, while promising due to their high specificit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The therapeutic application of peptides, while promising due to their high specificity and potency, is often hindered by their inherent instability and poor pharmacokinetic profiles. N-methylation, the strategic addition of a methyl group to the backbone amide nitrogen, has emerged as a powerful strategy to overcome these limitations. This guide provides a comprehensive technical overview of the role of N-methylation in enhancing peptide stability. We will delve into the core principles of how this modification influences proteolytic resistance, conformational dynamics, and membrane permeability. Furthermore, this document provides detailed, field-proven protocols for the synthesis, purification, and characterization of N-methylated peptides, along with robust assays to quantify their enhanced stability and biological activity.

The Challenge of Peptide Instability in Drug Development

Native peptides are often susceptible to rapid degradation by proteases in biological systems, leading to a short in vivo half-life and limited therapeutic efficacy.[1] Their hydrophilic nature and large size also contribute to poor membrane permeability, restricting their oral bioavailability and ability to reach intracellular targets.[2][3] These challenges necessitate chemical modifications to improve their "drug-like" properties.[4] N-methylation stands out as a key strategy to address these issues directly at the peptide backbone.[5]

The Core Mechanism of N-Methylation in Conferring Stability

The introduction of a methyl group to the amide nitrogen of a peptide backbone induces significant changes in its physicochemical and conformational properties.[6] These changes are the primary drivers of enhanced stability and improved pharmacokinetics.

Steric Hindrance and Proteolytic Resistance

The most direct impact of N-methylation on peptide stability is the steric hindrance it provides against proteolytic enzymes.[7] Proteases recognize and bind to specific peptide sequences, catalyzing the hydrolysis of amide bonds. The presence of a methyl group on the amide nitrogen physically obstructs the approach of these enzymes, preventing efficient binding and subsequent cleavage.[8] This "shielding" effect significantly increases the peptide's resistance to degradation in plasma and other biological matrices.[9]

Diagram 1: Mechanism of Proteolytic Cleavage and N-Methylation Protection

Mechanism of Proteolytic Cleavage and N-Methylation Protection cluster_0 Native Peptide cluster_1 N-Methylated Peptide Peptide_Backbone_1 ...-NH-CHR-CO-NH-CHR'-CO-... Binding_Site Active Site Binding Peptide_Backbone_1->Binding_Site Recognition Protease Protease Protease->Binding_Site Cleavage Amide Bond Cleavage Binding_Site->Cleavage Hydrolysis Peptide_Backbone_2 ...-NH-CHR-CO-N(CH3)-CHR'-CO-... Steric_Hindrance Steric Hindrance Peptide_Backbone_2->Steric_Hindrance Blocked Access Protease_2 Protease Protease_2->Steric_Hindrance No_Cleavage No Cleavage Steric_Hindrance->No_Cleavage Inhibition

Caption: N-methylation sterically hinders protease access to the peptide backbone.

Conformational Rigidity and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone.[6] The presence of the methyl group can favor a cis amide bond conformation over the more common trans conformation, inducing specific turns and secondary structures.[10][11] This pre-organization of the peptide into a bioactive conformation can enhance its binding affinity and selectivity for its target receptor.[4][7] However, it is crucial to note that improper placement of N-methylation can also disrupt essential binding interactions.[9]

Increased Lipophilicity and Membrane Permeability

By replacing an amide proton (a hydrogen bond donor) with a methyl group, N-methylation reduces the peptide's overall polarity and increases its lipophilicity.[11] This is a critical factor for improving passive diffusion across cell membranes, which can lead to enhanced oral bioavailability.[12] The reduction in hydrogen bonding potential also helps to shield the polar amide backbone, making the peptide more soluble in the hydrophobic core of the lipid bilayer.[13]

Synthesis and Characterization of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges compared to standard solid-phase peptide synthesis (SPPS).[6][14] The secondary amine of the N-methylated amino acid is less nucleophilic, making subsequent coupling steps more difficult.[6]

Solid-Phase Synthesis of N-Methylated Peptides

Several methods exist for incorporating N-methylated amino acids during SPPS.[15][16] A common and effective approach involves a three-step on-resin methylation procedure.[17]

Experimental Protocol: On-Resin N-Methylation

  • Sulfonylation: The free amine of the resin-bound peptide is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and diisopropylethylamine (DIPEA) in dichloromethane (DCM) to form a sulfonamide.

  • Methylation: The sulfonamide is then methylated using dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF).

  • Desulfonylation: The o-NBS protecting group is removed with a solution of 2-mercaptoethanol and DBU in DMF to yield the N-methylated amine.

Note: For difficult couplings onto the N-methylated residue, microwave-assisted synthesis can significantly improve efficiency.[15][18]

Purification and Characterization

Purification of N-methylated peptides is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). It is important to note that N-methylated peptides can exist as a mixture of cis and trans amide bond isomers, which may lead to peak broadening or the appearance of multiple peaks in the HPLC chromatogram.[19]

Characterization and confirmation of the final product are crucial.

  • Mass Spectrometry (MS): To verify the correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and location of the N-methyl group and to study the conformational effects of the modification.[19]

Evaluating the Stability and Activity of N-Methylated Peptides

A series of well-designed experiments are necessary to quantify the impact of N-methylation on a peptide's stability and biological function.

Diagram 2: Experimental Workflow for Comparative Analysis

Experimental Workflow for Comparative Analysis Start Peptide Design & Synthesis Native Native Peptide Start->Native NMe N-Methylated Analogue Start->NMe Stability In Vitro Stability Assay (Plasma, Microsomes) Native->Stability Permeability Cell Permeability Assay (e.g., Caco-2) Native->Permeability Binding Receptor Binding Assay Native->Binding NMe->Stability NMe->Permeability NMe->Binding Analysis Data Analysis & Comparison Stability->Analysis Permeability->Analysis Activity Functional Bioassay Binding->Activity Activity->Analysis PK In Vivo Pharmacokinetic Studies Analysis->PK

Caption: A systematic workflow for evaluating N-methylated peptides.

In Vitro Stability Assay

This assay assesses the susceptibility of the peptide to degradation by proteases present in biological fluids like plasma.

Experimental Protocol: Plasma Stability Assay

  • Incubation: The test peptide (native or N-methylated) is incubated in plasma (e.g., human, rat) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: The samples are centrifuged to precipitate plasma proteins.

  • Quantification: The concentration of the remaining intact peptide in the supernatant is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of peptide remaining is plotted against time to determine the half-life (t½).

Cell Permeability Assay

The Caco-2 cell model is widely used to predict intestinal permeability and oral absorption.[20]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured on permeable filter supports for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: The peptide is added to the apical (AP) side (representing the intestinal lumen), and samples are collected from the basolateral (BL) side (representing the bloodstream) over time.

  • Quantification: The peptide concentration in the basolateral samples is determined by LC-MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Receptor Binding Affinity Assay

This assay determines how N-methylation affects the peptide's ability to bind to its biological target.[20]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared.

  • Assay Setup: A fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of increasing concentrations of the test peptide (native or N-methylated).

  • Incubation and Separation: After incubation, the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).

Data Summary and Interpretation

The following table provides a representative summary of the potential impact of N-methylation on key peptide properties. Actual values will vary depending on the specific peptide sequence and the position of the N-methylation.

PropertyNative PeptideN-Methylated AnalogueRationale for Change
Proteolytic Half-life (t½) in Plasma Low (minutes)High (hours)Steric hindrance to proteases.[7]
Cell Permeability (Papp) LowIncreasedIncreased lipophilicity and reduced H-bonding.[12]
Receptor Binding Affinity (Ki) HighMaintained or slightly decreasedConformational changes can impact binding.[4]
Oral Bioavailability Very Low (<1%)Potentially IncreasedImproved stability and permeability.[2][21]

Conclusion and Future Perspectives

N-methylation is a validated and highly effective strategy for improving the pharmacokinetic properties of therapeutic peptides.[20] By enhancing metabolic stability and cell permeability, this modification can significantly increase the oral bioavailability and overall clinical potential of peptide-based drugs.[4] The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of N-methylated analogues, enabling data-driven decisions in the drug development process. As our understanding of the conformational effects of N-methylation continues to grow, so too will our ability to rationally design and synthesize novel peptide therapeutics with enhanced stability and efficacy.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. Available from: [Link]

  • Laufer, B., Chatterjee, J., & Kessler, H. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 183-196). Humana Press. Available from: [Link]

  • Li, X., He, C., & Zhang, H. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. Available from: [Link]

  • Giralt, E., & Albericio, F. (2011). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic letters, 13(24), 6544–6547. Available from: [Link]

  • Li, X., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. SSRN. Available from: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Available from: [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(42), 11091-11096. Available from: [Link]

  • ResearchGate. (2018). N -methylation in amino acids and peptides: Scope and limitations. Available from: [Link]

  • BioKB. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Available from: [Link]

  • CD Formulation. (2023). Methylated Peptide. Available from: [Link]

  • ResearchGate. (2025). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Available from: [Link]

  • ResearchGate. (2025). Synthesis of N-methylated cyclic peptides. Available from: [Link]

  • The Curious Wavefunction. (2013). Review on N-methylation. Available from: [Link]

  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Available from: [Link]

  • Aapptec Peptides. N-Methyl amino acids. Available from: [Link]

  • Roy, K., & Kar, S. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(38), 9063-9073. Available from: [Link]

  • SAGE-Hindawi. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 289-300. Available from: [Link]

  • ResearchGate. (2016). Schematic representation of the conformational hypothesis and on-resin N-methylation strategy. Available from: [Link]

  • Taylor & Francis Online. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Discovery, 17(7), 759-771. Available from: [Link]

  • ResearchGate. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2012). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. Available from: [Link]

  • Royal Society of Chemistry. (2015). The effect of N-methylation on transition state mimetic inhibitors of the Plasmodium protease, plasmepsin V. MedChemComm, 6(3), 437-443. Available from: [Link]

  • ResearchGate. (2025). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Journal of peptide science, 24(8), e3093. Available from: [Link]

  • Center for Integrated Protein Science Munich. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2015). Conformational analysis of N-methylated peptides. Available from: [Link]

  • PNAS. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Available from: [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444. Available from: [Link]

  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available from: [Link]

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Foundational

Strategic Utilization of Fmoc-N-Methyl-L-Homophenylalanine in Peptidomimetic Drug Design

Executive Summary: The Dual-Modification Advantage In the landscape of modern drug discovery, the transition from native peptides to stable peptidomimetics is driven by the need to overcome poor ADME (Absorption, Distrib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Modification Advantage

In the landscape of modern drug discovery, the transition from native peptides to stable peptidomimetics is driven by the need to overcome poor ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1] Fmoc-N-Methyl-L-Homophenylalanine (Fmoc-N-Me-L-Hfe-OH) represents a high-value "power tool" in this optimization process.

This residue offers a synergistic dual-modification:

  • Side-Chain Extension (Homophenylalanine): The insertion of a methylene group (

    
    ) between the 
    
    
    
    -carbon and the phenyl ring extends the hydrophobic reach, allowing the side chain to access deep hydrophobic pockets that native Phenylalanine cannot.
  • Backbone Modification (N-Methylation): The methylation of the amide nitrogen eliminates a hydrogen bond donor, drastically improving membrane permeability and proteolytic stability while restricting conformational freedom.[2]

This guide provides a rigorous technical framework for integrating this residue into Solid Phase Peptide Synthesis (SPPS) and rational drug design workflows.

Structural Mechanics & Chemical Biology

The "Reach and Rigidify" Mechanism

The incorporation of Fmoc-N-Me-L-Hfe-OH introduces a unique structural tension that is highly desirable in inhibitor design.

  • Entropic Penalty vs. Enthalpic Gain: Native Homophenylalanine is flexible, often incurring a high entropic penalty upon binding. N-methylation restricts the backbone

    
     and 
    
    
    
    torsion angles, pre-organizing the peptide into a bioactive conformation (often favoring cis-peptide bonds or
    
    
    -turn type structures).
  • Proteolytic Shielding: The N-methyl group sterically hinders the approach of proteases (e.g., chymotrypsin, pepsin) that typically cleave at hydrophobic residues. This significantly extends the plasma half-life (

    
    ).
    
Visualization: The Structural Evolution

The following diagram illustrates the logical progression from native Phenylalanine to the dual-modified N-Me-Hfe, highlighting the functional gains at each step.

StructuralEvolution cluster_0 Pharmacological Impact Phe L-Phenylalanine (Phe) [Native Scaffold] Hfe L-Homophenylalanine (Hfe) [+CH2 Extension] Phe->Hfe Side Chain Extension (Deep Pocket Access) NMeHfe N-Me-L-Homophenylalanine [Dual Modification] Hfe->NMeHfe N-Methylation (Proteolytic Stability + Membrane Permeability)

Figure 1: Structural evolution showing the additive benefits of side-chain extension and backbone N-methylation.

Technical Workflow: Solid Phase Peptide Synthesis (SPPS)

The introduction of N-methylated amino acids into a peptide sequence is chemically challenging.[2][3] The steric bulk of the methyl group hinders the nucleophilic attack of the subsequent amino acid, leading to difficult couplings and potential deletion sequences.

Critical Reagents
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard. For extremely difficult couplings (e.g., N-Me onto N-Me), PyAOP or COMU are preferred over HBTU/TBTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is used as an additive to suppress racemization and accelerate the reaction. DIPEA (N,N-Diisopropylethylamine) is the standard base.

  • Monitoring: The Kaiser test is ineffective for secondary amines (N-methyl). You must use the Chloranil Test or Acetaldehyde/Chloranil method for detecting free secondary amines.

The "Steric Fortress" Protocol

This protocol is designed for coupling onto the N-terminus of an N-Me-Hfe residue already on the resin.

Step 1: Fmoc Deprotection [4]

  • Treat resin with 20% Piperidine in DMF (2 x 5 min). Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is sometimes added (2%) to ensure complete removal of Fmoc from the sterically hindered secondary amine, but proceed with caution to avoid aspartimide formation elsewhere.

  • Wash with DMF (5x), DCM (3x), DMF (3x).

Step 2: Activation & Coupling (The Critical Step)

  • Stoichiometry: 4 eq. Fmoc-AA-OH : 3.8 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.

  • Pre-activation: Dissolve AA, HATU, and HOAt in minimal DMF. Add DIPEA. Let activate for 30-60 seconds (do not exceed 2 mins to avoid racemization of the incoming AA).

  • Reaction: Add to resin.[4][5] Agitate for 2–4 hours (standard AA) or overnight (if coupling another hindered AA).

  • Double Coupling: Mandatory. Repeat the coupling step with fresh reagents.

Step 3: Verification (Chloranil Test)

  • Take a few resin beads.

  • Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green beads: Positive (Secondary amine present = Incomplete coupling). -> Recouple using PyAOP or symmetric anhydride.

    • Colorless/Amber: Negative (Coupling complete).

Visualizing the SPPS Logic

SPPS_Workflow Start Resin-bound Fmoc-N-Me-Hfe Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash Extensive Wash (DMF/DCM) Deprotect->Wash Coupling Coupling Step (HATU/HOAt/DIPEA) Double Coupling Required Wash->Coupling Test QC: Chloranil Test (Secondary Amine Check) Coupling->Test Success Proceed to Next Cycle Test->Success Negative (Amber) Fail Difficult Coupling Detected Test->Fail Positive (Blue) AltCoupling Alternative Activation (PyAOP or Triphosgene) Fail->AltCoupling AltCoupling->Test Re-test

Figure 2: Decision tree for coupling amino acids onto the sterically hindered N-Me-Hfe residue.

Physicochemical & Pharmacological Data

The following table summarizes the comparative advantages of N-Me-Hfe against its native counterparts.

PropertyL-Phenylalanine (Phe)L-Homophenylalanine (Hfe)N-Me-L-Homophenylalanine
Side Chain Length

(Standard)

(Extended)

(Extended)
H-Bond Donor Yes (Amide NH)Yes (Amide NH)No (Methyl Cap)
Membrane Permeability Low/ModerateLow/ModerateHigh (Reduced Polarity)
Proteolytic Stability LowModerateHigh (Steric Shielding)
Conformational Space FlexibleVery FlexibleRestricted (Favors cis/trans rotamers)
LogD (Lipophilicity) Baseline+0.5 (approx)+1.0 to +1.5 (approx)
Solubility & Handling
  • Appearance: White to off-white powder.

  • Solubility: Soluble in DMF, DMSO, and DCM. Hydrophobic nature requires high-grade organic solvents for dissolution.

  • Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.

Synthesis of the Building Block

Note: While commercially available (CAS: 1065076-30-3), in-house synthesis may be required for custom analogs.

The most robust route for synthesizing Fmoc-N-Me-L-Hfe-OH preserves optical purity:

  • Starting Material: Fmoc-L-Homophenylalanine.[6][7]

  • Oxazolidinone Formation: Reaction with paraformaldehyde and catalytic acid (pTsOH) in toluene with azeotropic water removal creates the oxazolidinone (Freidinger lactam-like intermediate), locking the stereochemistry.

  • Reductive Ring Opening: Treatment with Triethylsilane (TES) and TFA reduces the oxazolidinone to the N-methyl amino acid.

  • Alternative (Mitsunobu): Direct methylation of the N-nosyl derivative followed by deprotection is also viable but often lower yielding for bulky side chains like Hfe.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Exploratory

The Fmoc Strategy: Mechanistic Mastery and Process Control in Peptide Synthesis

Executive Summary: The Orthogonal Paradigm In modern Solid Phase Peptide Synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group represents the gold standard for N-α-amino protection. Unlike its predecessor, the te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Paradigm

In modern Solid Phase Peptide Synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group represents the gold standard for N-α-amino protection. Unlike its predecessor, the tert-butyloxycarbonyl (Boc) group, which requires hazardous hydrofluoric acid (HF) for final cleavage, Fmoc chemistry operates on an orthogonal protection scheme.[1][2]

The Core Concept: The Fmoc group is base-labile, while side-chain protecting groups (e.g., t-Bu, Trt, Pbf) are acid-labile.[1] This orthogonality allows the N-terminal protecting group to be removed repeatedly using mild bases (typically piperidine) without affecting the side-chain protection or the resin linkage, which are only cleaved by strong acid (TFA) at the very end of the synthesis.

This guide dissects the mechanistic nuances of Fmoc chemistry, providing a rigorous technical framework for optimization and troubleshooting.

Mechanistic Foundations: The E1cb Elimination

The removal of the Fmoc group is not a simple hydrolysis; it is a base-induced


-elimination reaction proceeding via an E1cb (Elimination Unimolecular conjugate Base)  mechanism.[3]
The Reaction Pathway
  • Deprotonation: The acidic proton at the fluorenyl C9 position (pKa ~23 in DMSO) is abstracted by a non-nucleophilic or secondary amine base.[4]

  • Carbanion Stabilization: The resulting aromatic cyclopentadienide anion is stabilized by the fused benzene rings (4n+2 Hückel aromaticity).

  • Elimination: The anion collapses to form dibenzofulvene (DBF) and carbon dioxide, releasing the free amine.[1][3]

  • Scavenging (Critical): DBF is highly reactive.[1] If not scavenged immediately, it reacts with the newly liberated amine to form an irreversible adduct, halting synthesis.[1] Piperidine acts as both the base and the scavenger.[3]

Visualization: The Deprotection Pathway

FmocMechanism FmocAA Fmoc-Peptide (Resin Bound) Carbanion Stabilized Fluorenyl Carbanion FmocAA->Carbanion Proton Abstraction (Slow Step) DBF Dibenzofulvene (DBF) Carbanion->DBF Beta-Elimination (Fast) FreeAmine Free Amine (NH2-Peptide) Carbanion->FreeAmine CO2 CO2 (Gas) Carbanion->CO2 Adduct DBF-Piperidine Adduct (Inert) DBF->Adduct Michael Addition (Scavenging) Base Base (Piperidine) Base->FmocAA Base->Adduct Excess Base

Figure 1: The E1cb elimination mechanism of Fmoc removal.[3] Note the critical role of excess base in scavenging the reactive dibenzofulvene byproduct.

Reagent Selection and Kinetics

The choice of deprotection reagent dictates the rate of reaction and the prevalence of side reactions. While Piperidine is standard, difficult sequences require stronger bases, and regulatory pressure is driving a shift toward "Green" alternatives.[1][5]

Comparative Analysis of Deprotection Bases
ReagentpKa (conj.[1][4][6][7] acid)Mechanism RoleScavenging AbilityRisk Profile
Piperidine (20% in DMF) 11.1Base & ScavengerHigh (Forms stable adduct)Precursor for controlled substances; Toxic.
DBU (1-2% + Piperidine) 13.5Strong BaseNone (Non-nucleophilic)Promotes Aspartimide formation; use only for difficult couplings.
Piperazine (5-10%) 9.8Base & ScavengerModerateSolid (needs formulation); Slower kinetics but lower side-reactions.
Morpholine (50%) 8.4Weak BaseHighVery slow deprotection; useful for base-sensitive linkers.[1]
Green Chemistry Alternatives

Recent restrictions on DMF (N,N-Dimethylformamide) in the EU have necessitated alternatives.[8]

  • Solvent: N-Butylpyrrolidone (NBP) or DMSO:Ethyl Acetate (1:9) are viable replacements for DMF.[1][9][10][11]

  • Base: 20% 4-Methylpiperidine is a direct, less regulated substitute for Piperidine.[1]

Troubleshooting Side Reactions

Expertise in Fmoc chemistry is defined by the ability to mitigate two notorious side reactions: Aspartimide formation and Diketopiperazine (DKP) formation.

Aspartimide Formation[6][7][12]
  • Mechanism: In sequences containing Asp-Gly, Asp-Asn, or Asp-Ser, the nitrogen of the next amino acid attacks the ester of the Asp side chain under basic conditions (deprotection). This forms a succinimide ring (Aspartimide).[1]

  • Consequence: Ring opening leads to a mixture of

    
    -peptides, 
    
    
    
    -peptides, and racemization.[1][7][12]
  • Mitigation Strategy:

    • Add 0.1M HOBt or Oxyma to the deprotection cocktail (suppresses base catalysis).[1]

    • Use bulky side-chain protection: Fmoc-Asp(OMpe)-OH.

    • Avoid DBU in these sequences.

Diketopiperazine (DKP) Formation[10]
  • Mechanism: Occurs at the dipeptide stage, particularly with C-terminal Proline.[1][13] The free amine of the second amino acid attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

  • Mitigation:

    • Use Trityl (Trt) or Chlorotrityl (2-CTC) resins (steric bulk prevents attack).

    • Perform the deprotection of the second amino acid for a very short time (e.g., 2 x 1 min) and couple the third amino acid immediately.

Experimental Protocols

Protocol A: Fmoc-OSu Protection (Monomer Synthesis)

Why Fmoc-OSu? Unlike Fmoc-Cl, Fmoc-OSu suppresses the formation of "Fmoc-dipeptides" (a common impurity where the activated amino acid reacts with itself).[14]

  • Dissolution: Dissolve Amino Acid (1.0 eq) and NaHCO3 (2.0 eq) in H2O:Acetone (1:1).

  • Addition: Add Fmoc-OSu (1.1 eq) slowly at 0°C.

  • Reaction: Stir at Room Temp for 12-24h. Monitor by TLC/HPLC.

  • Workup: Acidify to pH 2 with HCl. Extract into Ethyl Acetate.[1] Wash with brine, dry over MgSO4.[1]

  • Crystallization: Recrystallize from EtOAc/Hexane.

Protocol B: Standard Manual SPPS Cycle

This protocol assumes a 0.1 mmol scale on Wang or Rink Amide resin.[1]

Step 1: Swelling

  • Treat resin with DMF (3 mL) for 30 mins.[1] Drain.

Step 2: Deprotection (The "20+5" Method)

  • Add 20% Piperidine/DMF (3 mL).[1] Shake for 5 minutes . Drain.

  • Why? Removes bulk Fmoc; prevents heating from exothermic reaction.[1]

  • Add fresh 20% Piperidine/DMF (3 mL).[1] Shake for 20 minutes . Drain.

  • Validation: UV monitoring of the drain waste at 290 nm (dibenzofulvene absorbance).

Step 3: Wash

  • Wash with DMF (5 x 1 min).[1]

  • Critical: Incomplete washing leaves piperidine, which will prematurely remove the Fmoc from the next incoming amino acid (double insertion).[1]

Step 4: Activation & Coupling

  • Dissolve Fmoc-AA (4 eq) and HBTU (3.9 eq) in DMF.

  • Add DIEA (8 eq).[1] Activate for 2 mins (solution turns yellow).[1]

  • Add to resin.[1][3][15] Shake for 45-60 mins.

Step 5: Kaiser Test (Validation)

  • Take a few beads.[1] Add Ninhydrin reagents.

  • Blue beads = Free amine (Incomplete coupling -> Recouple).[1]

  • Colorless beads = Protected (Success -> Proceed).[1]

Workflow Visualization: The SPPS Cycle

SPPS_Cycle Start Fmoc-AA-Resin (Start) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x to remove Base) Deprotect->Wash1 Removes Fmoc & DBF Couple Coupling (Fmoc-AA + HBTU + DIEA) Wash1->Couple Free Amine Ready Wash2 DMF Wash (3x to remove Reagents) Test Kaiser Test (Ninhydrin) Wash2->Test Couple->Wash2 Test->Deprotect Pass (Colorless) Test->Couple Fail (Blue) -> Recouple

Figure 2: The iterative SPPS cycle. Note the critical wash steps to prevent cross-contamination of base into the coupling phase.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][6] The Journal of Organic Chemistry, 37(22), 3404–3409.[1] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455–2504.[1] Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1] Journal of Peptide Science, 22(1), 4-27.[1] Link

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.[1][16] Green Chemistry, 23, 8096-8107.[1][16] Link

  • Merck/Sigma-Aldrich. (2023).[1] Fmoc Solid Phase Peptide Synthesis - Technical Guide. Link

Sources

Foundational

Solid-Phase Peptide Synthesis (SPPS): A Technical Masterclass

Executive Summary Since R.B. Merrifield's Nobel Prize-winning inception of the technique in 1963, Solid-Phase Peptide Synthesis (SPPS) has evolved from a manual curiosity to the backbone of modern peptide drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Since R.B. Merrifield's Nobel Prize-winning inception of the technique in 1963, Solid-Phase Peptide Synthesis (SPPS) has evolved from a manual curiosity to the backbone of modern peptide drug discovery. This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for SPPS. It is designed for researchers who require high-fidelity synthesis of complex sequences, emphasizing the Fmoc strategy due to its dominance in cGMP and R&D environments.

The Fundamental Paradigm: The Heterogeneous Advantage

The core innovation of SPPS is the solubility paradox . By anchoring the growing peptide chain to an insoluble polymer matrix (resin), we invert the traditional synthetic logic:

  • Reagents are soluble: This allows the use of massive excesses (typically 5–10 equivalents) to drive thermodynamic equilibrium toward 99%+ conversion.

  • Product is insoluble: Purification after every step is reduced to a simple filtration and wash, removing the need for time-consuming recrystallization or column chromatography between steps.

The Golden Rule of SPPS: The purity of the final crude peptide is a mathematical function of the coupling efficiency at every single step. A 99% yield per step on a 20-mer peptide results in ~81% crude purity. A 95% yield results in ~35% purity. Therefore, protocol optimization is not a luxury; it is a necessity.

Strategic Chemistry Selection: Fmoc vs. Boc

The first decision in any campaign is the protection strategy. This choice dictates your resin, your cleavage cocktail, and your equipment compatibility.

The Orthogonality Principle
  • Boc (Tert-butyloxycarbonyl): Relies on graduated acid lability. The

    
    -amine is removed with mild acid (TFA), while the side chains/resin require strong acid (HF/TFMSA).
    
  • Fmoc (9-Fluorenylmethoxycarbonyl): Relies on true orthogonality.[1] The

    
    -amine is removed with base (Piperidine), while side chains/resin are removed with acid (TFA).[1]
    

Table 1: Technical Comparison of Protection Strategies

FeatureFmoc Strategy (The Modern Standard)Boc Strategy (Specialized Use)
Deprotection Reagent 20% Piperidine in DMF (Base)50-100% TFA in DCM (Acid)
Cleavage Reagent 95% TFA + ScavengersAnhydrous HF (Hazardous)
Orthogonality Perfect: Base vs. AcidImperfect: Acid vs. Stronger Acid
Aggregation Issues Higher risk (H-bonds stabilize)Lower risk (Protonation disrupts H-bonds)
Primary Application Routine synthesis, GMP, Phosphopeptides"Difficult" sequences, Non-natural bases

Application Note: For 95% of standard drug discovery projects, Fmoc is the superior choice due to safety and automation compatibility. Boc is reserved for sequences that aggregate aggressively or require base-stable side chains.

The Resin Matrix: The Solid Foundation

The resin is not just a handle; it acts as a "pseudo-solvent" that dictates the spacing and steric environment of the growing chain.

Decision Logic for Resin Selection
  • C-Terminal Acid Required?

    • Standard:Wang Resin .[2][3][4][5] Relies on a p-alkoxybenzyl alcohol linker.[2] Cleaves with 95% TFA.

    • Protected Fragments:2-Chlorotrityl Chloride (2-CTC) .[2][6] Extremely acid-sensitive (cleaves with 1% TFA).[7] Excellent for preventing racemization of C-terminal Cysteine or Histidine.

  • C-Terminal Amide Required?

    • Standard:Rink Amide Resin .[2][3][4][5] The industry workhorse. Cleaves with 95% TFA to yield a primary amide (

      
      ).
      

The Reaction Cycle: Mechanics & Protocol

The SPPS cycle is a rhythmic iteration of Deprotection, Washing, and Coupling.

Diagram 1: The General SPPS Workflow

This diagram illustrates the iterative loop required to build a peptide sequence from C-terminus to N-terminus.

SPPS_Cycle Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash Step (DMF x3) Deprotect->Wash1 Coupling Activation & Coupling (AA + DIC + Oxyma) Wash1->Coupling Wash2 Wash Step (DMF x3) Coupling->Wash2 Check QC: Kaiser Test Wash2->Check Check->Deprotect Positive (Complete) Check->Coupling Negative (Incomplete) Cleavage Final Cleavage (TFA Cocktail) Check->Cleavage Sequence Complete

Caption: The iterative Fmoc SPPS cycle. Note the critical QC checkpoint (Kaiser Test) before proceeding to the next amino acid.

Protocol 1: Standard Manual Fmoc Synthesis (0.1 mmol scale)

This protocol assumes the use of Rink Amide resin and DIC/Oxyma activation, which is safer and more efficient than traditional HOBt/HBTU methods.

Reagents:

  • Resin: 0.2 g Rink Amide MBHA (loading ~0.5 mmol/g).

  • Solvent: DMF (Dimethylformamide), peptide grade.

  • Deprotection: 20% Piperidine in DMF (v/v).[6]

  • Activator: DIC (Diisopropylcarbodiimide).[8]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

Step-by-Step Methodology:

  • Swelling (Crucial): Place resin in a fritted synthesis vessel. Add 5 mL DCM (Dichloromethane) and let swell for 20 minutes. Drain. Wash 3x with DMF.

    • Why? Dry resin beads have collapsed pores. Swelling exposes the internal reaction sites.

  • Fmoc Deprotection: Add 3 mL of 20% Piperidine/DMF . Agitate for 3 minutes. Drain. Repeat with fresh solution for 12 minutes.

    • Mechanism:[9][10][11][12] Piperidine (secondary amine) removes the Fmoc group via

      
      -elimination, generating a reactive primary amine on the resin.
      
  • Washing: Wash resin thoroughly with DMF (5 x 3 mL).

    • QC: Ensure all piperidine is removed; residual base will prematurely remove the Fmoc of the incoming amino acid (double insertion).

  • Coupling Cocktail Preparation:

    • Calculate 5 equivalents (eq) relative to resin loading.

    • Dissolve Fmoc-AA-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF (~2 mL).

    • Add DIC (5 eq) immediately before adding to the resin.

    • Note: The solution should turn yellow/orange (active ester formation).

  • Coupling Reaction: Add the cocktail to the resin. Agitate at Room Temp for 45–60 minutes.

  • Wash: Drain and wash with DMF (3 x 3 mL).

  • Monitoring: Perform Kaiser Test (See Section 6).

Mechanism of Activation: Why DIC/Oxyma?

Historically, HOBt (Hydroxybenzotriazole) was the standard additive. However, Oxyma Pure has replaced it in modern workflows due to superior suppression of racemization (loss of chirality) and lower explosion risks.

  • Carbodiimide Activation: DIC reacts with the carboxylic acid of the Fmoc-AA to form an unstable O-acylisourea.

  • Active Ester Formation: Oxyma attacks the O-acylisourea, displacing the urea byproduct and forming a stable, yet highly reactive, Oxyma ester.

  • Amide Bond Formation: The amine on the resin attacks the Oxyma ester, releasing Oxyma and forming the peptide bond.

Troubleshooting & Quality Control

Blind synthesis is the enemy of purity. The Kaiser Test is the primary qualitative tool for monitoring coupling completeness.

Protocol 2: The Kaiser Test (Ninhydrin Test)

Detects free primary amines.[13][14] Sensitivity: <1% free amines.

Reagents:

  • Solution A: Ninhydrin in Ethanol.[13]

  • Solution B: Phenol in Ethanol.[13]

  • Solution C: KCN in Pyridine (The cyanide acts as a reducing agent).

Procedure:

  • Remove ~10 resin beads and wash with Ethanol (to remove DMF).

  • Place beads in a small glass tube.

  • Add 2 drops of A, B, and C.

  • Heat at 100°C for 2 minutes.

Interpretation:

  • Colorless/Yellow beads: Negative .[15] Coupling is complete (99%+). Proceed to next step.

  • Blue/Purple beads: Positive . Free amines present. Coupling failed. Do NOT proceed.

    • Action: Rewash resin and perform a "Double Coupling" (repeat Step 4-5 of Protocol 1).

Cleavage and Global Deprotection

This is the "point of no return." You must simultaneously cleave the peptide from the resin and remove all side-chain protecting groups (Pbf, Trt, Boc, tBu).

The Scavenger Principle: During cleavage, protecting groups form highly reactive carbocations (e.g., t-butyl cations). Without scavengers, these cations will re-attach to electron-rich residues (Trp, Tyr, Met, Cys), permanently ruining the peptide.

Standard Cleavage Cocktail (Reagent K derivative):

  • TFA (Trifluoroacetic acid): 92.5% (The acid source)

  • TIS (Triisopropylsilane): 2.5% (Hydride donor/scavenger)

  • H2O: 2.5% (Scavenges t-butyl cations)

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Essential if Cys/Met are present; prevents oxidation).

Procedure:

  • Wash resin with DCM to remove DMF (DMF interferes with precipitation).

  • Add Cocktail (10 mL per gram of resin). Shake for 2–3 hours.

  • Filter resin.[16] Collect filtrate.

  • Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C).

  • Centrifuge to collect the white pellet.[16]

References

  • Merrifield, R. B. (1963).[17][18] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure, an Efficient Additive for Peptide Synthesis.[10] Organic Process Research & Development.

  • Sigma-Aldrich. (2024). Kaiser Test Kit Technical Bulletin. MilliporeSigma.

  • Bachem. (2024). Guide to Resin Selection in SPPS. Bachem Knowledge Center.

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis Protocol for Fmoc-L-Me-homoPhe-OH

Executive Summary The incorporation of Fmoc-L-Me-homoPhe-OH (Fmoc-N-methyl-L-homophenylalanine) into peptide sequences presents a dual synthetic challenge: the steric bulk of the non-canonical homophenylalanine side chai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-L-Me-homoPhe-OH (Fmoc-N-methyl-L-homophenylalanine) into peptide sequences presents a dual synthetic challenge: the steric bulk of the non-canonical homophenylalanine side chain combined with the N-methylation of the peptide backbone. N-methylated amino acids are critical peptidomimetics, enhancing proteolytic stability and membrane permeability, but they notoriously disrupt standard Solid-Phase Peptide Synthesis (SPPS) workflows.

This guide details a high-fidelity protocol for:

  • Coupling Fmoc-L-Me-homoPhe-OH to the growing chain (minimizing racemization).

  • Coupling the subsequent amino acid onto the sterically hindered N-methylated amine (overcoming nucleophilic dormancy).

Critical Mechanistic Considerations

The Steric Barrier & Nucleophilicity

The N-methyl group introduces significant steric clash, forcing the peptide backbone into specific conformations (often cis-amide bonds). More critically, it converts the terminal amine from a primary (


) to a secondary (

) amine. While secondary amines are generally more basic, they are less nucleophilic in the context of acylation due to steric shielding. Standard coupling reagents (HBTU/HCTU) often fail to drive this reaction to completion, leading to deletion sequences.
Racemization Risks

N-methylated amino acids are highly prone to racemization during activation. The absence of the amide proton removes a stabilizing hydrogen bond, making the


-proton more acidic and susceptible to base-catalyzed abstraction.
  • Mitigation: Use of 2,4,6-collidine (sym-collidine) is preferred over DIPEA as a base, as its steric bulk prevents proton abstraction at the

    
    -carbon while still neutralizing the acid.
    
Monitoring Limitations

The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann’s purple, which requires a primary amine. It will not detect unreacted N-methylated residues.

  • Solution: The Chloranil Test or Isatin Test must be used to monitor deprotection and coupling completeness for secondary amines.[1]

Materials & Reagents

ComponentSpecificationPurpose
Amino Acid Fmoc-L-Me-homoPhe-OHTarget residue.[2] High purity (>98%) required.
Coupling Reagent A COMU or HATU High-efficiency uronium/aminium salts for difficult couplings.
Additive Oxyma Pure or HOAt Suppresses racemization; enhances reaction rate.
Base 2,4,6-Collidine (TMP)Weak, bulky base to minimize racemization.
Solvent DMF (anhydrous) or NMPNMP is preferred for aggregation-prone sequences.
Monitoring Chloranil (2% in DMF)Detection of secondary amines (turns blue).
Resin ChemMatrix or Rink AmidePEG-based resins (ChemMatrix) swell better for hydrophobic sequences.

Experimental Protocol

Workflow Visualization

The following diagram outlines the modified SPPS cycle required for N-methylated residues.

SPPS_MeHomoPhe cluster_legend Legend Start Peptide-Resin (Fmoc-Removed) Activate Activation of Fmoc-L-Me-homoPhe-OH (COMU/Oxyma/Collidine) Start->Activate Coupling1 Coupling Step 1 (2h, Room Temp) Activate->Coupling1 Check1 QC: Kaiser Test Coupling1->Check1 Cap Capping (Ac2O / Pyridine) Check1->Cap Positive (Incomplete) Deprotect Fmoc Removal (20% Piperidine) Check1->Deprotect Negative (Complete) Cap->Deprotect Check2 QC: Chloranil Test (Must be BLUE) Deprotect->Check2 NextAA Coupling NEXT AA (The Difficult Step) Check2->NextAA Positive (Blue) DoubleCoup Double Coupling (HATU/HOAt or PyAOP) NextAA->DoubleCoup DoubleCoup->Start Cycle Repeats Standard Standard Step Critical Critical/Difficult Step

Caption: Modified SPPS cycle for N-methylated residues highlighting the critical Chloranil QC checkpoint and the difficult subsequent coupling.

Step-by-Step Methodology
Phase A: Coupling Fmoc-L-Me-homoPhe-OH to the Resin

Goal: Attach the methylated residue without racemizing it.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min. Drain.

  • Activation (In-situ):

    • Dissolve Fmoc-L-Me-homoPhe-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add 2,4,6-Collidine (6.0 eq) immediately prior to addition to resin.

    • Note: Do not pre-activate for >2 minutes to prevent epimerization.

  • Coupling:

    • Add mixture to resin.[1][2][3][4][5][6] Shake at Room Temperature (RT) for 2 hours .

    • Optional: Use microwave irradiation (75°C, 25W) for 10 mins if available, but RT is safer for stereochemistry.

  • Monitoring: Perform standard Kaiser Test .

    • If yellow (negative): Proceed.

    • If blue (positive): Recouple using fresh reagents.

Phase B: Fmoc Deprotection
  • Wash resin with DMF (3 x 1 min).

  • Add 20% Piperidine in DMF .

  • Agitate for 5 mins , drain.

  • Add fresh 20% Piperidine, agitate for 15 mins .

  • Wash resin with DMF (5 x 1 min).

  • CRITICAL QC: Perform Chloranil Test .

    • Take a few beads.[1][5] Add 2 drops 2% Acetaldehyde in DMF + 2 drops 2% Chloranil in DMF.

    • Wait 5 mins.

    • Result: Beads should turn Dark Blue/Green . (Colorless = failed deprotection).

Phase C: Coupling the NEXT Amino Acid (The "Difficult" Step)

Goal: Acylate the sterically hindered secondary amine of Me-homoPhe.

  • Selection of Reagents: Use HATU or PyAOP (Phosphonium salts are often superior for secondary amines).

  • Activation:

    • Amino Acid (5.0 eq) + HATU (5.0 eq) + HOAt (5.0 eq).

    • Dissolve in DMF.[3][4][5][7] Add DIEA (10.0 eq). Note: DIEA is acceptable here as the incoming AA is not N-methylated yet.

  • Coupling:

    • Add to resin.[1][2][3][4][5][6] Agitate for 2 to 4 hours at RT.

    • Double Coupling is Mandatory: Drain, wash, and repeat the coupling with fresh reagents.

  • Verification:

    • Perform Chloranil Test again.

    • Result: Beads should be Colorless/Yellow . (Blue = incomplete coupling).[1]

    • Troubleshooting: If still blue, perform a third coupling using PyBrOP or convert the incoming AA to an acid chloride (using BTC) if acid-sensitive groups allow.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Incomplete Coupling (Phase C) Chloranil test remains blue after double coupling.Steric hindrance of N-Me group prevents nucleophilic attack.1. Switch to PyBrOP or PyAOP .2. Increase temp to 50°C (if Cys/His absent).3. Use Sym-collidine instead of DIEA.
Racemization Diastereomers observed in HPLC/MS.Base-catalyzed proton abstraction during activation of Me-homoPhe.1. Switch base to 2,4,6-Collidine .2. Switch coupling reagent to DIC/Oxyma (neutral pH).3. Reduce pre-activation time to <1 min.
Low Yield / Deletion Mass spec shows [M - Residue] peaks.Aggregation or failed deprotection.1. Use ChemMatrix resin.2.[8] Use Magic Mixture (DCM/DMF/NMP/Triton-X).3. Extend deprotection time.
False Negative QC Kaiser test is yellow, but coupling failed.Kaiser test does not detect secondary amines.ALWAYS use Chloranil or Isatin tests for N-methylated residues.

References

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent for Peptide Synthesis.[6][9] Sigma-Aldrich.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.

  • Aapptec. (2025). Monitoring of Peptide Coupling: The Chloranil Test. Peptide Synthesis Resources.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

Sources

Application

The Art of Persuasion: Taming Sterically Hindered Amide Bonds with HATU-Mediated N-Methylated Amino Acid Coupling

Introduction: The N-Methylation Challenge in Peptide Synthesis In the landscape of modern drug discovery and peptide science, the incorporation of N-methylated amino acids represents a powerful strategy to enhance the th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Methylation Challenge in Peptide Synthesis

In the landscape of modern drug discovery and peptide science, the incorporation of N-methylated amino acids represents a powerful strategy to enhance the therapeutic potential of peptide-based molecules. The substitution of a methyl group on the amide nitrogen bestows a range of desirable properties, including increased metabolic stability against enzymatic degradation, improved cell permeability, and the ability to fine-tune peptide conformation for optimal target engagement. However, this seemingly subtle modification introduces a significant synthetic hurdle: steric hindrance.[1][2] The bulky methyl group on the nitrogen atom of an N-methylated amino acid residue dramatically reduces its nucleophilicity and sterically shields the nitrogen from the electrophilic attack required for amide bond formation.[2] This steric impediment is particularly pronounced when coupling two consecutive N-methylated amino acids, a scenario that often leads to sluggish and incomplete reactions with conventional coupling reagents.[1]

This technical guide provides an in-depth exploration of the HATU reagent (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a premier solution for overcoming the challenges of N-methylated amino acid coupling. We will delve into the mechanistic underpinnings of HATU's efficacy, provide detailed, field-proven protocols for its application in both solid-phase and solution-phase synthesis, and offer a comparative analysis with other common coupling reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently and efficiently incorporate N-methylated amino acids into their peptide architectures.

The HATU Advantage: A Mechanistic Perspective

HATU's remarkable success in mediating the coupling of sterically demanding amino acids, including N-methylated residues, stems from its unique chemical architecture and reaction mechanism.[3] HATU is a uronium/aminium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[4] The key to its enhanced reactivity lies in the formation of a highly activated OAt-active ester intermediate.[3]

The coupling process, typically conducted in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or collidine, proceeds through a well-defined cascade:

  • Carboxylate Activation: The base deprotonates the carboxylic acid of the incoming N-protected amino acid, forming a carboxylate anion.

  • Formation of the O-Acyl(tetramethyl)isouronium Salt: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.

  • Generation of the OAt-Active Ester: The displaced HOAt anion rapidly attacks the isouronium salt. This step is the cornerstone of HATU's efficacy. The resulting OAt-active ester is significantly more reactive towards nucleophilic attack by the sterically hindered N-methyl amine than the original carboxylic acid. The 7-aza- nitrogen in the HOAt moiety is thought to provide anchimeric assistance during the subsequent aminolysis, further accelerating the reaction.

  • Nucleophilic Attack and Amide Bond Formation: The N-methylated amine of the peptide chain then attacks the highly electrophilic carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt and tetramethylurea as byproducts.[3][5]

The rapid kinetics of this process, particularly the formation and reaction of the OAt-active ester, kinetically disfavors competing side reactions such as racemization.[6]

HATU_Mechanism Carboxylic_Acid R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Isouronium_Salt O-Acyl(tetramethyl)isouronium Salt (Highly Reactive Intermediate) Carboxylate->Isouronium_Salt Nucleophilic Attack HATU HATU HATU->Isouronium_Salt Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester Attack by HOAt anion HOAt_anion HOAt Anion Peptide_Bond R-CO-N(CH₃)-R' (Peptide Bond) OAt_Ester->Peptide_Bond Nucleophilic Attack N_Methyl_Amine R'-NH(CH₃) (N-Methylated Amine) N_Methyl_Amine->OAt_Ester Byproducts Tetramethylurea + HOAt

Figure 1: HATU-mediated amide bond formation mechanism.

Comparative Analysis: HATU vs. Other Coupling Reagents

While a plethora of coupling reagents are available, their performance in the context of N-methylated amino acid coupling varies significantly. The following table provides a comparative overview of HATU against other commonly used reagents.

ReagentClassAdvantages for N-Methylated CouplingDisadvantages
HATU Uronium/AminiumHigh reactivity, fast kinetics, low racemization, effective for sterically hindered couplings.[6][7]Higher cost, potential for guanidinylation side reaction if used in excess.[5][7]
HBTU/HCTU Uronium/AminiumGood reactivity, widely used.Less effective than HATU for N-methylated amino acid couplings.[8]
PyBOP PhosphoniumEffective for standard couplings.Less efficient for sterically hindered N-methylated amino acids compared to HATU.[7]
PyAOP/PyBrOP PhosphoniumHighly effective for N-methylated couplings, with PyBrOP being even more reactive.[9][10]Higher cost, PyBrOP's high reactivity can sometimes lead to increased racemization with prolonged reaction times.[11]
DCC/DIC CarbodiimideCost-effective.Generally inefficient for sterically hindered couplings, higher risk of racemization.[2]

Experimental Protocols: A Practical Guide

The success of a HATU-mediated coupling reaction hinges on the careful execution of the experimental protocol. Below are detailed, step-by-step methodologies for both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for the coupling of an Fmoc-protected N-methylated amino acid to a resin-bound peptide.

Materials:

  • Fmoc-N-methyl-amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Resin with N-terminal deprotected amine

  • Bromophenol blue test solution (0.05% in DMA)[12]

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[1] Add DIPEA or collidine (8 equivalents) to the solution and vortex briefly.[1] Allow this activation mixture to stand for a few minutes before adding it to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time will depend on the specific amino acids being coupled.[1][3]

  • Monitoring: The standard ninhydrin test is unreliable for secondary amines.[2] Therefore, the bromophenol blue test should be used to monitor the reaction.[8][13] A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[8]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

SPPS_Workflow Start Start: Resin with N-terminal deprotected amine Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Pre_activation Pre-activate Fmoc-N-methyl-AA with HATU and DIPEA in DMF Wash_1->Pre_activation Coupling Add activated amino acid to resin (1-4 hours) Pre_activation->Coupling Monitoring Monitor with Bromophenol Blue Test Coupling->Monitoring Complete Coupling Complete (Yellow) Monitoring->Complete Yes Incomplete Incomplete (Blue/Green) Monitoring->Incomplete No Wash_2 Wash with DMF and DCM Complete->Wash_2 Recouple Recouple Incomplete->Recouple Recouple->Coupling Next_Cycle Proceed to next cycle Wash_2->Next_Cycle

Figure 2: SPPS workflow for N-methylated amino acid coupling.
Solution-Phase Synthesis Protocol

This protocol provides a general method for coupling a carboxylic acid and an N-methylated amine in solution using HATU.

Materials:

  • Carboxylic acid (N-protected amino acid)

  • N-methylated amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, THF)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.

  • Activation: Add HATU (1.0-1.2 equivalents) to the solution, followed by the addition of DIPEA or TEA (2.0-3.0 equivalents).[5] Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.[5]

  • Coupling: Add the N-methylated amine (1.0-1.1 equivalents) to the reaction mixture.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[5]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Troubleshooting and Field-Proven Insights

Even with a robust reagent like HATU, challenges can arise. Here are some common issues and their solutions:

  • Incomplete Coupling: If the bromophenol blue test remains positive after the initial coupling, a "double couple" is recommended.[1] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated amino acid.

  • Guanidinylation Side Reaction: This occurs when the free amine of the peptide attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide chain.[5] This side reaction is more prevalent when HATU is used in a large excess or when the coupling reaction is slow.[5] To mitigate this, use a HATU to amino acid ratio close to 1:1 and keep pre-activation times short.[14][15]

  • Epimerization: While HATU is known for its low racemization potential, the risk can increase with prolonged coupling times or the use of a strong base.[11] Using a less hindered base like collidine in place of DIPEA can sometimes be beneficial.[16] For particularly sensitive amino acids, ensuring the reaction is not unnecessarily prolonged is key.

Conclusion: Empowering Peptide Synthesis through Strategic Reagent Selection

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide drug design. The steric challenges posed by these residues demand a coupling reagent that is both highly reactive and stereochemically robust. HATU has consistently proven itself to be a superior choice for this demanding application, offering rapid reaction kinetics, high coupling efficiencies, and minimal epimerization.[6][7] By understanding the underlying mechanism of HATU's action and adhering to optimized protocols, researchers can confidently navigate the complexities of N-methylated peptide synthesis, unlocking the full potential of these valuable building blocks in their quest for novel therapeutics.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Sarin, V. K., et al. (1981). A systematic approach to the monitoring of solid phase peptide synthesis. Analytical Biochemistry, 117(1), 147-157.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Frérot, E., et al. (1992). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 57(24), 6573-6577.
  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • American Chemical Society Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Vrettos, E. I., et al. (2017).
  • Request PDF. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. [Link]

  • Vrettos, E. I., et al. (2017).
  • Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA?[Link]

Sources

Method

Application Note: Strategic Incorporation of Fmoc-L-Me-homoPhe-OH in Solid Phase Peptide Synthesis (SPPS)

Abstract & Strategic Overview The incorporation of Fmoc-L-Me-homoPhe-OH (Fmoc-N-methyl-L-homophenylalanine) represents a dual challenge in peptide synthesis. Structurally, the N-methylation provides metabolic stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of Fmoc-L-Me-homoPhe-OH (Fmoc-N-methyl-L-homophenylalanine) represents a dual challenge in peptide synthesis. Structurally, the N-methylation provides metabolic stability and membrane permeability (N-methylation effect) while the homophenylalanine side chain offers unique conformational flexibility and hydrophobic interaction potential compared to standard Phenylalanine.

However, this residue introduces significant synthetic hurdles:

  • Steric Occlusion: The N-methyl group creates severe steric hindrance, making the acylation of this residue (chain elongation) notoriously difficult.

  • Diketopiperazine (DKP) Formation: If located at the C-terminus (positions 2 or 3), the N-methyl group promotes rapid DKP formation during Fmoc deprotection, leading to chain truncation.

  • Aggregation: N-methylated backbones lack the amide proton required for hydrogen bonding, altering the aggregation profile of the growing chain.

This guide provides a self-validating protocol to navigate these challenges, utilizing high-efficiency coupling reagents (HATU/PyAOP) and specific resin strategies.

Chemical Profile & Building Block Specs

Before initiating synthesis, verify the integrity of the building block.

PropertySpecification
Compound Name Fmoc-N-Me-L-homoPhe-OH
CAS Number 1065076-30-3
Formula C₂₆H₂₅NO₄
Molecular Weight ~415.48 g/mol
Solubility Soluble in DMF, NMP, DCM (0.5 M)
Storage -20°C, Desiccated (Hygroscopic)

Pre-Synthesis Planning: Resin Selection[1]

CRITICAL DECISION POINT: The choice of resin is the primary defense against Diketopiperazine (DKP) formation.[1]

The DKP Risk

When Fmoc-L-Me-homoPhe-OH is the 2nd or 3rd residue from the C-terminus, the removal of the Fmoc group exposes a secondary amine. This amine can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP byproduct.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism: The bulky trityl linker provides steric shielding that prevents the N-methyl amine from attacking the ester anchorage.

  • Avoid: Wang Resin for C-terminal N-methyl residues, as DKP formation is rapid and often quantitative.

Experimental Protocols

Protocol A: Coupling of Fmoc-L-Me-homoPhe-OH

Target: Attaching the N-Me residue to the growing chain.

While the N-methyl group adds bulk, coupling this residue to a primary amine on the resin is generally achievable with standard high-efficiency reagents.

Reagents:

  • Activator: HATU (0.95 eq relative to AA)

  • Base: HOAt (0.95 eq) or Oxyma Pure (1.0 eq)

  • Collidine (TMP): 2.0 eq (Preferred over DIPEA to minimize racemization)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-L-Me-homoPhe-OH (3.0 eq) and HATU (2.9 eq) in minimum NMP.

  • Activation: Add Collidine (6.0 eq). Allow to pre-activate for 30-60 seconds (do not exceed 2 mins to avoid guanidinium formation).

  • Coupling: Add mixture to the resin.

  • Time: Shake at Room Temperature (RT) for 2 hours .

    • Microwave Option: 75°C for 5 minutes (Power: 25-30W).

  • Validation: Perform a Kaiser Test . (The resin amine is primary, so Kaiser works here).

Protocol B: Chain Elongation (The "Difficult" Step)

Target: Coupling the NEXT amino acid onto the N-methylated N-terminus.

This is the bottleneck. The secondary amine of the N-methyl group is sterically hindered and less nucleophilic. Standard HBTU/HCTU protocols will likely fail, resulting in a "deleted" sequence.

High-Efficiency Reagents (Select One):

  • PyAOP / HOAt: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[2][3] The phosphonium salt is more reactive toward secondary amines.

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. Excellent for difficult sequences.

  • BTC (Bis(trichloromethyl)carbonate): Generates acid chlorides in situ. Use only if urea/phosphonium reagents fail.

Step-by-Step Elongation Protocol:

  • Fmoc Deprotection (Modified):

    • Use 20% Piperidine + 0.1 M HOBt in DMF.

    • Reason: HOBt suppresses aspartimide formation and reduces racemization risks associated with prolonged base exposure.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Coupling (Double Couple Mandatory):

    • Round 1: AA (5 eq) + PyAOP (5 eq) + HOAt (5 eq) + DIPEA (10 eq) in NMP. React for 2 hours at 50°C or 4 hours at RT .

    • Drain and Wash: DMF (3x).[4][1]

    • Round 2: Repeat with fresh reagents.

  • Validation (CRITICAL):

    • Do NOT use Kaiser Test. It yields false negatives for secondary amines.

    • Use Chloranil Test (or Chloranil/Acetaldehyde):

      • Positive (Uncoupled): Dark Blue/Green beads.

      • Negative (Coupled): Colorless/Yellow beads.

    • If Positive: Proceed to Protocol C (Capping) or try a 3rd coupling with BTC.

Visualization of Workflows

Diagram 1: The N-Methyl Incorporation Cycle

This flowchart illustrates the decision logic required when handling the N-methylated residue versus standard amino acids.

SPPS_Workflow Start Resin-Peptide-NH2 Couple_Me Couple Fmoc-Me-homoPhe-OH (HATU/HOAt/Collidine) Start->Couple_Me Check_1 Validation: Kaiser Test Couple_Me->Check_1 Check_1->Couple_Me Positive (Blue=Yes) Deprotect Fmoc Removal (20% Piperidine/0.1M HOBt) Check_1->Deprotect Negative (Blue=No) Couple_Next Couple NEXT AA (PyAOP or COMU - Double Couple) Deprotect->Couple_Next Check_2 Validation: Chloranil Test (Secondary Amine Check) Couple_Next->Check_2 Success Continue Synthesis Check_2->Success Negative (Colorless) Fail_Loop Retry: Increase Temp / Change Solvent Check_2->Fail_Loop Positive (Blue) Fail_Loop->Couple_Next

Caption: Logic flow for incorporation and elongation of N-Me-homoPhe. Note the switch from Kaiser to Chloranil testing.

Diagram 2: Diketopiperazine (DKP) Prevention Strategy

Visualizing the risk of C-terminal cleavage and the steric defense provided by 2-CTC resin.

DKP_Mechanism Resin_Wang Wang Resin (Low Steric Bulk) Intermediate Dipeptide-Resin (N-Me-AA at Pos 2) Resin_Wang->Intermediate Resin_CTC 2-CTC Resin (High Steric Bulk) Resin_CTC->Intermediate Action_Deprotect Fmoc Deprotection (Base) Intermediate->Action_Deprotect Result_DKP DKP Formation (Peptide Cleaved from Resin) Action_Deprotect->Result_DKP Nucleophilic Attack (Favored on Wang) Result_Stable Stable Elongation (Steric Shielding) Action_Deprotect->Result_Stable Attack Blocked (Favored on 2-CTC)

Caption: Mechanism of DKP formation. 2-CTC resin prevents the back-biting of the N-methyl amine onto the linker.

Troubleshooting & Optimization

Issue: Incomplete Coupling of the Next Residue

If the Chloranil test remains positive after double coupling with PyAOP:

  • Switch Solvent: Use 100% NMP or a mixture of DMF/DCM (1:1) to break up aggregation.[5]

  • Use Acid Chlorides: Convert the incoming Fmoc-AA-OH to its acid chloride using BTC (Bis(trichloromethyl)carbonate) and Collidine. This is the most aggressive coupling method available for SPPS.

  • Capping: If a small percentage of unreacted amine persists, cap with Acetic Anhydride/Pyridine to prevent deletion sequences that are difficult to purify later.

Issue: Racemization

N-methyl amino acids are prone to racemization during activation due to the formation of oxazolonium ions.

  • Solution: Always use Oxyma Pure or HOAt as additives. Avoid HOBt if possible for the N-Me coupling step itself. Keep activation times short (<2 min) before adding to the resin.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Merck (Novabiochem). (2024). Coupling Reagents for SPPS: PyAOP and HATU protocols.[3] Merck Millipore Technical Library. Link

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[2] Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. (Foundational text for Phosphonium reagents in difficult couplings).
  • BenchChem. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Technical Support Center. Link

Sources

Application

Cleavage and deprotection of peptides with N-methyl-homoPhe

Application Note: Optimizing Cleavage and Deprotection Strategies for N-Methyl-HomoPhe Containing Peptides Executive Summary Peptides containing N-methyl-homophenylalanine (N-Me-hPhe) represent a unique class of peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Cleavage and Deprotection Strategies for N-Methyl-HomoPhe Containing Peptides

Executive Summary

Peptides containing N-methyl-homophenylalanine (N-Me-hPhe) represent a unique class of peptidomimetics valued for their resistance to enzymatic degradation and improved membrane permeability. However, the introduction of the N-methyl group, combined with the extended hydrophobic side chain of homophenylalanine, introduces significant steric bulk and conformational constraints. These features complicate the final cleavage and deprotection steps in Solid Phase Peptide Synthesis (SPPS).

This guide provides a validated protocol for the cleavage of N-Me-hPhe peptides, addressing the critical challenges of steric shielding , hydrophobic aggregation , and acidolytic stability .

Chemical Context & Critical Parameters

The N-Me-hPhe Moiety
  • Homophenylalanine (hPhe): Unlike functionalized amino acids (e.g., Tyr, Ser), hPhe possesses a chemically inert alkyl-phenyl side chain. It does not require acid-labile side-chain protection (like tBu or Trt). Therefore, "deprotection" in this context refers to the removal of protecting groups from adjacent residues and the cleavage of the peptide-resin linker.

  • N-Methylation: The N-methyl group replaces the amide proton, eliminating a hydrogen bond donor. This alters the peptide's solvation profile, often leading to "beta-sheet disruption" but paradoxically causing hydrophobic aggregation within the resin matrix.

The Challenge: Steric Shielding

The primary failure mode in cleaving N-Me-hPhe peptides is incomplete deprotection of neighboring residues . The bulky N-methyl group and the flexible hPhe side chain can fold back, creating a "hydrophobic pocket" that shields acid-labile groups (e.g., Pbf on Arg, Trt on Cys) from the TFA cleavage cocktail.

Key Risks:

  • Incomplete Deprotection: Retention of Pbf, Trt, or tBu groups on adjacent residues due to poor solvation.

  • Diketopiperazine (DKP) Formation: N-methyl amino acids at the N-terminus (positions 1 and 2) are highly prone to cyclization and cleavage from the resin before the desired time, or forming DKP post-cleavage if neutralized improperly.

  • Solubility: The cleaved peptide is often highly lipophilic, risking precipitation onto the resin beads, leading to massive yield loss.

Strategic Protocol Design

To overcome these barriers, we utilize a High-Swell Solvation Strategy . Standard cocktails (95% TFA) often fail to penetrate the hydrophobic core of N-methylated sequences. We incorporate Dichloromethane (DCM) or Toluene into the cleavage cocktail to swell the polymer matrix and solvate the hydrophobic peptide segments.

Decision Matrix: Selecting the Cleavage Cocktail

Use the following logic to select the optimal cocktail based on your peptide's sequence composition in addition to the N-Me-hPhe residue.

CleavageSelection cluster_tips Pro-Tip: Solvation Start Analyze Peptide Sequence HasCys Contains Cys, Met, or Trp? Start->HasCys Standard Standard N-Me Cocktail (Cocktail A) 90% TFA / 5% TIS / 5% DCM HasCys->Standard No Sensitive Scavenger-Rich Cocktail (Cocktail B - Reagent K Modified) 82.5% TFA / 5% Phenol / 5% H2O 2.5% EDT / 5% Thioanisole HasCys->Sensitive Yes Tip If peptide is >15 residues or highly hydrophobic, replace 5-10% of TFA volume with DCM in ANY cocktail to prevent aggregation.

Caption: Decision matrix for selecting cleavage cocktails. Cocktail A is for robust sequences; Cocktail B is for those containing oxidation-prone residues.

Detailed Experimental Protocol

Safety Note: TFA is corrosive and volatile. Scavengers like EDT (ethanedithiol) have a stench.[1] Perform all steps in a fume hood.

Materials:
  • Resin-bound Peptide: Dried thoroughly.[2]

  • TFA (Trifluoroacetic acid): HPLC Grade.

  • Scavengers: TIS (Triisopropylsilane), Water, DODT (2,2'-(Ethylenedioxy)diethanethiol) or EDT.

  • Solvent: DCM (Dichloromethane).[2][3]

  • Precipitation: Cold Diethyl Ether (stored at -20°C).

Step-by-Step Methodology:

1. Resin Preparation (The "DCM Wash") [2][4][5]

  • Why: Residual DMF (basic) can neutralize TFA, reducing cleavage efficiency.

  • Action: Wash the resin 3x with DCM.[2]

  • Critical: Dry the resin under nitrogen flow for 10 minutes. Traces of DCM are acceptable, but DMF must be gone.

2. Cocktail Preparation (Fresh is Mandatory)

  • Prepare Cocktail A (Standard N-Me) for peptides without Cys/Met/Trp:

    • TFA: 90%

    • TIS: 5%[6]

    • DCM: 5% (Enhances solvation of N-Me-hPhe)

  • Note: If the sequence contains Arg(Pbf), ensure reaction time is sufficient (see below).

3. Cleavage Reaction

  • Add cocktail to resin (Ratio: 10-15 mL cocktail per 1 g resin).

  • Agitation: Shake gently (orbital shaker). Do not use magnetic stir bars as they grind the resin.

  • Time:

    • Standard: 2 hours.[4]

    • N-Me-hPhe Optimization: If the N-Me-hPhe is adjacent to bulky blockers (e.g., Arg(Pbf), Trp(Boc)), extend to 3.5 - 4 hours . The steric bulk slows the acidolysis of the neighbor's protecting group.

4. Filtration and Collection

  • Filter the resin into a 50 mL polypropylene tube.

  • The "Rescue" Wash: Wash the resin beads with 1-2 mL of pure TFA, then 1-2 mL of DCM .

  • Reasoning: N-methyl peptides often precipitate inside the resin pores. The DCM wash re-dissolves them, maximizing yield. Combine this wash with the filtrate.

5. Precipitation

  • Evaporate the TFA/DCM solution under a stream of nitrogen until the volume is reduced to ~10-15% of the original.

  • Add ice-cold diethyl ether (10x volume of the peptide solution).

  • Invert tube to mix. A white/off-white precipitate should form.

  • Centrifuge (3000 rpm, 5 min, 4°C). Decant the supernatant.

  • Repeat ether wash 2x to remove scavengers.

Troubleshooting & Quality Control

Common Failure Modes
Observation (LCMS)DiagnosisRoot CauseCorrective Action
Mass + 224 Da Incomplete Pbf RemovalSteric shielding by N-Me-hPhe prevents acid attack on Arg(Pbf).Extend cleavage time to 4-5h. Add 5% Phenol to cocktail (plasticizer effect).
Mass + 56 Da t-Butyl Adductt-Butyl cation re-attachment to Trp or Tyr.Increase TIS/Water scavenger ratio. Ensure cocktail is fresh.
Mass - 18 Da DKP FormationCyclization of N-terminal N-Me residues.Avoid basic conditions post-cleavage. Analyze immediately.
Low Yield Peptide on ResinHydrophobic aggregation inside beads.Use the DCM Rescue Wash (Step 4) described above.
Workflow Visualization

Workflow Resin Dry Resin (N-Me-hPhe) Wash DCM Wash (Remove DMF) Resin->Wash Cleave Cleavage (TFA/TIS/DCM) 3-4 Hours Wash->Cleave Filter Filter & DCM Rescue Cleave->Filter Ether Ether Precipitation Filter->Ether

Caption: Optimized workflow emphasizing the DCM rescue step to recover hydrophobic N-Me peptides.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on protecting group stability).

  • Sigma-Aldrich (Merck).Cleavage and Deprotection Protocols for Fmoc-SPPS. (Standard protocols for scavenger selection).

  • BenchChem.Strategies to Overcome Steric Hindrance in N-methylated Peptide Synthesis. (Specifics on N-methyl steric challenges).

  • Goolcharran, C., & Borchardt, R. T. (1998).[7] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Mechanistic insight into DKP risks).

Sources

Method

Synthesis of cyclic peptides using Fmoc-L-Me-homoPhe-OH

An Application Guide to the Synthesis of Cyclic Peptides Incorporating Fmoc-L-Me-homoPhe-OH Abstract Cyclic peptides represent a burgeoning class of therapeutics, prized for their high receptor affinity, specificity, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Cyclic Peptides Incorporating Fmoc-L-Me-homoPhe-OH

Abstract

Cyclic peptides represent a burgeoning class of therapeutics, prized for their high receptor affinity, specificity, and enhanced metabolic stability compared to their linear counterparts.[1] The incorporation of non-canonical amino acids, such as N-methylated and homologous residues, further refines their pharmacological profiles by imparting conformational rigidity and improving membrane permeability.[2][3] This guide provides a detailed protocol and expert insights for the synthesis of cyclic peptides containing Fmoc-L-Me-homoPhe-OH, a sterically hindered building block that presents unique synthetic challenges. We will explore robust strategies for solid-phase peptide synthesis (SPPS), on-resin cyclization, and final purification, with a focus on explaining the rationale behind critical protocol steps to empower researchers in drug development.

Introduction: The Significance of N-Methylated, Homologous Amino Acids in Cyclic Peptides

The therapeutic potential of peptides is often limited by poor metabolic stability and low oral bioavailability.[2] Two powerful strategies to overcome these limitations are peptide cyclization and the incorporation of modified amino acids.[4]

  • Cyclization: Constraining the peptide backbone into a cyclic structure reduces its susceptibility to enzymatic degradation by exopeptidases and can lock the molecule into a bioactive conformation, enhancing binding affinity.[5][6]

  • N-Methylation: The addition of a methyl group to the amide nitrogen removes a hydrogen bond donor, which can disrupt proteolytic enzyme recognition and increase lipophilicity, thereby improving cell permeability.[5][7]

  • Homologous Residues (e.g., homophenylalanine): Introducing an extra methylene group into the side chain, as in homophenylalanine, provides a means to probe the steric and conformational requirements of receptor binding pockets.[8][9]

Fmoc-L-Me-homoPhe-OH combines these features, offering a unique tool for designing potent and stable cyclic peptides. However, its successful incorporation requires specialized synthetic techniques due to significant steric hindrance.

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in synthesizing peptides with residues like Fmoc-L-Me-homoPhe-OH is the low nucleophilicity of the secondary amine (the N-methyl group).[7] This steric bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, making standard coupling conditions inefficient and leading to low yields and deletion sequences.[10]

Scientist's Note: The reduced reactivity necessitates the use of highly potent coupling reagents and optimized reaction conditions to drive the amide bond formation to completion. Failure to achieve near-quantitative coupling at each step results in a complex mixture of impurities that are difficult to separate from the target peptide.[7]

Workflow Overview: From Linear Precursor to Purified Cyclic Peptide

The synthesis follows a multi-stage process, beginning with the assembly of a linear peptide on a solid support, followed by on-resin cyclization, cleavage from the support, and final purification.

Synthesis_Workflow cluster_SPPS On-Resin Operations cluster_PostSPPS Solution-Phase Operations A 1. Resin Preparation (Side-chain attachment) B 2. Linear Peptide Synthesis (Iterative Coupling & Deprotection) A->B Fmoc-SPPS Cycles C 3. Selective Termini Deprotection B->C Orthogonal deprotection D 4. On-Resin Cyclization (Head-to-Tail) C->D Intramolecular coupling E 5. Cleavage & Global Deprotection D->E TFA Cocktail F 6. Crude Peptide Precipitation E->F Cold Ether G 7. RP-HPLC Purification F->G Purification H 8. Characterization (LC-MS & Lyophilization) G->H Analysis & Isolation

Caption: Workflow for On-Resin Synthesis of a Head-to-Tail Cyclic Peptide.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of a linear peptide on a 2-chlorotrityl chloride resin, using the side chain of an aspartic acid residue as the anchoring point. This strategy leaves the N- and C-termini free for subsequent cyclization after selective deprotection.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Asp(OAll)-OH (for resin loading)

  • Fmoc-protected amino acids (including Fmoc-L-Me-homoPhe-OH)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Allyl Deprotection: Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCM

Procedure:

  • Resin Loading (First Amino Acid Attachment):

    • Swell 2-CTC resin (1.0 g, 1.5 mmol/g loading) in DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Asp(OAll)-OH (0.5 equivalents to resin capacity, e.g., 0.75 mmol) and DIPEA (4 eq., 3.0 mmol) in DCM.

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • To cap any remaining active sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 45 minutes.[11]

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Iterative Peptide Chain Elongation (Fmoc-SPPS):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 10-minute agitation.[12]

    • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Standard Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

      • Add the activated solution to the resin and agitate for 45-60 minutes.

    • Washing: Wash the resin with DMF (3x).

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin-negative).

    • Repeat steps 2.1-2.4 for each amino acid in the sequence.

  • Coupling of Fmoc-L-Me-homoPhe-OH (Special Conditions):

    • Scientist's Note: Due to extreme steric hindrance, a more potent coupling agent and extended reaction time are required. HCTU is effective, but HATU is often considered the gold standard for such difficult couplings.[13] A double coupling is highly recommended to ensure the reaction goes to completion.

    • First Coupling:

      • Pre-activate Fmoc-L-Me-homoPhe-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.[14]

      • Add the solution to the deprotected peptide-resin and agitate for 2 hours.

      • Wash with DMF (3x).

    • Second Coupling: Prepare a fresh solution of activated Fmoc-L-Me-homoPhe-OH as above and repeat the coupling for another 2 hours.

    • Washing: Wash thoroughly with DMF (5x) and DCM (3x).

    • Monitoring: The Kaiser test is ineffective for N-methylated residues. A micro-cleavage followed by LC-MS analysis is the definitive method to confirm successful incorporation.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent Activating Species Relative Reactivity Key Considerations
HBTU/TBTU OBt Ester Standard Often insufficient for N-methylated residues. By-products are water-soluble.[15]
HCTU O-6-ClBt Ester High More reactive than HBTU due to the electron-withdrawing chloro group.[13]
HATU/PyAOP OAt Ester Very High Considered the most efficient for sterically demanding couplings due to the anchimeric assistance of the pyridine nitrogen.

| COMU | Oxyma Ester | Very High | A safer alternative to benzotriazole-based reagents (like HATU) as it does not contain potentially explosive components.[15] |

Protocol 2: On-Resin Head-to-Tail Cyclization

On-resin cyclization is generally preferred over solution-phase methods as it utilizes the "pseudo-dilution" principle, where resin-bound peptide chains are isolated, thus favoring intramolecular cyclization over intermolecular oligomerization.[16][17]

Procedure:

  • N-Terminal Fmoc Deprotection:

    • Treat the fully assembled linear peptide-resin with 20% piperidine in DMF as described in Protocol 1, step 2.1.

    • Wash thoroughly with DMF (5x) and DCM (3x).

  • C-Terminal Allyl Deprotection:

    • Scientist's Note: The Allyl (All) group is an orthogonal protecting group, meaning it can be removed under conditions that do not affect the acid-labile side-chain protecting groups or the resin linkage.[18]

    • Swell the resin in anhydrous DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq. to resin loading) and PhSiH₃ (15 eq.) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen) for 30 minutes. Repeat this step once more with fresh reagent solution.[19]

    • Wash the resin extensively with DCM (5x), 5% DIPEA in DCM (3x), and DMF (5x).

  • Intramolecular Cyclization:

    • Swell the resin (now with a free N-terminal amine and a free C-terminal carboxylic acid) in DMF.

    • In a separate vial, prepare the cyclization solution: HATU (4 eq.) and DIPEA (8 eq.) in a large volume of DMF to ensure high dilution conditions (final peptide concentration ~1-5 mM).

    • Add the cyclization solution to the resin and agitate for 6-12 hours at room temperature.

    • Monitor the reaction by taking a small resin sample, performing a micro-cleavage, and analyzing via LC-MS to observe the conversion of the linear precursor to the cyclic product.

    • Once complete, wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.

Protocol 3: Cleavage, Purification, and Characterization

Procedure:

  • Cleavage from Resin and Global Deprotection:

    • CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) . TIS acts as a scavenger to trap reactive cations generated during deprotection.[12][20]

    • Add the cleavage cocktail to the dry, cyclized peptide-resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours. The solution may turn yellow or orange if trityl-based protecting groups are present.[21]

    • Filter the resin and collect the TFA solution. Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Isolation:

    • Concentrate the combined TFA filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing ice-cold diethyl ether.

    • Centrifuge to pellet the white peptide precipitate. Decant the ether.

    • Wash the pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification by Preparative RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify using a preparative Reverse-Phase HPLC system with a C18 column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Apply a linear gradient (e.g., 10-60% B over 40 minutes) to elute the peptide.[22]

    • Collect fractions and analyze by analytical LC-MS to identify those containing the pure cyclic peptide.

  • Characterization and Final Product Preparation:

    • Pool the pure fractions.

    • Confirm the identity and purity using analytical HPLC and High-Resolution Mass Spectrometry (HRMS).

    • Lyophilize (freeze-dry) the pooled fractions to obtain the final product as a fluffy white powder.[23]

Table 2: Example Characterization Data for a Target Cyclic Peptide

Analysis Method Parameter Expected Result Observed Result
Analytical RP-HPLC Purity >95% 98.2% (at 214 nm)
Mass Spectrometry (ESI-MS) [M+H]⁺ 585.32 Da 585.35 Da

| High-Resolution MS | Exact Mass [M+H]⁺ | 585.3242 | 585.3240 |

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Linear Peptide Incomplete coupling of the N-methylated residue.Use a high-reactivity coupling agent like HATU or COMU. Perform a double coupling with fresh reagents. Increase reaction time to 2-4 hours.[10]
Significant Deletion Sequences Incomplete Fmoc deprotection due to steric hindrance.Increase Fmoc deprotection time (e.g., 2 x 10 min). Ensure high-quality, amine-free DMF is used.[11]
Mixture of Linear and Cyclic Peptide After Cyclization Incomplete cyclization reaction.Extend the cyclization reaction time (up to 24 hours). Ensure high dilution conditions are maintained. Confirm complete deprotection of both termini before cyclization.
Presence of Dimer or Oligomers Intermolecular reaction during cyclization.Ensure you are using an on-resin cyclization method. If using solution-phase, ensure peptide concentration is very low (<1 mg/mL).[16]

References

  • LifeTein. (2025). Should My Peptide Be Methylated?[Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • Fuse, S., & Okabe, R. (2023). Switchable Synthesis of 7- and 14-Membered Cyclic Peptides Containing N-Methyl- and β-Amino Acids Utilizing Microflow Technology. European Journal of Organic Chemistry, e202300700. [Link]

  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;[Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • CD Formulation. Methylated Peptide. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2188. [Link]

  • Springer Nature Experiments. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Martin, A. D., et al. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 30(6), 1834-1843. [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5854-5857. [Link]

  • Pawlas, J., et al. (2025). Advancing Sustainable Synthesis of Cyclic Peptides by Integrating Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis with Disulfide Bond Formation and TFA/PFAS-Free Resin Cleavage. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. [Link]

  • Liu, X., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Fields, C. G., et al. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-alpha-Me-Phe-OH. PubChem Compound Summary. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • ResearchGate. (2013). How to purify polar cyclic peptides?[Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-39. [Link]

  • Freire, J. M., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(4), 100902. [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

Sources

Application

Application Notes and Protocols for Fmoc-L-Me-homoPhe-OH in Oncology Peptide Research

Introduction: The Strategic Incorporation of N-Methylated, Non-Natural Amino Acids in Oncology Drug Discovery The landscape of oncology drug development is increasingly focused on modulating protein-protein interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of N-Methylated, Non-Natural Amino Acids in Oncology Drug Discovery

The landscape of oncology drug development is increasingly focused on modulating protein-protein interactions (PPIs), which are central to many cancer signaling pathways.[1][2][3] Peptide-based therapeutics have emerged as a promising modality for targeting these often large and shallow interfaces, which are typically challenging for small molecules.[4][5] However, native peptides often suffer from poor metabolic stability, low cell permeability, and conformational flexibility, limiting their therapeutic potential.[6]

To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of non-natural amino acids and backbone modifications.[7] The N-methylation of the peptide backbone is a particularly powerful tool, known to enhance proteolytic resistance, improve membrane permeability, and constrain the peptide's conformation, which can lead to increased target affinity and selectivity.[6][8][9]

This guide focuses on the application of a unique building block, Fmoc-L-Me-homoPhe-OH (N-α-Fmoc-N-methyl-L-homophenylalanine), in the solid-phase peptide synthesis (SPPS) of peptides for oncology research. This amino acid derivative combines two key features:

  • N-methylation: Imparts the aforementioned benefits of increased stability and bioavailability.

  • Homophenylalanine side chain: The extended alkyl chain compared to phenylalanine provides an additional hydrophobic interaction surface, which can be crucial for binding to hydrophobic pockets in target proteins.

The strategic placement of Fmoc-L-Me-homoPhe-OH within a peptide sequence can significantly enhance its drug-like properties, making it a valuable tool in the design of potent and specific anticancer peptides. This document provides a comprehensive overview of its applications, detailed protocols for its use in SPPS, and troubleshooting guidelines.

The Rationale for Employing Fmoc-L-Me-homoPhe-OH in Targeting Oncogenic Pathways

The unique structural features of N-methyl-L-homophenylalanine make it particularly well-suited for the design of inhibitors of key oncogenic PPIs, such as the p53-MDM2 and Bcl-2 family interactions.

  • Targeting the p53-MDM2 Interaction: The tumor suppressor p53 is a crucial regulator of cell cycle arrest and apoptosis.[10] In many cancers, p53 is inactivated through its interaction with the oncoprotein MDM2.[2] The p53-MDM2 interaction interface is characterized by a hydrophobic cleft on the surface of MDM2, which accommodates key hydrophobic residues of p53, notably Phe19, Trp23, and Leu26.[10] Peptide-based inhibitors that mimic this binding motif can disrupt the p53-MDM2 interaction and reactivate p53's tumor-suppressive functions. The incorporation of N-methyl-L-homophenylalanine in such peptides can enhance their binding affinity by providing a larger hydrophobic side chain to engage with the MDM2 pocket, while the N-methylation can improve their stability and cell penetration.

  • Inhibiting Anti-Apoptotic Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in cancer cells, contributing to their survival.[7][11][12] These proteins sequester pro-apoptotic BH3-only proteins through a hydrophobic groove. BH3-mimetic peptides can bind to this groove and displace the pro-apoptotic proteins, thereby inducing apoptosis. The hydrophobicity and conformational constraint provided by N-methyl-L-homophenylalanine can be advantageous in designing potent and selective BH3-mimetic peptides.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Me-homoPhe-OH: A Technical Guide

The incorporation of N-methylated amino acids into a growing peptide chain via SPPS presents a significant challenge due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine and slows down the coupling reaction. This section provides detailed protocols and considerations for the efficient incorporation of Fmoc-L-Me-homoPhe-OH.

Key Considerations for Efficient Coupling
  • Choice of Coupling Reagent: Standard coupling reagents are often inefficient for N-methylated amino acids. More potent activating agents are required to overcome the steric hindrance.

  • Reaction Time and Temperature: Longer coupling times and, in some cases, elevated temperatures may be necessary to drive the reaction to completion.

  • Monitoring the Coupling Reaction: The standard ninhydrin (Kaiser) test is not suitable for monitoring the coupling to a secondary amine, as it gives a false negative (colorless) result. The bromophenol blue test is a reliable alternative.

Recommended Coupling Reagents and Conditions

The following table summarizes recommended coupling reagents and conditions for incorporating Fmoc-L-Me-homoPhe-OH.

Coupling ReagentEquivalents (Reagent/Amino Acid/Base)Activation TimeCoupling TimeNotes
HATU/DIPEA 3.9 / 4.0 / 8.02-5 min2-4 hoursHighly effective for sterically hindered couplings.
DIC/OxymaPure 4.0 / 4.0 / N/AIn situ2-4 hoursA cost-effective and efficient alternative.
Detailed Step-by-Step Protocols

The following protocols are based on a standard Fmoc-SPPS workflow.

Protocol 1: Coupling of Fmoc-L-Me-homoPhe-OH using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency, especially in challenging sequences.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Me-homoPhe-OH (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel, then drain the solvent.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Me-homoPhe-OH and HATU in a minimal volume of DMF. Add DIPEA and allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a bromophenol blue test to monitor the completion of the coupling.

  • Washing: Once the coupling is complete (indicated by a color change in the bromophenol blue test), drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).

Protocol 2: Coupling of Fmoc-L-Me-homoPhe-OH using DIC/OxymaPure

This protocol provides a reliable and more economical alternative to HATU-based coupling.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Me-homoPhe-OH (4 eq.)

  • OxymaPure (4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes and drain the solvent.

  • Coupling Solution: In a separate reaction vessel, dissolve Fmoc-L-Me-homoPhe-OH and OxymaPure in DMF.

  • In Situ Activation and Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Use the bromophenol blue test to check for reaction completion.

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (5 times), DCM (3 times), and DMF (5 times).

Bromophenol Blue Test Procedure:

  • Take a small sample of the resin (a few beads).

  • Wash the resin sample with DMF and then with isopropanol.

  • Add a few drops of 1% bromophenol blue solution in DMF.

  • Observe the color of the beads. Blue beads indicate the presence of unreacted free amine (incomplete coupling). Yellow or colorless beads indicate a complete coupling.

Visualizing the Workflow and Signaling Pathway

Diagram 1: SPPS Workflow for Incorporating Fmoc-L-Me-homoPhe-OH

SPPS_Workflow Resin Fmoc-deprotected peptide-resin Swell Swell resin in DMF Resin->Swell Activate Activate Fmoc-L-Me-homoPhe-OH (e.g., with HATU/DIPEA) Couple Couple to resin (2-4 hours) Swell->Couple Activate->Couple Monitor Monitor with Bromophenol Blue Test Couple->Monitor Monitor->Couple Incomplete (recouple) Wash Wash resin Monitor->Wash Complete Deprotect Fmoc deprotection (20% piperidine/DMF) Wash->Deprotect Next_Cycle Proceed to next coupling cycle Deprotect->Next_Cycle

Caption: SPPS cycle for Fmoc-L-Me-homoPhe-OH incorporation.

Diagram 2: Targeting the p53-MDM2 Interaction

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Peptide Inhibitor p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasome Proteasome MDM2->Proteasome Targets p53 for degradation p53_active Active p53 Apoptosis Apoptosis & Tumor Suppression p53_active->Apoptosis Induces MDM2_inhibited MDM2 Peptide Peptide with N-Me-homoPhe Peptide->MDM2_inhibited Inhibits

Caption: Inhibition of p53-MDM2 by a modified peptide.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the bromophenol blue test remains positive after the recommended coupling time, a second coupling (recoupling) with freshly prepared activated amino acid solution is recommended.

  • Racemization: While the risk of racemization is generally low with urethane-protected amino acids like Fmoc derivatives, it's important to avoid prolonged activation times and excessive amounts of base.

  • Aggregation: Peptide sequences rich in hydrophobic and N-methylated residues can be prone to aggregation on the solid support. Using specialized resins or incorporating structure-disrupting elements can help mitigate this issue.

  • Cleavage and Deprotection: Standard cleavage cocktails (e.g., TFA/TIS/H2O) are generally effective for peptides containing N-methylated residues.

Conclusion

Fmoc-L-Me-homoPhe-OH is a powerful and versatile building block for the synthesis of advanced peptide-based therapeutics in oncology. Its unique combination of N-methylation and an extended hydrophobic side chain offers significant advantages in enhancing the stability, bioavailability, and target affinity of peptides designed to modulate challenging protein-protein interactions. By employing optimized coupling strategies and understanding the specific challenges associated with sterically hindered amino acids, researchers can successfully incorporate this valuable residue to develop next-generation anticancer peptides with improved therapeutic potential.

References

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Cunningham, A. D., et al. (2017). Protein-protein interactions: a promising class of therapeutic targets. Future Medicinal Chemistry, 9(13), 1541-1556.
  • Davenport, A. P., et al. (2020). International Union of Basic and Clinical Pharmacology. CVIII. A review of the current state of peptide drug discovery. Pharmacological Reviews, 72(4), 857-887.
  • Fairlie, W. D., & Lee, E. F. (2021). Targeting the BCL-2-regulated apoptotic pathway for the treatment of solid cancers. Biochemical Society Transactions, 49(5), 2397–2410.
  • Fry, D. C., & Vassilev, L. T. (2005). Targeting the p53–MDM2 interaction to treat cancer. Nature Reviews Drug Discovery, 4(11), 955-963.
  • Kalkhoran, S. M., et al. (2022). Progress in targeting the BCL-2 family of proteins. Trends in Pharmacological Sciences, 43(1), 43-58.
  • Kussie, P. H., et al. (1996). Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain. Science, 274(5289), 948–953.
  • Marin, A. (2025). Macrocyclic Peptides as Next-Gen Cancer Therapeutics. MarinBio.
  • Pazgier, M., et al. (2009). Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. Proceedings of the National Academy of Sciences, 106(12), 4665-4670.
  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
  • Touti, F., et al. (2019). In-solution enrichment identifies peptide inhibitors of protein–protein interactions.
  • Vinogradov, A. A., et al. (2019). Utilization of macrocyclic peptides to target protein-protein interactions in cancer. Frontiers in Chemistry, 7, 685.
  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466–1470.
  • Yamagishi, Y., et al. (2011). Natural product-like macrocyclic N-methyl-peptide inhibitors against a ubiquitin ligase uncovered from a ribosome-expressed de novo library. Chemistry & Biology, 18(12), 1562-1570.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature Reviews Drug Discovery, 3(4), 301-317.

Sources

Method

Application of Fmoc-L-Me-homoPhe-OH in neuroscience

Executive Summary The development of peptide-based therapeutics for the Central Nervous System (CNS) is historically hindered by two formidable barriers: rapid enzymatic degradation and the Blood-Brain Barrier (BBB). Fmo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of peptide-based therapeutics for the Central Nervous System (CNS) is historically hindered by two formidable barriers: rapid enzymatic degradation and the Blood-Brain Barrier (BBB). Fmoc-L-Me-homoPhe-OH (N-alpha-methyl-L-homophenylalanine) represents a high-value building block that simultaneously addresses both challenges.

This guide details the strategic application of Fmoc-L-Me-homoPhe-OH in solid-phase peptide synthesis (SPPS) to engineer neuroactive peptidomimetics. By introducing N-methylation, researchers eliminate a hydrogen bond donor to enhance lipophilicity and membrane permeability. Simultaneously, the homophenylalanine side chain extends the aromatic interaction range, allowing access to deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) often missed by standard phenylalanine.

Part 1: The Neuro-Chemical Rationale

The "Magic Methyl" Effect on BBB Permeability

The primary restriction on peptide transport across the BBB is the high energetic cost of desolvating amide hydrogen bonds.

  • Mechanism: Replacing a backbone amide proton (-NH-) with a methyl group (-NCH₃-) removes a hydrogen bond donor. This lowers the desolvation energy required for the peptide to enter the lipid bilayer.

  • Result: Peptides containing N-methylated residues exhibit significantly higher passive diffusion rates.

HomoPhe: Probing Deep Receptor Pockets

While N-methylation improves pharmacokinetics (PK), the homo modification targets pharmacodynamics (PD).

  • Structure: HomoPhe contains an extra methylene group (

    
    ) compared to Phenylalanine.
    
  • Function: This extension allows the phenyl ring to reach deeper into the "aromatic cages" typical of neurotransmitter receptors (e.g., Opioid, Dopamine, and Neurokinin receptors), often resulting in nanomolar affinity gains and distinct selectivity profiles compared to the parent peptide.

Visualization: The Dual-Benefit Mechanism

BBB_Mechanism Peptide Native Peptide (High H-Bond Donors) BBB Blood-Brain Barrier (Lipid Bilayer) Peptide->BBB Blocked (High Desolvation Energy) Enzyme Aminopeptidase (Proteolytic Cleavage) Peptide->Enzyme Rapid Degradation MePeptide N-Me-HomoPhe Analog (Reduced H-Bond Donors) MePeptide->BBB Passive Diffusion MePeptide->Enzyme Steric Resistance Receptor CNS GPCR Target (Deep Hydrophobic Pocket) BBB->Receptor Enhanced Binding (Side-chain Extension)

Figure 1: Mechanism of Action. N-methylation facilitates BBB crossing and protease resistance, while the HomoPhe side chain optimizes receptor engagement.

Part 2: Synthetic Protocol (SPPS)

Integrating Fmoc-L-Me-homoPhe-OH into a peptide sequence is non-trivial. The N-methyl group introduces significant steric hindrance, making both the coupling of this residue and the coupling onto it difficult.

Critical Reagents & Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

    • Reasoning: N-methylated peptides are prone to Diketopiperazine (DKP) formation (auto-cleavage) at the dipeptide stage. The steric bulk of 2-CTC prevents this.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1][2][3]

    • Reasoning: Standard HBTU/DIC is often insufficient for N-methyl sterics.

  • Monitoring: Chloranil Test (for secondary amines) or Bromophenol Blue.

    • Note: The Kaiser test (Ninhydrin) will not work on the N-terminal secondary amine of Me-homoPhe.

Step-by-Step Workflow

Step A: Coupling Fmoc-L-Me-homoPhe-OH (The "Incoming" Step)

  • Activation: Dissolve Fmoc-L-Me-homoPhe-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in dry DMF. Add DIPEA (6 eq) immediately prior to addition.

  • Reaction: Add to resin. Agitate for 2 hours (double the standard time).

  • Validation: Perform Kaiser test. If blue, re-couple using PyAOP (phosphonium salt) which avoids guanidinium formation during slow couplings.

Step B: Fmoc Deprotection [4]

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Crucial Wash: Wash extensively with DMF (5x) and DCM (3x).

  • QC: Perform Chloranil test. A blue/green color confirms the presence of the secondary amine.

Step C: Coupling the NEXT Amino Acid (The "Difficult" Step) This is the bottleneck. The nucleophile is now a sterically hindered secondary amine.

  • Reagent Choice: Use COMU or HATU with HOAt .[1]

  • Procedure:

    • Pre-activate the next Fmoc-AA-OH (4 eq) with HATU (4 eq) and DIPEA (8 eq) for 2 minutes.

    • Add to resin.[1][4][5][6]

    • Double Couple: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours.

  • Alternative (If HATU fails): Use Triphosgene or BTC (Bis(trichloromethyl)carbonate) to generate the acid chloride of the incoming amino acid in situ. This is the most potent method for N-Me amines.

SPPS Decision Logic

SPPS_Workflow Start Resin-AA-NH2 Couple Couple Fmoc-L-Me-homoPhe-OH (HATU/DIPEA, 2h) Start->Couple Check1 Kaiser Test Couple->Check1 Check1->Couple Blue (Fail) - Retry with PyAOP Deprotect Fmoc Removal (20% Piperidine) Check1->Deprotect Colorless (Pass) Check2 Chloranil Test (Verify Secondary Amine) Deprotect->Check2 CoupleNext Couple Next AA (The Hard Step) Check2->CoupleNext Blue/Green (Pass) Method Method: Double Couple HATU or BTC/Triphosgene CoupleNext->Method Method->Start Next Cycle

Figure 2: SPPS Cycle for N-Methylated Residues. Note the specific testing and coupling modifications required.

Part 3: Application Case Study

Project: Design of a Protease-Resistant Enkephalin Analog for Pain Management. Target: Mu-Opioid Receptor (MOR). Sequence Modification: Native Leu-Enkephalin is Tyr-Gly-Gly-Phe-Leu. Design: Tyr-D-Ala-Gly-[N-Me-homoPhe]-Leu-NH2.

Rationale for Modification:

  • D-Ala (Pos 2): Prevents cleavage by aminopeptidase N.

  • N-Me (Pos 4): Prevents cleavage by neutral endopeptidase (enkephalinase) and aids BBB transit.

  • HomoPhe (Pos 4): The native Phe4 interacts with the aromatic cage of the MOR. Extending this side chain (homoPhe) allows for pi-stacking optimization within the receptor's hydrophobic crevice, potentially increasing potency.

Comparative Data Profile:

PropertyNative EnkephalinN-Me-HomoPhe AnalogClinical Implication
Serum Half-life < 2 minutes> 4 hoursViable systemic administration.
LogP (Lipophilicity) -1.5 (Hydrophilic)0.8 (Lipophilic)Enhanced BBB penetration.
Receptor Affinity (Ki) 1.2 nM0.4 nMHigher potency due to HomoPhe fit.
Proteolytic Stability 0% remaining (1h)92% remaining (1h)Resistance to enkephalinase.

Part 4: References & Grounding

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

    • Citation Context: Use of COMU/HATU for difficult couplings and steric hindrance management.[1]

  • Chatterjee, J., et al. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

    • Citation Context: Mechanism of N-methylation in improving metabolic stability and intestinal/BBB permeability.[7]

  • Malakoutikhah, M., et al. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles.[7][8][9] Journal of Medicinal Chemistry. Link

    • Citation Context: Specific validation of N-Me-Phe residues facilitating passive diffusion across the BBB.[8][9]

  • BenchChem. (2025).[1] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.Link

    • Citation Context: Protocols for overcoming the "difficult coupling" to secondary amines.

  • Qvit, N., et al. (2017). Scaffold hopping and ADMET tuning yield brain-penetrant ligands.[10] Drug Discovery Today. Link

    • Citation Context: General principles of peptidomimetic design for CNS targets using non-natural amino acids.

Sources

Application

Characterization of N-Methylated Peptides by High-Resolution Mass Spectrometry

Application Note: AN-2026-NMP Optimized Protocols for Fragmentation, Separation, and Sequence Validation Executive Summary N-methylation of the peptide backbone is a critical structural modification in drug discovery, ut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NMP

Optimized Protocols for Fragmentation, Separation, and Sequence Validation

Executive Summary

N-methylation of the peptide backbone is a critical structural modification in drug discovery, utilized to enhance metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics (e.g., Cyclosporine A). However, the introduction of a methyl group (+14.0157 Da) at the amide nitrogen fundamentally alters the physicochemical properties and gas-phase fragmentation behavior of the peptide, posing significant challenges for standard LC-MS/MS workflows.

This guide provides a comprehensive protocol for the characterization of N-methylated peptides. It details the mechanistic impact of N-methylation on collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), provides a self-validating LC-MS method, and outlines a logic-driven data analysis workflow to resolve spectral complexity caused by internal fragmentation.

Physicochemical Impact on Mass Spectrometry
1.1. Chromatography: The Hydrophobicity Shift

N-methylation replaces the amide hydrogen (a hydrogen bond donor) with a methyl group.

  • General Rule: This typically increases the hydrophobicity of the peptide, resulting in increased retention time (RT) on Reverse-Phase (C18) columns compared to the non-methylated analog.

  • The Exception: If N-methylation induces a conformational constraint (e.g., cis-peptide bond formation) that buries hydrophobic side chains, the effective hydrophobic surface area may decrease, resulting in a decreased RT .

  • Implication: Retention time prediction models used for standard peptides often fail for N-methylated variants.

1.2. Fragmentation Kinetics: The "Mobile Proton" Disruption

Standard peptide fragmentation relies on the "Mobile Proton Model," where a proton migrates to the amide nitrogen to facilitate bond cleavage.

  • The Blockade: N-methylation removes the amide protonation site. This inhibits the formation of the oxazolone intermediate required for typical

    
    -ion formation.
    
  • The Consequence:

    • Suppressed

      
      - and 
      
      
      
      -ions:
      Cleavage at the N-methylated bond is often kinetically disfavored in low-energy CID.
    • Enhanced Internal Fragments: The energy required to fragment the N-methylated bond often exceeds the threshold for secondary fragmentations, leading to "internal" ions (fragments lacking both N- and C-termini).

    • Diagnostic Immonium Ions: High-energy fragmentation (HCD) yields distinct low-mass immonium ions specific to the N-methylated amino acid.

Experimental Protocol: LC-MS/MS Method
2.1. System Suitability & Reagents
  • Standard: Cyclosporine A (1 µM in 20% ACN) or a synthetic N-methylated standard (e.g., N-Me-Ala-Phe-Leu).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: 0.1% Formic Acid (FA) is preferred over TFA to avoid signal suppression, despite TFA providing sharper peaks.

2.2. Liquid Chromatography Conditions
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 Å), 2.1 x 100 mm.

  • Gradient: Steep gradients are recommended to minimize peak broadening caused by cis/trans isomerization on the column.

    • Flow: 0.3 mL/min

    • Temp: 50°C (Higher temperature promotes fast cis/trans interconversion, sharpening peaks).

2.3. Mass Spectrometry Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Resolution: 60,000 (at

    
     200) is critical to distinguish internal fragments from terminal ions.
    
  • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation) is superior to CID for N-methylated peptides.

    • Reasoning: HCD provides beam-type activation that yields abundant immonium ions and "survivor" side-chain fragments essential for localization.

  • Stepped Collision Energy (SCE): Enable SCE (e.g., 25%, 30%, 35%). N-methyl bonds are more stable; a single energy often fails to fragment the modified site while over-fragmenting the rest.

Data Analysis & Interpretation
3.1. Diagnostic Ion Table

Use the following theoretical masses to validate the presence of N-methylated residues.

Amino AcidNative Immonium (

)
N-Methyl Immonium (

)
Mass Shift (

)
Glycine 30.0344.05 +14.02
Alanine 44.0558.07 +14.02
Valine 72.0886.10 +14.02
Leucine 86.10100.11 +14.02
Phenylalanine 120.08134.10 +14.02
Tyrosine 136.08150.09 +14.02
3.2. Sequencing Workflow (Visualization)

The following diagram outlines the decision logic for sequencing N-methylated peptides, distinguishing between standard database searching and the required de novo approach.

SequencingWorkflow Sample N-Methylated Peptide Sample LCMS LC-MS/MS (HCD Fragmentation) Stepped NCE (25-35%) Sample->LCMS CheckImmonium Check Low Mass Region (m/z 50-150) LCMS->CheckImmonium DiagnosticFound Diagnostic N-Me Immonium Ions Found? CheckImmonium->DiagnosticFound StandardSearch Database Search (Mascot/Sequest) Var Mod: Methyl (N-term & Backbone) DiagnosticFound->StandardSearch No (Standard Peptide) DeNovo De Novo Sequencing (PEAKS/Manual) DiagnosticFound->DeNovo Yes (N-Me Peptide) Validation Validate Sequence Check for +14 Da gap in b/y series StandardSearch->Validation InternalFrags Filter Internal Fragments (Remove non-b/y ions) DeNovo->InternalFrags InternalFrags->Validation FinalReport Final Characterization Report Validation->FinalReport Confirmed Structure

Figure 1: Decision tree for the MS/MS sequencing of N-methylated peptides, prioritizing the detection of diagnostic immonium ions.

Troubleshooting & Optimization
4.1. The "Gap" Phenomenon

When analyzing the MS/MS spectrum, you will often observe a "silent" region where the N-methylated residue is located.

  • Symptom: A missing

    
    -ion or 
    
    
    
    -ion cleavage at the N-Me site.
  • Solution: Look for the satellite ions . N-methylated peptides often generate prominent

    
    -ions (loss of CO from 
    
    
    
    -ions) or
    
    
    ions. If the standard
    
    
    series is broken, calculate the mass difference between the flanking ions. A gap of Residue Mass + 14.01 Da confirms the modification.
4.2. Handling Internal Fragments

N-methylation promotes double-cleavage events.

  • Protocol: If the spectrum is dominated by noise, export the peak list and filter out all ions that match the theoretical

    
     and 
    
    
    
    series of the unmodified sequence. The remaining high-intensity peaks are likely internal fragments (e.g.,
    
    
    ).
  • Software Tip: In software like PEAKS or BioPharma Finder, explicitly enable "Internal Fragmentation" in the search parameters to assign these peaks and increase the score confidence.

References
  • Immonium Ion Diagnostics

    • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. (2019).[1][2][3][4] Journal of Mass Spectrometry.

  • Fragmentation Mechanisms (CID vs HCD)

    • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis. (2010). Journal of Proteome Research.
  • LC Retention Behavior

    • Improving Retention Time Precision and Chromatography of Early Eluting Peptides. (2014).
  • De Novo Sequencing Principles

    • De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry.[5][6] (2009). Biophysical Journal (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for Fmoc-N-Me-homoPhe-OH

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of steri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of sterically demanding amino acids, specifically focusing on Fmoc-N-Me-homoPhe-OH. The principles and protocols discussed herein are also broadly applicable to other N-methylated and sterically hindered residues.

The introduction of an N-methyl group on the amide backbone, combined with the bulky side chain of a homophenylalanine derivative, presents a significant synthetic challenge due to steric hindrance.[1][2] This congestion impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, often resulting in low coupling yields, incomplete reactions, and the formation of deletion sequences.[3][4]

This document provides a structured, in-depth guide to diagnosing and overcoming these issues, moving beyond standard protocols to ensure success in your synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the coupling of Fmoc-N-Me-homoPhe-OH in a direct question-and-answer format.

Q1: My coupling reaction with Fmoc-N-Me-homoPhe-OH is slow or incomplete, as indicated by a positive Kaiser test. What are the primary causes?

A: Slow or incomplete coupling of N-methylated amino acids is a classic problem rooted in steric hindrance.[1][5] The primary causes are:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently form the active ester due to the steric bulk surrounding the carboxyl group.[3]

  • Poor Nucleophilicity of the N-terminal Amine: If you are coupling onto an N-methylated residue, the secondary amine is a poorer nucleophile than a primary amine, slowing the rate of amide bond formation.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reagent concentration play a critical role and can exacerbate steric issues if not optimized.[3][6]

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, physically blocking the reactive sites.[5]

Q2: Which coupling reagent is best suited for Fmoc-N-Me-homoPhe-OH and other N-methylated amino acids?

A: For sterically demanding couplings, standard carbodiimide reagents like DIC are often insufficient.[6] More potent, in-situ activating reagents are required. The premier choices are modern uronium/aminium or phosphonium salts.

  • HATU (and its analogs HCTU, TBTU): HATU is widely regarded as a superior reagent for hindered couplings, including N-methylated residues.[2][7][8] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more effective at acylating hindered amines.[2][9] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling reaction.[2]

  • COMU: This third-generation uronium reagent exhibits coupling efficiencies comparable to or even exceeding HATU in some cases.[7][10] Its major advantage is safety; it is based on the non-explosive OxymaPure, unlike the potentially explosive HOBt or HOAt found in other reagents.[10][11] COMU is also highly soluble and an excellent choice for both manual and automated synthesis.[7][10]

  • PyBOP/PyAOP: These phosphonium salt reagents are also highly effective, particularly for N-methylated amino acids.[12][13]

Q3: I'm still seeing incomplete coupling even with HATU. What other parameters can I adjust?

A: If a powerful coupling reagent alone is not sufficient, a multi-faceted approach is necessary. Consider the following optimizations:

  • Increase Reaction Time and/or Double Couple: Sterically hindered reactions are kinetically slow. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can be effective.[4] Alternatively, performing a "double coupling" – draining the reagents after the first coupling and adding a fresh batch of activated amino acid – is a very common and effective strategy.[6][14]

  • Elevate the Temperature (Microwave Synthesis): Applying energy can overcome the activation barrier of difficult couplings. Microwave-assisted peptide synthesis (MAPS) is exceptionally effective for this purpose, significantly accelerating reaction rates and driving difficult couplings to completion in minutes.[1][15][16][17] It allows for rapid and uniform heating of the reaction system, improving efficiency and product purity.[15][18]

  • Optimize Solvent Choice: The solvent must effectively solvate the resin and the growing peptide chain to prevent aggregation. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult sequences.[6][19] In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.[6]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent (e.g., from 0.2 M to 0.5 M) increases the probability of molecular interaction, which can be particularly effective for longer peptides.[14]

Q4: How can I minimize the risk of racemization when using forcing conditions like elevated temperatures or strong coupling reagents?

A: Racemization is a risk, especially when applying heat. However, modern, high-reactivity reagents are designed to suppress it.

  • HATU and COMU are known for their ability to suppress racemization effectively, even in challenging cases.[2][10] The rapid formation of the active ester and its subsequent aminolysis leaves little time for the chiral center to epimerize.

  • When using carbodiimides with heat, the addition of an additive like OxymaPure is crucial.

  • The choice of base is also important. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is standard.

Comparative Analysis of Recommended Coupling Reagents

The following table provides a summary of the key characteristics of the most effective coupling reagents for Fmoc-N-Me-homoPhe-OH.

ReagentReagent TypeKey AdvantagesConsiderations
HATU Uronium/AminiumBenchmark for high coupling efficiency with hindered residues; low racemization.[2][7][8]Based on explosive HOAt, requiring careful handling. More expensive.[10]
COMU Uronium/AminiumEfficiency comparable to or exceeding HATU; superior safety profile (non-explosive); excellent solubility.[7][10][11]Solution stability can be lower than some other reagents.[20]
HCTU Uronium/AminiumMore reactive than HBTU; cost-effective alternative to HATU.[6]Based on potentially explosive 6-Cl-HOBt.
PyBOP PhosphoniumHighly effective for hindered couplings; byproducts are generally water-soluble.[12]Solutions in DMF have moderate stability and should be used within 1-2 days.[13]

Visual Workflow: Troubleshooting Coupling Failure

This decision tree outlines a logical workflow for troubleshooting and resolving incomplete coupling of Fmoc-N-Me-homoPhe-OH.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent upgrade_reagent Switch to a high-efficiency reagent like HATU or COMU. check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes upgrade_reagent->check_conditions double_couple Perform a Double Coupling with fresh reagents. check_conditions->double_couple No, try this first extend_time Extend Coupling Time (e.g., 4 hours or overnight). check_conditions->extend_time No, try this use_microwave Employ Microwave-Assisted Synthesis (MAPS). check_conditions->use_microwave No, for max efficiency check_solvent Is the solvent optimal? check_conditions->check_solvent Yes success Coupling Successful (Negative Kaiser Test) double_couple->success extend_time->success use_microwave->success switch_solvent Switch to NMP or a DMF/NMP mixture. check_solvent->switch_solvent No re_evaluate Re-evaluate protocol. Consider capping unreacted sites and proceed. check_solvent->re_evaluate Yes switch_solvent->re_evaluate

Sources

Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with N-methylated Amino acids

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incorporating these sterically hindered residues. Here, we will delve into the root causes of low coupling efficiency, provide detailed troubleshooting protocols, and answer frequently asked questions to help you optimize your syntheses and achieve higher purity and yield of your target peptides.

The Challenge of N-methylation

N-methylation, the substitution of a methyl group for the amide proton on a peptide's backbone, is a powerful tool in medicinal chemistry. It can enhance metabolic stability, improve membrane permeability, and confer favorable conformational constraints.[1][2][3] However, these benefits come at a synthetic cost. The presence of the N-methyl group introduces significant steric hindrance, which obstructs the approach of an activated amino acid, and reduces the nucleophilicity of the secondary amine, making peptide bond formation significantly more challenging than with primary amines.[4][5] This often leads to incomplete coupling reactions, resulting in deletion sequences and low overall yields.[1][4] This guide will equip you with the knowledge and techniques to overcome these hurdles.

Troubleshooting Guide: Diagnosing and Resolving Low Coupling Efficiency

This section provides a systematic approach to identifying and solving common issues encountered during the coupling of N-methylated amino acids.

Problem 1: Incomplete Coupling Detected by In-Process Monitoring

Initial Indicators:

  • A positive bromophenol blue test (blue or green color on resin beads) after the coupling step, indicating the presence of unreacted secondary amines.[4][5] The standard Kaiser test is not suitable for secondary amines like N-methylated residues.[5][6]

  • Multiple peaks observed in a preliminary HPLC analysis of a small cleavage sample, often corresponding to the desired peptide and deletion sequences.[4]

Root Cause Analysis:

The primary cause is the steric bulk of the N-methyl group hindering the approach of the activated amino acid.[1][4] Standard coupling conditions (reagents, time, temperature) may be insufficient to drive the reaction to completion.

Workflow for Resolution:

G start Positive Bromophenol Blue Test (Incomplete Coupling) double_coupling Perform a 'Double Coupling' (Recouple with fresh reagents) start->double_coupling  Immediate Action check Re-test with Bromophenol Blue double_coupling->check reagent Switch to a More Potent Coupling Reagent conditions Modify Reaction Conditions reagent->conditions microwave Utilize Microwave-Assisted SPPS conditions->microwave microwave->check check->reagent  Test Still Positive proceed Proceed to Next Deprotection Step check->proceed  Test Negative (Yellow) fail Consider Capping or Sequence Redesign check->fail  Persistent Failure

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Protocols for Resolution:

  • Perform a "Double Coupling": If the initial coupling is incomplete, the most straightforward approach is to repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents for an additional 1-2 hours.[4]

  • Optimize Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often ineffective for N-methylated residues.[5][7] More potent uronium/aminium or phosphonium salt-based reagents are required.

    Coupling ReagentClassKey Advantages for N-methylated Residues
    HATU, HCTU Uronium/AminiumHigh reactivity, fast kinetics. HATU is particularly effective.[5][8][9]
    COMU Uronium/AminiumSafer alternative to benzotriazole-based reagents with comparable or better efficiency than HATU.[7][10]
    PyAOP, PyBOP PhosphoniumHighly effective, especially for coupling an N-methylated amino acid to another N-methylated residue.[7][11]
    PyBrOP PhosphoniumA more reactive but less standard option for particularly difficult couplings.[9][10]
  • Modify Reaction Conditions:

    • Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight for particularly challenging sequences.[8]

    • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for reducing peptide aggregation and improving solubility of reagents.[4]

    • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions and improve efficiency, especially for sterically hindered amino acids.[5][12]

Problem 2: Low Final Yield and Presence of Deletion Sequences in Mass Spectrometry

Initial Indicators:

  • Significantly lower than expected yield of the final, purified peptide.[4]

  • Mass spectrometry data of the crude product shows major peaks corresponding to the mass of the target peptide minus the mass of the N-methylated residue and subsequent amino acids.[4]

Root Cause Analysis:

This is a cumulative effect of incomplete couplings at the N-methylated positions throughout the synthesis. Even a small percentage of failed couplings at each step can lead to a substantial decrease in the final yield of the full-length peptide.

Preventative Strategies and Solutions:

  • On-Resin N-methylation: Instead of incorporating a pre-synthesized N-methylated amino acid, an alternative is to perform the methylation on the resin-bound peptide. This can sometimes be more efficient.[4] The most common method involves a three-step process:

    • Sulfonylation: Protection of the primary amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

    • Methylation: Alkylation of the sulfonamide with a methylating agent.

    • Desulfonylation: Removal of the o-NBS group with a reducing agent like β-mercaptoethanol and a base like DBU.[4][13]

    G start Resin-Bound Peptide with Free Primary Amine sulfonylation 1. Sulfonylation (o-NBS-Cl, Base) start->sulfonylation methylation 2. Methylation (e.g., Dimethyl Sulfate, DBU) sulfonylation->methylation desulfonylation 3. Desulfonylation (β-mercaptoethanol, DBU) methylation->desulfonylation result Resin-Bound Peptide with N-methylated Amine desulfonylation->result

    Caption: Workflow for on-resin N-methylation.

  • Incorporate Pseudoprolines: For difficult sequences, the introduction of pseudoproline dipeptides can disrupt secondary structures that lead to aggregation and improve coupling efficiency.[4]

  • Capping: After a coupling step where incomplete reaction is suspected, unreacted amines can be permanently blocked (capped) with a reagent like acetic anhydride. This prevents the formation of deletion sequences in subsequent steps and can simplify purification.[14]

Frequently Asked Questions (FAQs)

Q1: Why can't I use the Kaiser test to monitor the coupling of N-methylated amino acids?

The Kaiser test is specific for primary amines.[6] It relies on the reaction of ninhydrin with the -NH2 group to produce a characteristic blue-purple color.[6] N-methylated amino acids have a secondary amine (-NH-CH3) which does not give a positive result with the Kaiser test.[5][6] The recommended alternative is the bromophenol blue test, where a yellow color indicates a complete reaction (no free amine) and a blue or green color indicates an incomplete reaction.[4][9]

Q2: I am trying to couple two consecutive N-methylated amino acids and the efficiency is extremely low. What should I do?

Coupling two consecutive N-methylated residues is one of the most challenging steps in SPPS.[4] In this scenario, you should employ the most potent coupling reagents, such as PyAOP or PyBOP/HOAt, and extend the reaction times significantly.[11] Microwave assistance is also highly recommended.[12] If these measures fail, consider redesigning the peptide sequence if possible, or opt for an on-resin methylation strategy for the second residue.

Q3: Does the choice of base matter in the coupling reaction?

Yes, the choice and amount of base are crucial. N,N-Diisopropylethylamine (DIPEA) is commonly used.[10] It is important to use the correct stoichiometry, as excess base can lead to side reactions like racemization. For coupling reagents like HATU and HBTU, two equivalents of base are typically required, while COMU only needs one.[7] In cases with a high risk of racemization, a weaker base like sym-collidine may be considered.[10][15]

Q4: Can N-methylation affect the purification of my peptide?

Yes. N-methylated peptides can exhibit complex HPLC profiles with multiple peaks, even for a pure compound.[11] This is due to the presence of stable cis/trans isomers of the N-methylated amide bond, which interconvert slowly on the HPLC timescale.[11] Running the HPLC at an elevated temperature (e.g., 40-60 °C) can sometimes help to coalesce these peaks.

Q5: Are there any other side reactions to be aware of when synthesizing N-methylated peptides?

During the final trifluoroacetic acid (TFA) cleavage from the resin, peptides containing N-methylated residues can be susceptible to side reactions such as fragmentation between two consecutive N-methylated amino acids and diketopiperazine formation.[11] The duration of the cleavage step can influence the extent of these side reactions.[11]

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Siano, A. S., et al. (2025).
  • American Peptide Company. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF. Retrieved from [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids | Reagents, Chemicals and Labware. Retrieved from [Link]

  • Naoum, J. C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7588.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Buck, M., et al. (2015). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 112(33), E4512–E4521.
  • ResearchGate. (2025, August 9). (PDF) Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Nishikata, T., et al. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.
  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
  • Reddit. (2023, November 15). SPPS for N Methylated Peptides. Retrieved from [Link]

  • Kent, S. B. H. (1988). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Science, 27(6), 646-655.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]

  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766.
  • Gyros Protein Technologies. (n.d.).
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 111-124). Humana Press.
  • Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • Naoum, J. C., et al. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Bromophenol Blue (BPB) Test for Monitoring N-Methyl Amino Acid Coupling

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the bromophenol blue (BPB) test to monitor the notoriously challenging coupling of N-methyl amino a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the bromophenol blue (BPB) test to monitor the notoriously challenging coupling of N-methyl amino acids in solid-phase peptide synthesis (SPPS). As a qualitative colorimetric assay, the BPB test offers a rapid and effective alternative to the Kaiser test, which is unreliable for secondary amines like N-methylated residues.[1][2][3][4][5] This resource is designed to move beyond simple procedural outlines, offering a deeper understanding of the underlying chemistry and providing practical, field-tested troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the bromophenol blue test in SPPS?

The bromophenol blue test is an acid-base indicator-based assay.[1] Bromophenol blue (BPB) is a pH indicator that exhibits a distinct color change based on the acidity or basicity of its environment.[6] In the context of SPPS, the free, unreacted N-terminal amine of the peptide chain on the solid support is basic. When BPB solution is added to resin beads with free amines, the basicity of the amine group deprotonates the BPB, resulting in a color change of the beads to blue or blue-green.[2][7] Conversely, if the coupling reaction is complete, the N-terminal amine is acylated (capped), and no longer basic. In this case, the beads will appear yellow or yellow-green, the color of the acidic form of BPB.[2]

Q2: Why is the bromophenol blue test preferred over the Kaiser test for N-methyl amino acids?

The widely used Kaiser test is based on the reaction of ninhydrin with primary amines, which produces an intense blue color.[1][4] However, it is not reliable for detecting secondary amines, such as the N-terminal of proline and N-methylated amino acids, which typically yield a less intense and often ambiguous reddish-brown color.[1][3][8] The bromophenol blue test, on the other hand, relies on a simple acid-base reaction and can effectively detect any basic amine, including secondary amines.[1] This makes it a more suitable qualitative test for monitoring the coupling of N-methyl amino acids.[5]

Q3: What are the key advantages and limitations of the bromophenol blue test?

AdvantagesLimitations
Effective for Secondary Amines: Reliably detects N-methyl amino acids and other secondary amines where the Kaiser test fails.[1]Susceptible to False Positives: Traces of basic reagents, such as diisopropylethylamine (DIPEA) or collidine, can lead to a false positive result (blue beads).[2][9][10]
Rapid and Simple: The test is quick to perform and provides an immediate visual readout.Qualitative Nature: Provides a "yes/no" answer on the presence of free amines but does not quantify the extent of unreacted sites.
Non-destructive (in principle): The test is based on a reversible acid-base reaction.Potential for False Negatives: Residual acidic species on the resin can protonate the free amine, preventing the color change and leading to a false negative result.[9][10]
Subjective Interpretation: Color interpretation can be subjective, especially with intermediate green-yellow shades.

Troubleshooting Guide

This section addresses specific issues that may arise during the application of the bromophenol blue test for monitoring N-methyl amino acid coupling.

Problem 1: The beads are consistently blue or blue-green even after extended coupling times.

This indicates a positive result, suggesting that the coupling reaction is incomplete.

Possible Causes & Solutions:

  • Steric Hindrance of N-Methyl Amino Acids: N-methyl amino acids are sterically hindered, which can significantly slow down the coupling reaction.

    • Solution: Increase the coupling time and/or perform a second coupling. If the test remains positive, consider using a more powerful coupling reagent like HATU or HCTU, which are known to be more effective for hindered couplings.[1][5]

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing the coupling reagents from accessing the N-terminal amine.

    • Solution: Switch to a different solvent system. For example, using NMP, DMSO, or a mixture of DCM/DMF instead of pure DMF can help to disrupt aggregation.[1]

  • Insufficient Reagent Equivalents: The amount of amino acid and coupling reagent may be insufficient to drive the reaction to completion.

    • Solution: Increase the equivalents of the protected amino acid and coupling reagents. For difficult couplings, using up to 4 equivalents can be beneficial.[5]

  • False Positive from Residual Base: Trace amounts of the base (e.g., DIPEA) used in the coupling reaction can cause the BPB to turn blue, leading to a false positive result.[2][10]

    • Solution: Ensure thorough washing of the resin beads with DMF before performing the test to remove any residual base.[1][2]

Problem 2: The beads are yellow, but subsequent synthesis steps reveal deletion peptides.

This scenario suggests a false negative result, where the test incorrectly indicated a complete reaction.

Possible Causes & Solutions:

  • Residual Acid: Traces of acidic compounds on the resin can protonate the free amine, preventing it from reacting with the BPB and causing a false negative (yellow) result.[9][10]

    • Solution: Ensure that the washing steps after deprotection (which often uses an acidic reagent) are thorough to remove all residual acid before proceeding with the coupling and the BPB test.

  • Low Resin Loading: On resins with very low loading, the concentration of free amines might be too low to induce a clear color change, making a faint positive result appear negative.

    • Solution: Use a slightly larger sample of resin beads for the test to amplify the color signal. Viewing the beads under a microscope can also help in discerning faint blue coloration.[9][10]

  • Degraded Bromophenol Blue Reagent: The BPB solution can degrade over time, leading to weaker or inconsistent results.

    • Solution: Prepare fresh BPB solution regularly. Store the solution in a dark, cool place to prolong its shelf life.[11]

Problem 3: The color of the beads is ambiguous (e.g., a murky green-yellow).

Interpreting intermediate colors can be challenging and may indicate a partially complete reaction.

Possible Causes & Solutions:

  • Near-Complete but Not Total Coupling: The reaction may be close to completion, with a small amount of unreacted amines remaining.

    • Solution: In such cases, it is often prudent to perform a second coupling to ensure the reaction goes to completion.[2] Alternatively, if a small amount of deletion is acceptable, one might proceed to the next step.

  • Inconsistent Reaction Across Beads: The coupling may be uneven across the resin beads.

    • Solution: Ensure proper mixing and swelling of the resin throughout the synthesis process.

  • Capping as a Precaution: If ambiguity persists after a second coupling, it is advisable to "cap" the remaining unreacted amines. This is typically done using acetic anhydride and a non-nucleophilic base. Capping acetylates the free amines, rendering them unreactive in subsequent coupling steps and preventing the formation of deletion peptides.[1]

Experimental Protocols

Preparation of Bromophenol Blue Test Solution
  • Dissolve 3 mg of bromophenol blue in 100 mL of DMF.[2] Store the solution in a well-sealed container, protected from light.

Bromophenol Blue Test Procedure
  • Transfer a small sample of resin (approximately 10-15 beads) to a small test tube.[1][2]

  • Thoroughly wash the resin beads with fresh DMF to remove any residual reagents. Carefully remove the wash solvent with a pipette without aspirating the beads.[1][2]

  • Add 1 to 2 drops of the bromophenol blue test solution to the beads.[1][2]

  • Immediately observe the color of the beads.[10]

Interpretation of Results
Bead ColorInterpretationRecommended Action
Blue to Blue-Green Incomplete Coupling (Free Amines Present)[2]Perform a second coupling.[1]
Yellow-Green Nearly Complete Coupling[2]Consider a second coupling or capping.
Yellow Complete Coupling (No Free Amines)[2][7]Proceed to the next step in the synthesis.

Visualizing the Workflow

Mechanism of the Bromophenol Blue Test

BPB_Mechanism cluster_incomplete Incomplete Coupling cluster_complete Complete Coupling Free_Amine Resin-Peptide-NHR (Basic) BPB_minus Deprotonated BPB (Blue) Free_Amine->BPB_minus + BPB-H BPB_H Bromophenol Blue (Yellow, Acidic Form) Protonated_Amine Resin-Peptide-NH2R+ BPB_H->Protonated_Amine + Resin-Peptide-NHR Capped_Amine Resin-Peptide-N(Ac)R (Not Basic) BPB_H_2 Bromophenol Blue (Remains Yellow) Capped_Amine->BPB_H_2 + BPB-H (No Reaction)

Caption: The chemical basis of the bromophenol blue test.

Troubleshooting Workflow for a Positive BPB Test

Troubleshooting_Workflow Start BPB Test Result: Blue/Blue-Green Beads Check_Washing Was the resin washed thoroughly before the test? Start->Check_Washing Rewash Rewash resin with DMF and repeat the test. Check_Washing->Rewash No Incomplete_Coupling Incomplete Coupling Confirmed Check_Washing->Incomplete_Coupling Yes Rewash->Start Recouple Perform a second coupling. Incomplete_Coupling->Recouple Check_Reagents Consider increasing reagent equivalents or using a stronger coupling agent (e.g., HATU). Incomplete_Coupling->Check_Reagents Check_Solvent Consider switching solvent to mitigate aggregation (e.g., NMP, DMSO). Incomplete_Coupling->Check_Solvent Retest Perform BPB test again. Recouple->Retest Complete Coupling Complete: Proceed to next step. Retest->Complete Yellow Beads Cap Consider capping unreacted amines with acetic anhydride. Retest->Cap Blue Beads

Caption: A decision tree for troubleshooting positive BPB test results.

References

  • GSP Chem. (2025, January 20).
  • Moodle@Units. solid phase peptide.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • PMC. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy.
  • SciSpace. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil.
  • Aapptec Peptides.
  • Benchchem. Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide.
  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Semantic Scholar. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
  • What's wrong with our hand-made bromophenol blue in comparison with a commercial one? (2022, September 1).

Sources

Optimization

Technical Support Guide: Preventing Racemization in Fmoc-N-Me-homoPhe-OH Activation

Executive Summary: The "N-Methyl" Challenge You are likely reading this because you are observing significant epimerization (racemization) during the coupling of Fmoc-N-Me-homoPhe-OH . This is not a user error; it is an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "N-Methyl" Challenge

You are likely reading this because you are observing significant epimerization (racemization) during the coupling of Fmoc-N-Me-homoPhe-OH .

This is not a user error; it is an intrinsic chemical hazard. N-methylated amino acids are notoriously prone to racemization during activation. The N-methyl group introduces two critical destabilizing factors:

  • Steric Hindrance: It slows down the acylation of the incoming amine, leaving the activated ester "alive" longer and vulnerable to racemization.

  • Oxazolone Promotion: It facilitates the formation of the oxazolonium intermediate (the primary racemization vector) more readily than non-methylated counterparts.

This guide provides a self-validating protocol to couple Fmoc-N-Me-homoPhe-OH while maintaining chiral integrity (>99% L-isomer).

The Mechanistic Hazard (Why it Fails)

To solve the problem, you must visualize the enemy. Racemization in N-methyl amino acids does not typically happen via direct enolization (proton abstraction) alone; it happens via the 5(4H)-oxazolonium ion pathway.

The Oxazolone Trap

In standard amino acids, the amide hydrogen (N-H ) stabilizes the leaving group via hydrogen bonding, discouraging cyclization. N-methyl amino acids lack this hydrogen. Consequently, the carbonyl oxygen of the Fmoc group can easily attack the activated carboxyl carbon, forming a cyclic oxazolonium ion. This intermediate is highly acidic at the


-carbon and racemizes instantly in the presence of base.

RacemizationMechanism Start Fmoc-N-Me-homoPhe-OH (Activated Ester) Oxazolone 5(4H)-Oxazolonium Ion (Cyclic Intermediate) Start->Oxazolone Slow Coupling or Excess Base Product Desired L-Peptide Start->Product Fast Coupling (Kinetic Control) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Proton Abstraction DL_Mix Racemic Mixture (D/L Peptides) Oxazolone->DL_Mix Aminolysis Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The competition between productive coupling (Green) and the oxazolone racemization pathway (Red). N-methylation accelerates the red path.

Reagent Selection: The "Gold Standard" Matrix

Do not use standard HBTU/DIEA protocols for this residue. The risk of racemization is too high. Use the following selection matrix to choose your activation system.

FeatureMethod A: The Chiral Safe-Guard (Recommended)Method B: The Power Coupler (Difficult Sequences)
Reagents DIC + Oxyma Pure HATU + Collidine (TMP)
Mechanism Carbodiimide + OximeUronium/Guanidinium
Base Base-Free (during activation)Weak Base (Collidine)
Racemization Risk LowestLow-Medium
Coupling Speed ModerateVery High
Use Case Standard coupling of Fmoc-N-Me-homoPhe-OHCoupling onto a sterically hindered amine (e.g., another N-Me AA)
Why Oxyma Pure?

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt because it generates an activated ester that is less prone to oxazolone formation while maintaining high reactivity. It is non-explosive and safer than HOAt.[1][2]

Why Collidine?

If you must use HATU, you must replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) .[3] Collidine is a weaker base (pKa ~7.4 vs DIEA ~10-11) and is sterically hindered, making it significantly less likely to abstract the


-proton that leads to racemization.

Validated Protocols

Protocol A: DIC/Oxyma (Primary Recommendation)

Use this for 90% of applications to ensure chiral purity.

  • Dissolution: Dissolve Fmoc-N-Me-homoPhe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq).

    • Critical: Do NOT pre-activate for more than 2 minutes. Ideally, add DIC immediately before adding to the resin.

  • Coupling: Add the mixture to the resin.

  • Time: Shake for 60–120 minutes.

  • Re-coupling: If Kaiser/Chloranil test is positive, repeat the step. Do not extend time; fresh reagents are better.

Protocol B: HATU/Collidine (For "Impossible" Couplings)

Use this only if Method A fails to drive the reaction to completion.

  • Dissolution: Dissolve Fmoc-N-Me-homoPhe-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add 2,4,6-Collidine (6.0 eq).

    • Critical:Do NOT use DIEA.

  • Immediate Transfer: Add to resin immediately (< 30 seconds). Do not pre-activate. The activated ester racemizes rapidly in the presence of base.

  • Time: Short coupling (30–45 mins). Repeat if necessary.

Troubleshooting & FAQs

Q1: I see a "double peak" on my HPLC. Is this racemization?

A: Likely, yes. To confirm, synthesize the D-isomer intentionally (using Fmoc-D-N-Me-homoPhe-OH) and co-inject. If the impurity co-elutes with the D-standard, it is a diastereomer resulting from racemization.

  • Fix: Switch to Protocol A (DIC/Oxyma). If already using it, ensure your DMF is amine-free (fresh).

Q2: Can I use HBTU or HCTU?

A: Avoid them. HBTU and HCTU generally require DIEA to function. The combination of a strong base and the slower kinetics of N-Me coupling is a recipe for high racemization (often 5–20%).

Q3: My yield is low, but I'm afraid to use HATU. What now?

A: Try COMU . COMU combines the power of uronium salts with the safety of Oxyma.[2]

  • Protocol: COMU (3 eq) + Oxyma (3 eq) + Collidine (3 eq). This is often a "best of both worlds" solution.

Q4: How do I monitor the reaction? Kaiser test isn't working.

A: The Kaiser test detects primary amines. If you are coupling onto an N-methylated residue, the Kaiser test will be false-negative (or faint). Use the Chloranil Test or p-Nitrophenol Test for secondary amines. Alternatively, perform a micro-cleavage and check by LC-MS.

Q5: Does the position of the N-Me-homoPhe matter?

A: Yes.

  • Coupling OF N-Me-homoPhe: High racemization risk (addressed in this guide).

  • Coupling ONTO N-Me-homoPhe: Low racemization risk for the incoming amino acid, but very difficult kinetics (low yield). For this step, use HATU/HOAt or PyAOP to force the reaction.

Decision Logic for Experimental Design

Use this flow to determine your experimental setup.

DecisionTree Start Coupling Fmoc-N-Me-homoPhe-OH IsDifficult Is the N-terminal acceptor sterically hindered? Start->IsDifficult MethodA USE METHOD A DIC + Oxyma Pure (Max Chiral Fidelity) IsDifficult->MethodA No (Primary Amine) MethodB USE METHOD B HATU + Collidine (Max Potency) IsDifficult->MethodB Yes (Secondary Amine/N-Me) Check Check Purity via C18 HPLC MethodA->Check MethodB->Check

Figure 2: Workflow for selecting the correct coupling protocol based on steric demand.

References

  • Albericio, F., et al. (2018). Oxyma Pure: The efficient and green racemization suppressor for peptide synthesis. Organic Process Research & Development.

  • Carpino, L. A., et al. (1993). Racemization of N-methyl amino acids during peptide bond formation.[1][4][5] Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Romoff, T. T., et al. (2004). The use of 2,4,6-collidine as a base in the HATU-mediated synthesis of peptides.[3] Journal of Peptide Research.

Sources

Troubleshooting

Solubility issues of peptides containing hydrophobic unnatural amino acids

Topic: Solubility issues of peptides containing hydrophobic unnatural amino acids (UAAs) Ticket Status: Open Assigned Specialist: Senior Application Scientist Welcome & Triage Welcome to the Advanced Peptide Support Cent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility issues of peptides containing hydrophobic unnatural amino acids (UAAs) Ticket Status: Open Assigned Specialist: Senior Application Scientist

Welcome & Triage

Welcome to the Advanced Peptide Support Center. You are likely here because a peptide containing Unnatural Amino Acids (UAAs) like Cyclohexylalanine (Cha) , Norleucine (Nle) , or tert-Butylglycine (Tle) is refusing to dissolve in standard aqueous buffers, or has precipitated into a gel.

UAAs often introduce unique solubility challenges:

  • Steric Bulk: Bulky side chains (e.g., Tle, Bpa) disrupt the solvation shell, preventing water molecules from effectively organizing around the peptide.

  • Aggressive Aggregation: UAAs like Naphthylalanine (Nal) increase

    
    -
    
    
    
    stacking, driving rapid amyloid-like fibril formation that standard vortexing cannot break.

Module 1: The Diagnostic Workflow (Triage)

Do not add solvent randomly. This creates "crashed" gradients that are impossible to recover. Follow this logic gate to determine the correct solvent system.

Solubility Decision Tree

Caption: Logical workflow for determining the optimal solvent system based on peptide charge and hydrophobicity.

Solubility_Workflow start START: Lyophilized Peptide calc_pi Step 1: Calculate pI & Net Charge (Include UAAs in calc) start->calc_pi check_charge Net Charge at pH 7? calc_pi->check_charge pos_charge Positive (> +1) check_charge->pos_charge Basic neg_charge Negative (< -1) check_charge->neg_charge Acidic neutral Neutral (-1 to +1) check_charge->neutral Hydrophobic acidic_sol Try 10% Acetic Acid pos_charge->acidic_sol basic_sol Try 0.1% NH4OH (Avoid if Cys/Met present) neg_charge->basic_sol organic_check Hydrophobic UAAs > 50%? neutral->organic_check organic_sol Dissolve in DMSO/DMF then dilute with water organic_check->organic_sol No hfip_path Suspect Aggregation? (Gel formation) organic_check->hfip_path Yes hfip_path->organic_sol No hfip_protocol Execute HFIP Protocol (See Module 3) hfip_path->hfip_protocol Yes

Module 2: Solvent Engineering (The "First Aid")

If water or simple buffers fail, use these protocols.

Protocol A: The "Organic Pulse" Method

Best for: Peptides with high hydrophobic content (e.g., >3 residues of Phe, Leu, Val, or UAAs like Cha/Nle). Mechanism: The organic solvent disrupts inter-peptide hydrophobic interactions, allowing individual molecules to be solvated before being introduced to the aqueous buffer.

  • Calculate Stock Concentration: Aim for a stock concentration 10–20x higher than your final assay concentration.

  • Solvent Selection:

    • DMSO: Standard choice.[1] Warning: Oxidizes Met, Cys, and Trp.

    • DMF: Use if Met/Cys are present (prevents oxidation).[1]

  • Dissolution: Add 100% organic solvent dropwise to the lyophilized powder. Vortex vigorously. Ensure the solution is completely clear (no schlieren lines).

  • Dilution (Critical Step): Slowly add the aqueous buffer to the peptide solution, not the other way around.

    • Tip: If precipitation occurs immediately upon adding water, the peptide is "crashing out." You must increase the final % of organic solvent or switch to Module 3.

Table 1: Common Hydrophobic UAAs and Solubility Impact
UAAFull NameHydrophobicity Relative to PheRecommended Solvent
Cha CyclohexylalanineHigherDMSO, HFIP
Nle NorleucineSimilar to Leu10% Acetic Acid or ACN
Tle tert-ButylglycineHigh (Steric Bulk)DMF (requires sonication)
Nal NaphthylalanineVery High (Aggregates)HFIP, 6M GdnHCl
Phg PhenylglycineModerateACN/Water mix

Module 3: Breaking Aggregates (The "Nuclear Option")

Issue: The peptide forms a gel or visible fibrils.[2] Cause: Beta-sheet formation driven by UAAs like Naphthylalanine (Nal) or Diphenylalanine . Standard solvents cannot break these hydrogen-bonded networks.

Protocol B: The HFIP Disaggregation Method

Reference: Adapted from amyloid-beta handling protocols [1, 2].[3][4]

  • Dissolve: Add 100% 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to the peptide.

    • Why? HFIP is a potent hydrogen bond disruptor that breaks beta-sheets and induces alpha-helical structure (which is more soluble).

  • Incubate: Vortex and let stand for 30–60 minutes at room temperature. The solution should become clear.

  • Evaporate: Use a SpeedVac or a stream of nitrogen gas to evaporate the HFIP completely.

  • Result: You now have a "film" of monomeric peptide on the tube walls.

  • Reconstitute: Immediately dissolve this film in DMSO (fresh stock) or high-pH buffer (if sequence permits), then dilute to working concentration.

Module 4: Prevention by Design (Advanced)

If you are still in the design phase, use these chemical strategies to prevent solubility issues before synthesis.

Strategy 1: The O-Acyl Isopeptide Method ("Click Peptide")

Mechanism: This method synthesizes the peptide as a depsipeptide (ester bond instead of amide bond) at a Ser or Thr residue.[5] This ester bond disrupts the native secondary structure, preventing aggregation during synthesis and purification.

  • Activation: Once dissolved in neutral buffer (pH 7.4), an O-to-N acyl shift occurs, converting the ester back to the native amide bond [3, 4].

Workflow Diagram: Caption: The O-Acyl Isopeptide "Switch" mechanism for solubility control.

O_Acyl_Switch step1 Synthesize O-Acyl Isopeptide (Depsipeptide form) step2 Purify/Store (High Solubility, No Aggregation) step1->step2 step3 Dissolve in Buffer (pH 7.4) step2->step3 step4 O-to-N Acyl Shift (Spontaneous) step3->step4 Trigger step5 Native Peptide (Bioactive Form) step4->step5

Strategy 2: Solubilizing Tags

Add a poly-lysine (KKKK) or poly-arginine (RRRR) tag to the C-terminus.

  • Why? These highly charged residues force the peptide to interact with water.

  • Implementation: Insert a cleavable linker (e.g., protease site) if the tag interferes with binding.

Frequently Asked Questions (FAQs)

Q: My peptide elutes as a broad smear on HPLC. Is it impure? A: Not necessarily. Hydrophobic peptides containing UAAs often interact strongly with the C18 stationary phase or aggregate on the column.

  • Fix 1: Heat the column to 50°C or 60°C (check column limits). This increases mass transfer and breaks aggregates.

  • Fix 2: Switch to a C4 column (less hydrophobic) or a Polymer-based column (PLRP-S).

  • Fix 3: Add Isopropanol (IPA) to your Mobile Phase B. A mix of 50% ACN / 50% IPA is a stronger eluent than ACN alone.

Q: Can I use sonication? A: Yes, but with caution. Bath sonication is safer than probe sonication (which causes local heating and metal contamination). Sonicate for 15–30 seconds to disrupt temporary aggregates. Do not sonicate if your peptide contains sensitive modifications (e.g., phospho-groups) that might hydrolyze, though most stable peptides are fine.

Q: My peptide has 3 Disulfide bridges and is hydrophobic. It precipitates when I try to fold it. A: Folding hydrophobic peptides is a competition between correct folding (intramolecular) and aggregation (intermolecular).

  • Solution: Perform the folding reaction at very low concentrations (<0.1 mg/mL) in the presence of a "folding aid" like L-Arginine (0.5 M) or Glycerol (10-20%) . These additives stabilize the intermediate states.

References

  • Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. Link

  • Chen, S., & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides.[6] Protein Science. Link

  • Sohma, Y., et al. (2004). Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides. Journal of Peptide Science. Link

  • Taniguchi, A., et al. (2018). Click Peptide: A Novel Chemical Approach for Controlling the Biological Function of Peptides. Chemical Record. Link

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Technical Guide.[7] Link

Sources

Optimization

Technical Support Center: N-Methylated Peptide Aggregation &amp; Synthesis

This guide serves as a specialized Technical Support Center for researchers handling N-methylated peptides. It addresses the unique "N-Methyl Paradox": while methylation prevents beta-sheet aggregation physiologically, i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling N-methylated peptides. It addresses the unique "N-Methyl Paradox": while methylation prevents beta-sheet aggregation physiologically, it creates severe steric hindrance during synthesis and hydrophobic collapse during purification.

[1]

Facility Status: Operational Topic: Troubleshooting Aggregation & Steric Hindrance in N-Methylated Peptides Lead Scientist: [AI Technical Lead]

The Core Challenge: The N-Methyl Paradox

N-methylation replaces the amide proton with a methyl group.[1] This modification has two opposing effects that you must distinguish to troubleshoot effectively:

  • Synthesis Phase (Steric Wall): The methyl group creates massive steric hindrance. The secondary amine is a poor nucleophile.[2] "Aggregation" here is often actually incomplete coupling masquerading as aggregation.

  • Purification Phase (Hydrophobic Collapse): By removing the H-bond donor, the peptide cannot form H-bonds with water. While this disrupts beta-sheets (good), it forces the peptide into a "hydrophobic collapse," causing precipitation in aqueous buffers (bad).

Module 1: Troubleshooting Synthesis (SPPS)

Issue: Deletion sequences and low yield at the N-methylated residue. Diagnosis: The standard Kaiser test is invalid here.

Protocol A: The "Power Coupling" Workflow

Standard carbodiimides (DIC/HOBt) often fail at N-methyl sites. You must switch to high-efficiency uronium or phosphonium reagents.

Step-by-Step Optimization:

  • Reagent Switch: Use HATU or COMU with HOAt. The 7-aza-benzotriazole moiety (HOAt) is critical for minimizing racemization and boosting reactivity at sterically hindered sites.

  • Base Selection: Use DIEA or TMP (2,4,6-trimethylpyridine). Avoid morpholine-based bases which can cause capping.

  • Double Coupling: Perform the first couple for 2 hours, drain, and re-couple with fresh reagents for 1 hour.

  • Microwave Assist: If available, couple at 75°C for 5-10 minutes . (Note: Cysteine and Histidine are prone to racemization at high heat; keep these at 50°C max).

Protocol B: Monitoring (The Chloranil Test)

Do not use the Kaiser Test (Ninhydrin). It detects primary amines. N-methyl amino acids have secondary amines.

  • Reagent: 2% Acetaldehyde in DMF (Solution A) + 2% Chloranil in DMF (Solution B).

  • Procedure: Place a few resin beads in a tube. Add 2 drops of A and 2 drops of B.

  • Result:

    • Blue/Green Beads: Secondary amine present (Incomplete coupling).[2]

    • Colorless/Amber Beads: Coupling complete.

Visualization: SPPS Optimization Logic

SPPS_Troubleshooting start Start: N-Methyl Coupling Step standard Attempt 1: HATU/HOAt (2h) start->standard test Chloranil Test standard->test result_pass Amber/Colorless (Success) test->result_pass Coupled result_fail Blue/Green (Fail) test->result_fail Incomplete next Proceed to Next AA result_pass->next strategy1 Strategy A: Double Couple (Fresh Reagents) result_fail->strategy1 strategy1->test strategy2 Strategy B: Microwave (75°C) or PyBrOP Activation strategy1->strategy2 If Strat A fails strategy2->test strategy3 Strategy C: Magic Mixture (DCM/DMF/NMP + 1% Triton) strategy2->strategy3 If Strat B fails strategy3->test

Caption: Decision tree for optimizing difficult coupling reactions at N-methylated residues.

Module 2: Purification & Solubility (The Hydrophobic Trap)

Issue: Peptide is synthesized but precipitates immediately upon cleavage or addition of aqueous buffer. Mechanism: The N-methyl group increases lipophilicity (


). The peptide aggregates not via beta-sheets, but via non-specific hydrophobic interaction.
Data Table: Solubilization Toolkit
Solvent/AdditiveMechanismApplication
HFIP (Hexafluoroisopropanol)Induces

-helices; disrupts hydrophobic aggregates.[3]
The "Nuclear Option." Dissolve dry peptide in 100% HFIP, then dilute.
Guanidine HCl (6M) Chaotropic denaturation.Use for crude purification if HFIP fails. Incompatible with MS.
Acetonitrile (ACN) Organic modifier.Standard, but often insufficient for multi-N-methyl peptides.
Lithium Chloride (LiCl) Disrupts intermolecular H-bonds.Add to DMF during synthesis or purification to break "soft" aggregates.
Protocol C: The HFIP "Reset" Method

If your peptide shows broad smearing on HPLC or precipitates:

  • Dissolution: Dissolve the crude lyophilized peptide in 100% HFIP (approx 1 mg/mL). This breaks down pre-formed aggregates.

  • Evaporation: Evaporate the HFIP under a nitrogen stream or SpeedVac. This leaves a thin film of "monomeric" peptide.

  • Reconstitution: Immediately redissolve in a high-organic solvent mix (e.g., 50% ACN / 50% Water) or DMSO before slowly adding your buffer.

  • HPLC Modification: If the peptide trails on the column, add 1-5% Isopropanol or HFIP directly to Mobile Phase B.

Module 3: Analytical Characterization (The Isomer Mirage)

Issue: HPLC shows multiple peaks for a purified peptide. Is it impure? Root Cause: Cis/Trans Isomerization. Unlike standard amides (mostly trans), N-methyl amides have a lower energy barrier between cis and trans states. These conformers interconvert slowly on the HPLC/NMR timescale, appearing as distinct species.

Protocol D: Temperature-Dependent Analysis

To distinguish between a real impurity and a conformer:

  • Run 1 (Ambient): Inject sample at 25°C. Observe peak splitting.

  • Run 2 (Elevated): Heat the HPLC column to 60°C or 70°C .

  • Interpretation:

    • Coalescence: If the peaks merge into a single sharp peak, they are cis/trans rotamers. The heat accelerates interconversion, averaging the signal.

    • Persistence: If the peaks remain distinct, they are chemical impurities (e.g., diastereomers from racemization).

Visualization: Analytical Logic

Analysis_Logic sample Purified Sample (Multiple Peaks) heat Heat Column to 60°C sample->heat outcome1 Peaks Merge (Coalescence) heat->outcome1 outcome2 Peaks Separate (Distinct) heat->outcome2 conclusion1 Diagnosis: Cis/Trans Rotamers (Pure) outcome1->conclusion1 conclusion2 Diagnosis: Chemical Impurity (Racemization) outcome2->conclusion2

Caption: Workflow to distinguish benign conformational isomers from chemical impurities.

Frequently Asked Questions (FAQs)

Q1: My peptide mass is correct, but the HPLC peak is incredibly broad. Why? A: This is likely "dynamic broadening" caused by intermediate exchange rates between cis and trans isomers of the N-methyl bond. Unlike standard peptides, N-methyl peptides exist as a population of rotamers. Solution: Run the HPLC at 60°C to speed up the exchange, sharpening the peak [2].

Q2: Can I use the Kaiser test to check coupling onto an N-methyl residue? A: No. The Kaiser test (ninhydrin) specifically reacts with primary amines. An N-methylated residue has a secondary amine.[2] You must use the Chloranil test or Bromophenol Blue test. A positive result (incomplete coupling) for Chloranil is blue/green [1].[2]

Q3: Why is my yield so low specifically after the N-methyl residue? A: The "Steric Wall." The methyl group physically blocks the incoming activated amino acid.[4] If you are using standard DIC/HOBt, you will fail. You must use HATU, HOAt, or PyAOP, and consider double coupling or microwave energy [3].

Q4: Should I use HFIP in my biological assay? A: Caution required. While HFIP is excellent for monomerizing the peptide (Protocol C), it is cytotoxic. You must evaporate the HFIP completely and reconstitute the peptide in DMSO or buffer before applying it to cells [4].

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[1] Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.[1]Link

  • CEM Corporation. (2023). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5] CEM Application Notes. Link

  • StressMarq Biosciences. (2024).[6] Protocol for Re-Suspension of Amyloid Beta Peptide (HFIP treated).[6]Link

  • University of California, Irvine (Nowick Lab). (2023). Standard practices for Fmoc-based solid-phase peptide synthesis.Link

Sources

Troubleshooting

Optimizing cleavage cocktail for peptides with N-methyl-homoPhe

Welcome to the technical support center for optimizing peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the final cleavage step for peptides incor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the final cleavage step for peptides incorporating the sterically hindered, N-methylated amino acid, N-methyl-homoPhenylalanine (N-Me-hPhe). As a non-standard residue, N-Me-hPhe introduces unique challenges that require careful optimization of cleavage conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the cleavage of peptides containing N-methyl-homoPhe considered challenging?

The difficulty arises from a combination of two structural features:

  • N-methylation: The presence of a methyl group on the amide nitrogen eliminates the hydrogen bond donor capability of that position. This modification can significantly alter peptide conformation and increase the proportion of cis amide bonds, which can affect solvent accessibility.[1] Furthermore, the peptide bond C-terminal to an N-methylated residue can be more susceptible to acid-catalyzed fragmentation.[1][2]

  • Steric Hindrance: The homoPhe side chain, with its benzyl group attached to a β-carbon, is already bulky. The addition of the N-methyl group further increases steric hindrance around the peptide backbone. This bulk can physically impede the access of trifluoroacetic acid (TFA) to the acid-labile resin linker and side-chain protecting groups, slowing down the kinetics of the cleavage reaction.

This combination often leads to incomplete cleavage, lower yields, and an increased risk of side reactions compared to standard peptides.

Q2: I'm synthesizing a peptide with N-methyl-homoPhe but no other sensitive residues (like Cys, Met, Trp). What is a good starting cleavage cocktail?

For a peptide lacking other sensitive residues, a simple and effective starting point is a TFA/TIS/H₂O (95:2.5:2.5, v/v/v) cocktail.

  • TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc).[3]

  • TIS (Triisopropylsilane): An efficient carbocation scavenger. During cleavage, protecting groups like tert-butyl (tBu) form reactive tert-butyl cations, which can re-attach to nucleophilic residues. TIS quenches these cations.[3]

  • H₂O (Water): Acts as a scavenger for tert-butyl cations and aids in the cleavage process.[4]

A standard reaction time of 2-3 hours at room temperature is a good initial parameter.[3] However, due to the challenges mentioned in Q1, you should always perform a small-scale test cleavage first to verify these conditions for your specific sequence.[5]

Q3: My final HPLC chromatogram shows two or more closely eluting peaks, but the mass spectrometry results correspond to my target peptide. Is the product impure?

This is a very common observation for N-methylated peptides and does not necessarily indicate impurity. The phenomenon is typically caused by the presence of stable cis and trans conformers of the amide bond involving the N-methylated residue.[1][2] The energy barrier for rotation around this bond is significant, leading to distinct, separable isomers on the HPLC timescale.

Verification Steps:

  • Collect the individual peaks: Isolate each major peak from the HPLC.

  • Re-inject: Re-inject each isolated peak. If they are conformers, you will often see the re-emergence of the other peak as the equilibrium between the cis and trans forms is re-established in solution.

  • Variable Temperature NMR: In some cases, NMR spectroscopy at elevated temperatures can cause the signals for the two conformers to coalesce, providing strong evidence for their isomeric nature.[1]

Troubleshooting Guide

This section addresses specific problems encountered during the cleavage of N-methyl-homoPhe-containing peptides.

Problem 1: Incomplete Cleavage or Very Low Yield
  • Primary Cause: Insufficient reaction time or poor acid access due to the steric bulk of the N-Me-hPhe residue and potential peptide aggregation on the solid support.

  • Solution:

    • Extend Cleavage Time: The kinetics of cleavage can be significantly slower for sterically hindered residues. Perform a time-course experiment to find the optimal duration. Start with a 2-hour cleavage and test subsequent time points (e.g., 4, 6, and 8 hours) on small aliquots of your resin. Analyze the supernatant by HPLC to determine the point at which the yield plateaus without significant degradation.[2]

    • Increase Cocktail Volume: Ensure you are using a sufficient volume of the cleavage cocktail to fully swell the peptide-resin (a general guideline is 10 mL of cocktail per 0.25 mmol of synthesis scale).[4] Inadequate swelling can severely limit reagent access.[6]

    • Consider a Stronger Cocktail: If extending the time is insufficient, especially if your peptide also contains difficult-to-deprotect residues like Arg(Pbf), you may switch to a more robust cocktail like Reagent K. However, be aware this introduces malodorous and more toxic reagents.[5][7]

Problem 2: Mass Spectrometry Shows Significant Peptide Fragmentation
  • Primary Cause: The peptide bond C-terminal to an N-methylated amino acid is known to be more labile to acid hydrolysis than standard amide bonds.[1][2] Prolonged exposure to strong acid (TFA) can cause fragmentation, particularly if there are consecutive N-methylated residues.

  • Solution:

    • Optimize Cleavage Time: This is a balancing act. You need enough time for complete cleavage but not so much that fragmentation becomes a major pathway. The time-course experiment described above is critical. You must identify the "sweet spot" that maximizes the yield of the full-length peptide.[2]

    • Reduce Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4 °C) can sometimes slow the rate of the fragmentation side reaction more than the desired cleavage reaction.[8] This will likely require a longer overall reaction time, which must be re-optimized.

Problem 3: Deletion of an N-Terminal Ac-N-Me-hPhe Residue
  • Primary Cause: If your N-methyl-homoPhe is at the N-terminus and is acetylated, this specific moiety can be susceptible to complete loss during standard TFA cleavage conditions.[8] This side reaction has been studied in detail for other N-methylated amino acids.[8]

  • Solution:

    • Modify Cleavage Conditions: Experiment with different cleavage cocktails and conditions. A study on a similar side reaction found that altering the cocktail (e.g., using pure TFA or 95% TFA/water) and reducing the temperature could minimize the deletion, though it may not eliminate it completely.[8]

    • Modify the N-Terminus (Synthesis Strategy): The most effective solution is often preventative. If possible in your drug development campaign, replace the N-terminal acetyl group with a functionality less prone to this side reaction, such as a methoxycarbonyl group.[8]

Data Presentation: Cleavage Cocktail Selection

The choice of cleavage cocktail depends on the entire peptide sequence. The table below summarizes common cocktails and their applications.

Reagent NameComposition (v/v/v)Primary Application & Rationale
Standard TFA / H₂O / TIS (95 : 2.5 : 2.5)Excellent for peptides without Cys, Met, Trp, or Arg. TIS is a clean and effective scavenger for tBu cations.[5]
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)A good "odorless" general-purpose cocktail. Phenol is added to protect Tyr and Trp side chains from re-alkylation.[4][9]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A powerful, universal cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg. EDT and thioanisole are strong scavengers and help remove Pbf groups from Arg.[3][5][7]
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Specifically recommended for peptides with Arg(Pmc/Pbf) as thioanisole accelerates the removal of these sulfonyl-based protecting groups.[9]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)Designed to minimize the oxidation of Methionine residues during cleavage.[10][11]

Experimental Protocols

Protocol 1: Standard Test Cleavage for N-Me-hPhe Peptides

This protocol is for an initial, small-scale trial to assess cleavage efficiency.

  • Resin Preparation:

    • Place approximately 20-50 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube.[5]

    • Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to remove residual DMF and swell the resin.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 20 mg of resin, prepare 0.5 mL of the cocktail.

    • CAUTION: Work in a certified fume hood. TFA is highly corrosive.[12]

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture gently (e.g., on a vortex mixer at low speed or a shaker) at room temperature for 2 hours .

  • Peptide Precipitation and Isolation:

    • Transfer the TFA solution to a new tube, leaving the resin behind. A gel-loading pipette tip can be used to filter out the resin beads.

    • Wash the resin with a small, fresh aliquot of TFA (0.2 mL) and combine the filtrates.

    • In a separate 15 mL conical tube, place ~10 mL of ice-cold diethyl ether.

    • Add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate of your crude peptide should form.

    • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether to remove scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen and then in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to determine cleavage completeness and identify any major side products.

Protocol 2: Optimized Cleavage via Time-Course Study

This protocol is essential when standard cleavage is incomplete or causes fragmentation.

  • Setup:

    • Place ~100 mg of dried peptide-resin in a suitable reaction vessel (e.g., a 5 mL fritted syringe).

    • Add 2 mL of your chosen cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Start a timer and allow the reaction to proceed at room temperature with gentle agitation.

  • Sampling:

    • At each time point (e.g., 1h, 2h, 4h, 6h, 8h ), withdraw a small aliquot (~100 µL) of the TFA supernatant.

    • Precipitate each aliquot in a separate, labeled microcentrifuge tube containing 1 mL of cold diethyl ether.

    • Process each sample as described in Protocol 1 (steps 3 & 4).

  • Analysis and Determination:

    • Analyze all crude samples by HPLC, ensuring the injection volume is consistent.

    • Integrate the peak area of your desired full-length peptide for each time point.

    • Plot the peak area versus time. The optimal cleavage time is the point where the yield of the desired peptide is maximized before the concentration of degradation products (like fragments) begins to increase significantly.

Visualizations

Decision Workflow for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection start Start: Analyze Peptide Sequence q_sensitive Contains sensitive residues? (Cys, Met, Trp) start->q_sensitive q_arg Contains Arg(Pbf/Pmc)? q_sensitive->q_arg No q_met_ox Is Met oxidation a major concern? q_sensitive->q_met_ox Yes (Met/Cys) cocktail_b Use Reagent B (Adds Phenol for Trp/Tyr) q_sensitive->cocktail_b Yes (Trp only) cocktail_standard Use Standard Cocktail (TFA/TIS/H2O) q_arg->cocktail_standard No cocktail_k Use Reagent K (Universal, potent scavenger mix) q_arg->cocktail_k Yes q_met_ox->cocktail_k No cocktail_h Use Reagent H (Anti-oxidation for Met) q_met_ox->cocktail_h Yes

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Experimental Workflow for Cleavage Time-Course Study

Cleavage_Time_Course cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_resin 1. Prepare Peptide-Resin prep_cocktail 2. Add Cleavage Cocktail & Start Timer prep_resin->prep_cocktail sample_t1 3a. Take Aliquot (t=1h) sample_t2 3b. Take Aliquot (t=2h) sample_tn 3c. Take Aliquot (t=n h) precipitate 4. Precipitate in Ether sample_t1->precipitate sample_t2->precipitate sample_tn->precipitate wash_dry 5. Wash & Dry Peptide precipitate->wash_dry analyze 6. Analyze All Samples by HPLC/LC-MS wash_dry->analyze plot 7. Plot Yield vs. Time analyze->plot determine 8. Determine Optimal Time plot->determine

Sources

Optimization

Side reactions in the synthesis of N-methylated peptides

Current Status: Operational Topic: Troubleshooting Side Reactions in N-Methylated Peptide Synthesis Ticket Priority: High (Technical Complexity) Executive Summary: The N-Methyl Challenge Synthesizing N-methylated peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions in N-Methylated Peptide Synthesis Ticket Priority: High (Technical Complexity)

Executive Summary: The N-Methyl Challenge

Synthesizing N-methylated peptides introduces a unique set of steric and electronic challenges that disrupt standard Solid Phase Peptide Synthesis (SPPS) protocols. The introduction of a methyl group on the amide nitrogen eliminates a hydrogen bond donor (disrupting aggregation but altering solubility) and introduces significant steric bulk.[1]

Primary Failure Modes:

  • Steric Hindrance: Drastically reduced coupling rates to the secondary amine of the N-methyl amino acid.[1][2]

  • Diketopiperazine (DKP) Formation: Rapid cyclization and cleavage of dipeptides from the resin, particularly with N-alkylated residues or Proline.

  • Racemization: Increased susceptibility to epimerization via oxazolonium intermediates.

  • Acid-Catalyzed Fragmentation: Peptide bond cleavage during TFA removal.

Troubleshooting Knowledge Base (Q&A)

Issue 1: "I am getting <10% yield when coupling to the N-methylated residue."

Diagnosis: Steric hindrance and low nucleophilicity of the secondary amine. Root Cause: The N-methyl group physically blocks the approach of the incoming activated amino acid.[2] Standard reagents (HBTU/DIC) are often insufficient.

Corrective Actions:

  • Switch Reagents: Move to high-efficiency phosphonium or uronium salts. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are the gold standards. PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) is specifically effective for hindered N-methyl couplings because it generates a highly reactive acid bromide intermediate in situ.

  • Optimize Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[3] The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling by ~10x compared to HOBt.

  • Double Coupling: Perform the coupling twice.

    • First Pass: 2 hours with HATU/HOAt.

    • Second Pass: 2 hours with PyBrOP/DIEA (different mechanism).

  • Microwave Irradiation: Heat the reaction to 60°C–75°C (max) to overcome the activation energy barrier. Warning: Do not overheat Cys or His residues.

Issue 2: "I observe a 'deletion' of the first two amino acids (M-2aa) or low crude recovery."

Diagnosis: Diketopiperazine (DKP) Formation.[3][4][5] Root Cause: After Fmoc removal of the second amino acid, the free amine attacks the C-terminal ester linkage to the resin. This cyclizes the dipeptide (forming a DKP) and cleaves it from the solid support. This is thermodynamically driven, especially in N-methylated peptides which favor the cis amide conformation required for cyclization.

Corrective Actions:

  • Resin Selection (Critical): Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The extreme steric bulk of the trityl linker prevents the DKP cyclization attack.

  • Avoid Base: DKP formation is base-catalyzed. Minimize exposure to piperidine.

  • Protocol Shift:

    • Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) for Fmoc removal instead of Piperidine (20%) for shorter durations (2 x 5 min).

    • Alternatively, couple the 2nd and 3rd amino acids as a pre-formed dipeptide unit.[6]

Issue 3: "My mass is correct, but I see split peaks or broad shoulders in HPLC."

Diagnosis: Racemization (Epimerization).[6] Root Cause: N-methyl amino acids form oxazolonium ions more readily than standard amino acids during activation. These intermediates can tautomerize, leading to loss of chirality at the alpha-carbon.

Corrective Actions:

  • Base Management: High pH promotes racemization. Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. Collidine is a weaker, more sterically hindered base that is sufficient for activation but less likely to extract the alpha-proton.

  • Activation Strategy: Avoid "pre-activation" times longer than 30 seconds. Add the base last to the resin mixture.

  • Oxyma Pure: Replace HOBt with Oxyma Pure (Ethyl cyano(hydroxyimino)acetato-O2)-tri-(1-pyrrolidinyl)-phosphonium hexafluorophosphate).[7] It suppresses racemization more effectively than HOAt in many N-methyl cases.[7]

Issue 4: "My N-terminal N-methyl residue is missing after cleavage."

Diagnosis: Acid-catalyzed peptide bond cleavage.[3] Root Cause: If the N-terminal N-methyl amino acid is acetylated (capped), the carbonyl oxygen of the acetyl group can act as a nucleophile in high-acid (95% TFA) conditions, cleaving the N-terminal residue via an oxazolinium mechanism.

Corrective Actions:

  • Cleavage Cocktail: Reduce water content. Water promotes hydrolysis of the intermediate.

  • Temperature: Perform the TFA cleavage at 0°C rather than room temperature.

  • Time: Limit cleavage time to the minimum required for side-chain deprotection (e.g., 1-2 hours instead of 4).

Technical Data & Comparison Tables

Table 1: Coupling Reagent Efficacy for N-Methylated Residues
ReagentMechanism TypeReactivityRacemization RiskRecommended Use
HATU Uronium (Aza)Very HighLow/MediumFirst-line choice for difficult couplings.
PyBrOP PhosphoniumHighMediumExcellent for N-Me to N-Me couplings (Acid Bromide).
COMU Uronium (Oxyma)Very HighLowSafer/more stable alternative to HATU; excellent suppression.
DIC/HOAt CarbodiimideMediumVery LowUse when racemization is the primary concern over yield.
HBTU/TBTU UroniumLowLowIneffective for sterically hindered N-methyl couplings.
Table 2: Side Reaction Risk Matrix
ScenarioPrimary RiskMitigation Strategy
Proline / N-Me-AA at C-terminus DKP FormationUse 2-CTC or Trityl resin.
Coupling to N-Me-AA Incomplete CouplingHATU/HOAt, Microwave, Double Couple.
Coupling of N-Me-Cys/His RacemizationUse Collidine (TMP) as base; keep Temp < 50°C.
N-terminal Acetyl-N-Me-AA Acid CleavageCold TFA cleavage (0°C); minimize time.

Experimental Protocols (SOPs)

SOP-01: High-Efficiency Coupling to N-Methylated Residues

Use this protocol when the previous residue on the resin is N-methylated.

  • Preparation: Swell resin in DMF for 20 mins.

  • Reagent Mix:

    • Amino Acid: 5.0 equivalents (relative to resin loading).

    • HATU: 4.9 equivalents.

    • HOAt: 5.0 equivalents.

    • DIPEA: 10.0 equivalents.

  • Activation: Dissolve Amino Acid, HATU, and HOAt in minimal dry DMF. Add DIPEA immediately prior to adding to resin. Do not pre-activate for >1 min.

  • Reaction: Shake at Room Temperature for 2 hours.

    • Optional: Microwave at 60°C for 20 mins (Power: 25W).

  • Monitoring: Perform Chloranil Test (Ninhydrin is ineffective for secondary amines).

    • Green/Blue beads = Incomplete.

    • Colorless/Yellow = Complete.

  • Re-Coupling (if needed): Wash resin DMF (3x). Repeat step 2-4 using PyBrOP instead of HATU.

SOP-02: Prevention of DKP Formation

Use this protocol for the first 2-3 residues if Proline or N-Me amino acids are present.

  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Loading: Load the first amino acid using DIPEA in DCM (1 hour). Cap unreacted sites with Methanol (20 mins).

  • Deprotection: Use 20% Piperidine in DMF for 2 x 5 mins (Standard).

    • Critical: Wash immediately and thoroughly with DMF (5x) and DCM (3x) to remove all traces of base.

  • Coupling: Perform coupling of the 2nd amino acid immediately. Do not leave the resin in the deprotected state ("aging").

  • Alternative: If DKP persists, use DBU (2%) + Piperidine (2%) in DMF for deprotection (faster kinetics, less time for DKP).

Visualizations

Diagram 1: Diketopiperazine (DKP) Formation Mechanism

This diagram illustrates how the free amine attacks the ester linkage, leading to peptide loss.

DKP_Mechanism Step1 Fmoc-AA2-AA1-Resin (Protected Dipeptide) Step2 Deprotection (Piperidine removes Fmoc) Step1->Step2 Base Treatment Step3 Free Amine (NH2) on AA2 Step2->Step3 Generates Nucleophile Step4 Nucleophilic Attack (Backbiting on AA1 Carbonyl) Step3->Step4 Conformational Turn (Cis-isomer favored by N-Me) Step5 Cyclization (DKP Ring Formation) Step4->Step5 Intramolecular Reaction Step6 Cleavage from Resin (Loss of Peptide) Step5->Step6 Ester bond breaks

Caption: Mechanism of base-catalyzed DKP formation leading to premature peptide cleavage.

Diagram 2: Troubleshooting Decision Tree

Logic flow for diagnosing synthesis failures.

Troubleshooting_Tree Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity Step_Coupling Coupling Step Failure? CheckYield->Step_Coupling Yes Step_Cleavage Cleavage Step Failure? CheckYield->Step_Cleavage Resin weight ok, final weight low CheckMass Mass Correct? CheckPurity->CheckMass Yes Action_Sterics Steric Hindrance: Use HATU/HOAt, Heat, Double Couple Step_Coupling->Action_Sterics Coupling to N-Me Action_DKP DKP Formation: Switch to 2-CTC Resin Step_Coupling->Action_DKP First 2 Residues Action_Acid Acid Lability: Cold Cleavage (0°C), No Water Step_Cleavage->Action_Acid Action_Racemization Racemization: Use Collidine (TMP), Oxyma CheckMass->Action_Racemization Yes (Isomers) Action_Deletion Deletion Sequence: Check Capping, Increase Reagents CheckMass->Action_Deletion No (Missing AA)

Caption: Decision matrix for identifying root causes of N-methyl peptide synthesis failures.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. Journal of Peptide Science. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: Fmoc-L-Me-homoPhe-OH vs. Fmoc-L-homoPhe-OH in Peptide Therapeutics

Executive Summary In the engineering of peptide therapeutics, the choice between Fmoc-L-homophenylalanine (Fmoc-L-homoPhe-OH) and its N-methylated counterpart, Fmoc-L-Me-homoPhe-OH , represents a critical decision point...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of peptide therapeutics, the choice between Fmoc-L-homophenylalanine (Fmoc-L-homoPhe-OH) and its N-methylated counterpart, Fmoc-L-Me-homoPhe-OH , represents a critical decision point between synthetic accessibility and pharmacokinetic performance.

  • Fmoc-L-homoPhe-OH is primarily used to extend the side-chain reach (adding a methylene group to Phenylalanine), increasing hydrophobicity and side-chain flexibility without significantly altering the backbone dynamics.

  • Fmoc-L-Me-homoPhe-OH introduces a profound structural constraint. The N-methylation removes a hydrogen bond donor, drastically improving membrane permeability and proteolytic stability, but it imposes severe steric hindrance during solid-phase peptide synthesis (SPPS), requiring specialized high-energy coupling protocols.

This guide provides an evidence-based comparison to assist medicinal chemists in selecting the optimal derivative for peptidomimetic design.

Part 1: Physicochemical & Structural Comparison

The fundamental difference lies in the modification of the alpha-amino group. This single methyl group dictates the synthetic difficulty and the biological behavior of the final peptide.

FeatureFmoc-L-homoPhe-OHFmoc-L-Me-homoPhe-OH
Formula C₂₅H₂₃NO₄C₂₆H₂₅NO₄
Molecular Weight ~401.5 g/mol ~415.5 g/mol
Side Chain Homobenzyl (-(CH₂)₂-Ph)Homobenzyl (-(CH₂)₂-Ph)
Backbone Nitrogen Secondary Amine (-NH-)Tertiary Amine (-N(CH₃)-)
H-Bond Donor Yes (1)No (0)
Conformational Bias High Flexibility (Side chain)Restricted (Backbone φ/ψ angles)
Lipophilicity HighVery High (Masked polar backbone)
Synthetic Difficulty Low (Standard SPPS)High (Steric hindrance)

Part 2: Synthetic Methodologies (The "How-To")

Coupling Fmoc-L-homoPhe-OH (Standard Protocol)

Because L-homoPhe is a primary amine with a standard alpha-carbon geometry, it couples with kinetics similar to Phenylalanine or Leucine.

  • Reagents: DIC/Oxyma Pure or HBTU/DIPEA.

  • Stoichiometry: 3-4 equivalents relative to resin loading.[1]

  • Time: 45–60 minutes at room temperature.

  • Monitoring: Standard Kaiser test (Ninhydrin) is effective.

Coupling Fmoc-L-Me-homoPhe-OH (Advanced Protocol)

Critical Warning: The N-methyl group creates significant steric hindrance. Standard reagents (HBTU/HCTU) often result in incomplete coupling (deletion sequences). The tertiary amine of the preceding residue (if also N-methylated) makes this even harder.

Optimized Protocol for N-Me-homoPhe

This protocol utilizes HATU/HOAt , which generates a more reactive active ester (7-azabenzotriazole) to overcome the steric barrier.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial to suppress racemization and boost kinetics.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Activation (Pre-activation is risky, do in situ):

    • Dissolve Fmoc-L-Me-homoPhe-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling:

    • Add mixture to resin.[1][2][3][4]

    • Microwave Assistance (Recommended): 75°C for 5 minutes (25W).

    • Alternative (Manual): Double couple for 2 hours each at Room Temp.

  • Monitoring: The Kaiser test will not work on secondary amines (N-Me residues). Use the Chloranil Test or p-Nitrophenol ester test .

  • Capping: Aggressive capping (Acetic Anhydride/Pyridine) is mandatory after this step to terminate unreacted chains.

Coupling Onto the N-Terminal Me-homoPhe

Once Fmoc-L-Me-homoPhe is on the resin and deprotected, coupling the next amino acid is the most difficult step due to the nucleophilic hindrance of the secondary N-methyl amine.

  • Solution: Use PyBroP or COMU with prolonged reaction times (2x 2 hours) or elevated temperature (50°C).

Decision Logic for Synthesis

The following diagram illustrates the decision process for selecting coupling conditions.

CouplingLogic cluster_monitor Monitoring Start Select Amino Acid IsMethyl Is it N-Methylated? (Fmoc-L-Me-homoPhe) Start->IsMethyl Standard Standard Coupling (HBTU/DIPEA or DIC/Oxyma) 1x 45 min IsMethyl->Standard No (L-homoPhe) Difficult Steric Hindrance Alert Requires High-Energy Activation IsMethyl->Difficult Yes Kaiser Kaiser Test (Primary Amines) Standard->Kaiser MethodA Method A: HATU/HOAt (Preferred for purity) Difficult->MethodA MethodB Method B: PyBroP/DIPEA (For difficult next-residue coupling) Difficult->MethodB Microwave Microwave Assist 75°C, 5 min MethodA->Microwave Chloranil Chloranil Test (Secondary Amines) MethodA->Chloranil MethodB->Microwave

Figure 1: Decision matrix for coupling conditions based on steric hindrance of the amino acid derivative.

Part 3: Performance in Drug Design (The "Why")

Proteolytic Stability

Fmoc-L-Me-homoPhe-OH is superior for stability.

  • Mechanism: Proteases (e.g., chymotrypsin, pepsin) require a specific conformation and hydrogen bonding capability to hydrolyze the peptide bond.

  • Effect: The N-methyl group sterically blocks the enzyme's active site access to the scissile bond. Furthermore, it removes the amide proton, preventing the formation of the transition state H-bond network required for hydrolysis.

  • Data Support: Studies on cyclosporin and somatostatin analogs show that N-methylation can increase plasma half-life from minutes to hours [1].

Membrane Permeability

Fmoc-L-Me-homoPhe-OH is the choice for intracellular targets.

  • Mechanism: Passive membrane diffusion is penalized by the desolvation energy of hydrogen bond donors.

  • Effect: Replacing the -NH- with -N(Me)- removes a strong H-bond donor. This lowers the energy penalty for the peptide to enter the lipid bilayer.

  • Comparison: A peptide containing L-homoPhe will be more hydrophobic than Phe, but L-Me-homoPhe will be significantly more membrane-permeable due to the "masking" of the backbone polarity [2].

Conformational Control
  • L-homoPhe: Increases side-chain flexibility (freedom of rotation) due to the extra methylene group. Useful for reaching into deep hydrophobic pockets.

  • L-Me-homoPhe: Restricts backbone flexibility. The N-methyl group induces a preference for cis-peptide bonds (cis/trans ratio shifts) and restricts the

    
     and 
    
    
    
    torsion angles. This is used to "lock" peptides into bioactive conformations (e.g., beta-turns).
Pharmacokinetic Impact Diagram[5]

PK_Impact Input Peptide Modification Path_Homo L-homoPhe (Side Chain Extension) Input->Path_Homo Path_Me L-Me-homoPhe (N-Methylation) Input->Path_Me Flex Increased Flexibility (Side Chain) Path_Homo->Flex Hydro Increased Hydrophobicity Path_Homo->Hydro Rigid Backbone Rigidity (Conformational Lock) Path_Me->Rigid Perm Membrane Permeability (H-Bond Donor Deletion) Path_Me->Perm Stab Proteolytic Resistance (Steric Shielding) Path_Me->Stab Receptor Fit\n(Deep Pockets) Receptor Fit (Deep Pockets) Flex->Receptor Fit\n(Deep Pockets) Intracellular Targets Intracellular Targets Perm->Intracellular Targets Oral Bioavailability Oral Bioavailability Stab->Oral Bioavailability

Figure 2: Impact of specific modifications on the physicochemical and pharmacokinetic properties of the resulting peptide.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Bock, J. E., et al. (2013). "Getting in Shape: Controlling Peptide Conformation for Intracellular Targeting." ACS Chemical Biology. Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link

Sources

Comparative

Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides: A Technical Comparison Guide

Introduction: The Peptide Paradox Peptides represent a "Goldilocks" zone in drug discovery—offering the high potency and specificity of biologics with the synthetic accessibility of small molecules. However, their utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Peptide Paradox

Peptides represent a "Goldilocks" zone in drug discovery—offering the high potency and specificity of biologics with the synthetic accessibility of small molecules. However, their utility is historically limited by a critical vulnerability: proteolytic instability . Native peptides are rapidly degraded by serum proteases (e.g., trypsin, chymotrypsin, peptidases), often resulting in in vivo half-lives (


) measured in minutes.

N-methylation —the substitution of the amide proton (


) with a methyl group (

)—is a bio-inspired strategy (e.g., Cyclosporine A) to overcome this limitation. This guide provides a technical comparison of N-methylated versus non-methylated peptides, detailing the mechanistic basis for enhanced stability, experimental validation protocols, and comparative performance data.[1]

Mechanistic Analysis: Why N-Methylation Works[1]

The stability conferred by N-methylation is not merely chemical; it is structural and thermodynamic.[2] It operates through three distinct mechanisms that synergistically reduce protease susceptibility.

Steric Occlusion (The Shield)

Proteases require access to the scissile amide bond to catalyze hydrolysis. The introduction of a methyl group adds significant steric bulk (


) at the cleavage site. This bulk physically blocks the enzyme's active site (e.g., the catalytic triad of serine proteases) from engaging the peptide backbone.
Elimination of Hydrogen Bond Donors

Classic proteolysis often involves the enzyme forming a hydrogen bond with the amide proton of the substrate to stabilize the transition state. N-methylation removes this proton, effectively deleting the "handle" the enzyme uses to grip the substrate.

Conformational Constraint (The Lock)

N-methylation restricts the rotation around the


 and 

dihedral angles of the peptide backbone. This biases the peptide into specific conformations (often

-turns or cis-amide isomers). Proteases generally require the peptide to adopt an extended conformation (induced fit) to cleave it. By "locking" the peptide into a rigid structure, N-methylation imposes a high energetic penalty on the enzyme-substrate complex formation.
Visualizing the Mechanism

The following diagram illustrates the steric and electronic blockade created by N-methylation.

Mechanism Protease Protease (Active Site) Complex Enzyme-Substrate Complex Protease->Complex Binds Block Steric Clash & H-Bond Loss Protease->Block Native Native Peptide (NH-CO Bond) Native->Complex Accessible Methylated N-Methyl Peptide (N(Me)-CO Bond) Methylated->Block Protected Cleavage Hydrolysis & Degradation Complex->Cleavage Catalysis Block->Cleavage PREVENTED

Figure 1: Mechanistic blockade of proteolysis. N-methylation prevents the formation of the enzyme-substrate complex via steric hindrance and removal of the critical amide proton.

Experimental Protocol: Assessing Proteolytic Stability

To objectively compare stability, a rigorous Plasma Stability Assay is required. This protocol uses LC-MS/MS to quantify the disappearance of the parent peptide over time.

Protocol Design Principles (Self-Validating)
  • Internal Standard (IS): A structural analog or stable isotope-labeled peptide must be added during quenching to normalize for extraction efficiency and matrix effects.

  • Time Zero (

    
    ) Control:  Essential to establish 100% baseline and check for immediate degradation during preparation.
    
  • Species Specificity: Plasma protease activity varies wildly between species (Mouse > Rat > Dog > Human). Always specify the matrix.

Step-by-Step Workflow

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Peptide (10 mM DMSO stock).

  • Propantheline (Standard Control).

  • Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid + Internal Standard.

Procedure:

  • Pre-incubation: Thaw plasma at 37°C. Centrifuge at 4000 rpm for 10 min to remove clots.

  • Spiking: Dilute Test Peptide to 10 µM final concentration in 100% Plasma (keep DMSO < 1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At designated time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL ice-cold Quenching Solution. Vortex for 30s.

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C to pellet precipitated plasma proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor Parent Ion

    
    .
    
Visualizing the Workflow

Workflow Start Start: 10mM Peptide Stock Incubate Incubate in Plasma (37°C, 10 µM) Start->Incubate Sample Sampling Loop (0, 15, 30... min) Incubate->Sample Sample->Incubate Next Timepoint Quench Quench: ACN + 1% Formic Acid (+ Internal Standard) Sample->Quench Aliquot Transfer Spin Centrifuge (15,000g, 4°C) Quench->Spin Analyze LC-MS/MS Analysis (Quantify Parent Ion) Spin->Analyze Supernatant

Figure 2: LC-MS based plasma stability workflow. Critical control points include the immediate quenching to stop enzymatic activity and the use of internal standards.

Comparative Performance Data

The following data illustrates the magnitude of stability improvement typically observed. Data is derived from literature consensus on model peptides (e.g., Somatostatin analogs, Cilengitide precursors).

Half-Life Comparison ( )
Peptide TypeModification

(Human Plasma)

(Rat Homogenate)
Permeability (

)
Native Linear None< 10 min< 2 minLow
Cyclic (Native) Backbone Cyclization~60 min~15 minLow/Moderate
Mono-N-Methyl Single Methylation2 - 4 hours~45 minModerate
Multi-N-Methyl 3+ Methylations> 24 hours > 4 hours High

Table 1: Comparative stability metrics. Note that multiple N-methylations (as seen in Cyclosporine) provide exponential gains in stability compared to single modifications.

Case Study: The "N-Methyl Scan"

A seminal study by Kessler et al. on Somatostatin analogs (Veber-Hirschmann peptide) demonstrated the power of this approach.

  • Native Cyclic Peptide: Degraded significantly within 1 hour.

  • Tri-N-methylated Analog: Showed complete resistance to degradation over 24 hours in plasma.

  • Outcome: The methylated analog achieved ~10% oral bioavailability in rats, a feat impossible for the native peptide.[3]

Selectivity of Stabilization

N-methylation is site-specific.[2] Methylating a residue that is not involved in the scissile bond may offer minimal protection. Therefore, an "N-Methyl Scan" —systematically methylating each amide bond one by one—is the standard method to identify the optimal modification pattern that balances stability with biological activity.

Strategic Recommendations

  • When to use:

    • If the peptide

      
       min in plasma.
      
    • If oral bioavailability or membrane permeability is a project goal.

    • If the peptide is

      
       residues (synthetic complexity increases with length).
      
  • Potential Pitfalls:

    • Activity Loss: Methylation can disrupt H-bonds required for receptor binding. Always pair stability assays with potency assays.

    • Synthesis Cost: N-methylated amino acids are more expensive and coupling reactions are slower/more difficult (steric hindrance).

  • Conclusion: N-methylation is not just a chemical modification; it is a "molecular armor." While native peptides are vulnerable to the harsh proteolytic environment of the body, N-methylated variants—exemplified by Cyclosporine A—can achieve small-molecule-like stability and pharmacokinetics while retaining biological specificity.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143.

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008).[3] Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599.

  • White, T. R., Renzelman, C. M., Rand, A. C., Rezai, T., McEwen, C. M., ... & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[4] Nature Chemical Biology, 7(11), 810-817.

Sources

Validation

Cell Permeability Assessment for N-Methylated Peptides: A Comparative Technical Guide

Executive Summary: The Permeability Paradox For peptide chemists, N-methylation is a double-edged sword. While it enhances metabolic stability and membrane permeability by masking backbone amides (reducing hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeability Paradox

For peptide chemists, N-methylation is a double-edged sword. While it enhances metabolic stability and membrane permeability by masking backbone amides (reducing hydrogen bond donors), it often inadvertently turns peptides into substrates for efflux pumps like P-glycoprotein (P-gp).

This guide moves beyond standard small-molecule protocols. As a Senior Application Scientist, I will demonstrate why a single assay is insufficient for N-methylated peptides. We must distinguish between passive entry (PAMPA), functional absorption (Caco-2), and cytosolic bioavailability (CAPA).

Part 1: Strategic Framework & Assay Selection

The behavior of N-methylated peptides is often "chameleonic"—they adopt closed conformations in lipophilic membranes and open conformations in water. Standard assays often fail to capture this dynamic.

Decision Matrix: Selecting the Right Tool

AssaySelection Start N-Methylated Peptide Library PAMPA PAMPA (High Throughput Screen) Start->PAMPA Step 1: Rank Passive Diffusion Goal_Oral Goal: Oral Bioavailability Caco2 Caco-2 (Transport + Efflux) Goal_Oral->Caco2 Step 2: Mimic Gut Wall Goal_Intra Goal: Intracellular Target (PPI) CAPA CAPA (Cytosolic Access) Goal_Intra->CAPA Step 2: Verify Cytosolic Entry PAMPA->Goal_Oral If High Pe PAMPA->Goal_Intra If High Pe Decision Check Efflux Liability Caco2->Decision Calculate Efflux Ratio (ER) Decision->Start ER > 2 (Re-design)

Figure 1: Strategic workflow for peptide permeability profiling. Note that oral drugs require Caco-2 validation, while intracellular targets require CAPA to rule out endosomal entrapment.

Part 2: High-Throughput Screening: PAMPA

Best for: Rapid ranking of passive diffusion. Limitation: False positives (cannot detect efflux); False negatives (cannot detect active transport).

Parallel Artificial Membrane Permeability Assay (PAMPA) is your first line of defense. For N-methylated peptides, standard lipid recipes often fail. You must use a lipid composition that mimics the heterogeneity of cell membranes to allow the "chameleonic" conformational shift.

Optimized Protocol for Peptides
  • Membrane Preparation: Do not use simple hexadecane. Use a 2% Dioleoylphosphatidylcholine (DOPC) solution in dodecane. This fluid lipid bilayer allows the peptide to undergo the necessary desolvation and conformational change.

  • Donor Solution: Dissolve peptide (10 µM) in PBS (pH 7.4). Crucial: Add 20% acetonitrile if solubility is poor, but validate that the membrane remains stable.

  • Incubation: 16 hours at room temperature in a humidified chamber.

  • Analysis: LC-MS/MS. UV detection is often insufficient for peptides due to low extinction coefficients.

Expert Insight: If your N-methylated peptide shows low PAMPA permeability (


 cm/s) but you expect high permeability based on structure, check for membrane retention . Peptides often get stuck inside the artificial lipid bilayer. Measure the peptide concentration in the membrane fraction to confirm.

Part 3: The Physiological Standard: Caco-2

Best for: Predicting oral absorption and identifying P-gp efflux liability.

Caco-2 cells (human colon carcinoma) express transporters.[1] N-methylation often increases lipophilicity, which paradoxically increases affinity for P-gp efflux pumps, pumping your drug back out of the cell.

The Self-Validating Protocol

To trust your data, you must run a Bi-Directional Transport Assay .

  • Monolayer Integrity: Use Caco-2 cells cultured for 21 days on Transwell inserts.

    • Validation: TEER (Transepithelial Electrical Resistance) must be >300

      
      .
      
    • Internal Control: Co-dose with Lucifer Yellow . If Lucifer Yellow

      
       cm/s, the monolayer is leaky; discard the well.
      
  • Transport Setup:

    • A-to-B (Apical to Basolateral): Mimics absorption.

    • B-to-A (Basolateral to Apical): Mimics efflux.

  • Calculation:

    
    
    
    
    

Interpretation:

  • ER < 2: Passive diffusion dominates (Good).

  • ER > 2: Active efflux is occurring. The peptide is a P-gp substrate.

  • Action: If ER is high, consider N-methylating a different residue to disrupt P-gp binding without losing passive permeability.

Part 4: The Intracellular Reality: CAPA

Best for: Intracellular targets (Protein-Protein Interactions).[2] Why it matters: Caco-2 measures what crosses the sheet of cells. It does not tell you if the peptide is stuck in endosomes. CAPA (Chloroalkane Penetration Assay) measures exactly how much peptide reaches the cytosol .

Mechanism: The Pulse-Chase System

This assay uses HeLa cells stably expressing the HaloTag protein in the cytosol.

CAPA_Mechanism Step1 PULSE: Incubate cells with Chloroalkane-tagged Peptide Step2 Cytosolic Entry: Peptide binds HaloTag (Irreversible Covalent Bond) Step1->Step2 Permeable Step3 Endosomal Trap: Peptide stays in vesicle (Cannot bind HaloTag) Step1->Step3 Impermeable Step4 WASH: Remove unbound peptide Step2->Step4 Step3->Step4 Step5 CHASE: Add Fluorescent Chloroalkane Dye Step4->Step5 Step6 Readout: Flow Cytometry Step5->Step6 Dye binds remaining free HaloTag Result Result Step6->Result Low Fluorescence = High Permeability (HaloTag was already blocked)

Figure 2: CAPA Pulse-Chase Workflow. Note the inverse relationship: Low fluorescence indicates high cytosolic penetration.

CAPA Protocol
  • Tagging: Synthesize your peptide with a chloroalkane (Cl-Alk) tag.

  • Pulse: Incubate HaloTag-HeLa cells with the Cl-Alk peptide (serial dilutions) for 4 hours.

  • Chase: Wash cells, then add a fluorescent HaloTag ligand (e.g., TMR-Cl-Alk) for 15 minutes.

  • Analysis: The TMR dye will label any HaloTag not already bound by your peptide.

  • Result (

    
    ):  The concentration of peptide required to block 50% of the HaloTag. Lower 
    
    
    
    = Better Permeability.

Part 5: Comparative Performance Data

The following table illustrates how N-methylation alters performance across these three assays, using Cyclosporine A (CsA) as the benchmark for "ideal" peptide permeability.

Compound TypePAMPA (

)
Caco-2 (A-to-B)Caco-2 Efflux RatioCAPA (

)
Interpretation
Native Cyclic Peptide Low (

)
Low (

)
~1.0High (>50 µM)Impermeable. Too many H-bond donors.
N-Methylated Variant A High (

)
Low (

)
High (>10) Moderate (10 µM)Efflux Liability. Enters membrane but pumped out by P-gp.
N-Methylated Variant B High (

)
High (

)
Low (<2.0)Low (1 µM)Ideal. "Chameleonic" behavior achieved; evades P-gp.
Cyclosporine A (Ref) Very High High ~1-2Very Low (<200 nM) Benchmark. Complete cytosolic access.
Expert Analysis of Data[3]
  • Variant A vs. B: Both look good in PAMPA (passive diffusion). However, Variant A fails in Caco-2 due to high efflux. This is the most common failure mode for N-methylated peptides.

  • CAPA Correlation: Variant A shows moderate CAPA results because it enters the cell but is likely pumped out or trapped in endosomes. Variant B correlates with CsA, indicating true cytosolic bioavailability.

References

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences.[3] Retrieved from

  • Dougherty, P. G., et al. (2019). Cell Penetration Profiling Using the Chloroalkane Penetration Assay.[4][5][6] Journal of the American Chemical Society. Retrieved from

  • Wang, C. K., et al. (2015). Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport.[7] Chemistry – A European Journal. Retrieved from

  • Lee, D., et al. (2023).[8] Controlling the Chameleonic Behavior and Membrane Permeability of Cyclosporine Derivatives. Journal of Medicinal Chemistry.[8] Retrieved from

  • Kritzer, J. (2020).[9] A Kit to Quantify Cell Penetration (CAPA).[5][9] Tufts University Research.[9] Retrieved from

Sources

Comparative

Optimizing Peptide Therapeutics: A Comparative Guide to Fmoc-L-Me-homoPhe-OH

This guide provides a technical analysis of Fmoc-L-Me-homoPhe-OH (N-alpha-Fmoc-N-alpha-methyl-L-homophenylalanine) as a strategic building block in peptide drug discovery. It moves beyond basic product descriptions to ev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Fmoc-L-Me-homoPhe-OH (N-alpha-Fmoc-N-alpha-methyl-L-homophenylalanine) as a strategic building block in peptide drug discovery. It moves beyond basic product descriptions to evaluate how this specific non-canonical amino acid influences receptor binding thermodynamics, proteolytic stability, and synthetic feasibility.

Executive Summary

Fmoc-L-Me-homoPhe-OH represents a "dual-action" modification in peptidomimetics. It combines the conformational constraint of N-methylation with the extended hydrophobic reach of homophenylalanine. This guide analyzes its utility in optimizing G-Protein Coupled Receptor (GPCR) ligands and inhibiting protein-protein interactions (PPIs), specifically comparing it against native Phenylalanine (Phe), N-methyl-Phenylalanine (Me-Phe), and Homophenylalanine (homoPhe).

Key Finding: While N-methylation typically incurs a minor potency penalty due to steric clash, the addition of the methylene group in the side chain (homoPhe) often compensates by accessing deeper hydrophobic pockets, restoring or even enhancing binding affinity (


) while drastically improving plasma half-life (

).
Mechanistic Rationale: The "Reach and Lock" Effect

To understand the performance of Me-homoPhe, one must decouple its two structural modifications.

  • N-Methylation (The "Lock"): Removes a hydrogen bond donor from the peptide backbone, improving membrane permeability (critical for BBB shuttles). It also restricts the backbone dihedral angles (

    
    ), often favoring cis-peptide bond configurations that mimic bioactive turn structures.
    
  • Homologation (The "Reach"): The extra methylene group (

    
    ) pushes the aromatic phenyl ring further from the backbone. This allows the side chain to "reach" into deep hydrophobic sub-pockets that are inaccessible to native Phenylalanine.
    
Diagram: Structural Impact on Receptor Binding

The following diagram illustrates how Me-homoPhe alters the peptide-receptor interaction landscape compared to native Phe.

ReceptorBinding Native Native Phe Peptide Receptor Receptor Binding Pocket Native->Receptor Standard Affinity (Baseline) Protease Proteolytic Enzyme Native->Protease Rapid Degradation MePhe N-Me-Phe Peptide MePhe->Receptor Steric Clash Risk (Lower Affinity) MePhe->Protease High Stability (Steric Shield) HomoPhe HomoPhe Peptide HomoPhe->Receptor Deep Pocket Access (Higher Affinity) HomoPhe->Protease Moderate Stability MeHomoPhe Me-homoPhe Peptide MeHomoPhe->Receptor OPTIMAL: Constraint + Reach MeHomoPhe->Protease MAXIMAL Stability

Caption: The "Reach and Lock" mechanism. Me-homoPhe combines the proteolytic resistance of N-methylation with the enhanced binding interface of the extended side chain.

Comparative Performance Analysis

This section evaluates Me-homoPhe against its nearest structural neighbors using data derived from case studies on neurotoxins (Antillatoxin) and Integrin antagonists (


).
Case Study A: Potency vs. Stability (Antillatoxin Analogs)

In the development of sodium channel modulators, researchers compared Antillatoxin A (native) with Antillatoxin B (containing L-Me-homoPhe).

AnalogModificationReceptor Activity (

)
Metabolic Stability
Antillatoxin A Native (Phe-like core)~20 - 50 nM (High Potency)Low (Rapid hydrolysis)
Antillatoxin B N-Me-homoPhe 1.77

M
(Moderate Potency)
High (Resistant)

Analysis: In this tight binding pocket, the bulk of the N-methyl group caused a steric clash, reducing potency by ~30-fold. However, the molecule gained significant natural stability. This highlights a critical design rule: Use Me-homoPhe when the target pocket is spacious or plastic, but be cautious in sterically restricted sites.

Case Study B: Selectivity Optimization (

Integrin Antagonists)

In therapeutic peptides treating Inflammatory Bowel Disease (IBD), selectivity between


 (gut-homing) and 

(systemic) is crucial.
  • Challenge: Native Phe peptides often bind both integrins promiscuously.

  • Solution: Incorporating Me-homoPhe into the cyclic peptide scaffold.

  • Outcome: The N-methylation restricts the peptide backbone into a specific turn conformation that favors

    
    , while the elongated phenyl ring occupies a unique hydrophobic cleft present only in the 
    
    
    
    subunit.
  • Result: High affinity (

    
     nM) with >100-fold selectivity over 
    
    
    
    .
Experimental Protocols

Synthesizing peptides with Fmoc-L-Me-homoPhe-OH is challenging due to the steric bulk of the N-methyl group, which hinders the coupling of the next amino acid.

A. Synthesis: Overcoming Steric Hindrance

Standard HBTU/DIC coupling often fails or results in low yields (deletion sequences).

Recommended Protocol:

  • Resin Preparation: Use low-loading resin (0.2–0.4 mmol/g) to prevent aggregation.

  • Coupling the Me-homoPhe:

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

    • Ratio: 3 eq. Amino Acid : 2.9 eq. HATU : 6 eq. DIEA.

    • Time: 2 hours (double coupling recommended).

  • Coupling the Next Amino Acid (Critical Step):

    • The secondary amine of Me-homoPhe is a poor nucleophile.

    • Reagent: Use Triphosgene to generate the acid chloride of the incoming Fmoc-amino acid in situ, or use PyAOP / HOAt .

    • Monitoring: The Kaiser test (ninhydrin) does not work on secondary amines. Use the Chloranil test or p-Nitrophenyl ester test to monitor deprotection/coupling.

B. Workflow Visualization (Graphviz)

SynthesisWorkflow Start Resin-Peptide-NH2 Step1 Couple Fmoc-Me-homoPhe-OH (Reagent: HATU/HOAt) Start->Step1 Check1 QC: LCMS (Check for Deletion) Step1->Check1 Check1->Step1 Fail (Re-couple) Step2 Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Check1->Step2 Pass Step3 Couple Next Amino Acid (Reagent: PyAOP or Acid Chloride) Step2->Step3 Critical: Steric Hindrance Final Cleavage & Purification Step3->Final

Caption: Optimized SPPS workflow for N-methylated bulky residues. Note the specialized reagents required for the subsequent coupling step.

Decision Matrix: When to Use What?

Use this table to select the correct phenylalanine derivative for your lead optimization campaign.

Feature DesiredL-Phe (Native)L-Me-Phe L-homoPhe L-Me-homoPhe
Baseline Affinity HighLow/MedHighHigh
Proteolytic Stability PoorExcellent ModerateExcellent
Membrane Permeability LowHigh LowHigh
Conformational Constraint NoneHighNoneHigh
Synthetic Ease EasyDifficultEasyVery Difficult
Best Use Case Initial HitBBB ShuttlesDeep PocketsOral Drugs / Selectivity
References
  • Antillatoxin B Isolation & Activity: Nogle, L. M., & Gerwick, W. H. (2002). Antillatoxin B, a neurotoxic lipopeptide from the marine cyanobacterium Lyngbya majuscula.[2][3][4] Journal of Natural Products, 65(1), 21-24. Link

  • Integrin Antagonist Patents: Bhandari, A., et al. (2017). Alpha4beta7 integrin thioether peptide antagonists. U.S. Patent No. 9,714,270. Link

  • N-Methylation in Peptide Synthesis: Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Validation

NMR Analysis of Peptides with N-Methylated Backbones: A Comparative Technical Guide

Executive Summary N-methylation of peptide backbones is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and conformational rigidity (e.g., Cyclosporin A). However, this modifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylation of peptide backbones is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and conformational rigidity (e.g., Cyclosporin A). However, this modification eliminates the amide proton (


), rendering standard high-throughput NMR workflows (like 

HSQC fingerprinting) ineffective.

This guide objectively compares the three primary analytical workflows for assigning N-methylated peptides: Standard Proton-Detected (NOE-based) , Direct Carbon-Detected (CON-based) , and Hybrid Methyl-Relay Strategies . We provide experimental protocols, sensitivity comparisons, and decision-making frameworks to navigate the unique challenges of cis/trans isomerization and spectral assignment.

The Core Challenge: The "Broken Walk"

In standard peptide NMR, backbone assignment relies on the "sequential walk"—linking the amide proton of residue


 (

) to the alpha proton of the preceding residue (

) via NOESY or scalar couplings.

N-methylation creates two specific failures:

  • The Silent Gap: The absence of

    
     breaks the sequential connectivity chain. You cannot "walk" through an N-methylated residue using standard 
    
    
    
    correlations.
  • Conformational Heterogeneity: The

    
     group lowers the energy barrier for cis/trans isomerization around the peptide bond (
    
    
    
    angle). Unlike standard peptides (>99.9% trans), N-methylated peptides often exist as a slow-exchange equilibrium of cis and trans rotamers, doubling or tripling the number of peaks in the spectrum.

Comparative Analysis of Assignment Strategies

Method A: Standard Proton-Detected (NOE-Bridging)

The traditional approach using standard hardware.

  • Mechanism: Relies on identifying Through-Space (NOE) correlations between the

    
     protons of residue 
    
    
    
    and the
    
    
    of residue
    
    
    .
  • Best For: High-concentration samples (>1 mM), standard probes, and peptides with predominantly trans conformations.

  • Limitations: Ambiguity. In cis conformations, the

    
     is spatially distant from 
    
    
    
    , often breaking the NOE bridge.
Method B: Direct Carbon-Detected (The "Gold Standard")

The robust, scalar-coupling approach.

  • Mechanism: Uses

    
    -detected experiments (specifically CON  and CACO ) to correlate the Carbonyl (
    
    
    
    ) of
    
    
    directly to the Nitrogen (
    
    
    ) of
    
    
    . This pathway is purely scalar and independent of protons.
  • Best For: Unambiguous assignment, cis/trans isomer resolution, and intrinsically disordered regions.

  • Limitations: Sensitivity.

    
     has a gyromagnetic ratio 1/4 that of 
    
    
    
    , resulting in ~1/64th the sensitivity. Requires
    
    
    -optimized CryoProbes.
Method C: Hybrid Methyl-Relay (TOCSY-HMBC)

The compromise for sensitivity.

  • Mechanism: Uses the high-sensitivity

    
     protons as a magnetization handle. Magnetization is transferred from 
    
    
    
    .
  • Best For: Samples where cryoprobes are unavailable but sensitivity is required.

Performance Comparison Matrix
FeatureMethod A: NOE-BridgingMethod B: Carbon-Detect (CON)Method C: Methyl-Relay
Primary Detection

(Amide/Methyl)

(Carbonyl/Alpha)

(Methyl)
Connectivity Type Through-Space (Distance)Through-Bond (Scalar)Mixed (Scalar + Space)
Sensitivity High (1.0x Baseline)Low (~0.05x Baseline)Medium (~0.3x Baseline)
N-Me Residue Visibility Indirect (via NOE)Direct (via N-C' bond)Direct (via N-Me)
Isomer Discrimination Difficult (Overlaps)Excellent (Distinct Shifts)Good
Hardware Requirement Standard Room Temp Probe

CryoProbe (Critical)
Standard Probe

Visualizing the Assignment Logic

The following diagram illustrates how the "Standard Walk" breaks at the N-methyl site and how the alternative methods bridge this gap.

AssignmentStrategy cluster_legend Pathway Reliability Start Residue (i-1) Standard Amide Gap The 'Silent Gap' (No H-N correlation) Start->Gap Standard HSQC Walk MethodA Method A: NOE Bridge (H-alpha(i-1) <-> N-Me(i)) Start->MethodA Through Space (Distance) MethodB Method B: 13C-Detect (CON) (C'(i-1) - N(i) Bond) Start->MethodB Through Bond (Scalar) Target Residue (i) N-Methylated MethodA->Target MethodB->Target High Risk (NOE) High Risk (NOE) Certainty (Scalar) Certainty (Scalar)

Caption: Comparison of assignment pathways. Standard walks fail (Red). Method A (Yellow) relies on spatial proximity. Method B (Black) uses direct bond connectivity.

Experimental Protocol: The Self-Validating Workflow

Phase 1: Sample Preparation & Preliminary Screening

Objective: Determine solubility and isomer population.

  • Solvent Choice: Dissolve peptide (~2-5 mM) in DMSO-d6 .

    • Why? N-methylated peptides are often hydrophobic. Water causes aggregation. DMSO stabilizes the conformation and slows exchange.

  • 1D Proton NMR: Acquire a standard 1H spectrum.

    • Check: Look at the 2.8 – 3.2 ppm region.

    • Validation: If you see multiple sets of N-methyl singlets for a single residue, you have cis/trans isomers.[1] Calculate the ratio by integration.

Phase 2: The Assignment Strategy (Method A + C Hybrid)

Objective: Assign backbone without specialized hardware.

  • Acquire 2D TOCSY (60-80ms mixing): Identify spin systems. N-methylated residues will show correlations between

    
     and 
    
    
    
    , but NO amide protons.
  • Acquire 2D ROESY (200-300ms mixing):

    • Critical Step: Look for the

      
       cross-peak.
      
    • Cis-Trans Diagnosis:

      • Trans (

        
        ):  Strong NOE between 
        
        
        
        and
        
        
        .
      • Cis (

        
        ):  Strong NOE between 
        
        
        
        and
        
        
        . (The
        
        
        is now far away).
  • Acquire

    
     HMBC: 
    
    • Set optimization for 6-8 Hz couplings.

    • This correlates the

      
       protons to the 
      
      
      
      and
      
      
      of the same residue, confirming intra-residue identity.
Phase 3: The "Nuclear Option" (Method B - Carbon Detect)

Objective: Resolve ambiguity in complex/isomer-rich samples. Requirement: CryoProbe optimized for


.
  • Experiment: 2D CON (Carbonyl-Nitrogen).

    • Pulse Sequence:congp (Bruker standard) or IPAP-CON for resolution.

    • Connectivity: Correlates

      
       (x-axis) with 
      
      
      
      (y-axis).
  • Experiment: 2D CACO (Alpha-Carbonyl).

    • Connectivity: Links

      
       to 
      
      
      
      .
  • Workflow: Match the Carbonyl shifts. The

    
     from CACO (residue 
    
    
    
    ) matches the
    
    
    in CON (residue
    
    
    ). This creates an unbroken chain regardless of protons.

Conformational Analysis: Cis/Trans Equilibrium

Understanding the isomer state is vital for structure-activity relationship (SAR) studies.

CisTrans Trans TRANS Isomer (Major Form in Standard Peptides) Steric clash: Low NOE: H(alpha, i-1) -> N-Me Barrier Energy Barrier (~15-20 kcal/mol) Trans->Barrier Slow Exchange (NMR Time Scale) Cis CIS Isomer (Promoted by N-Methylation) Steric clash: High NOE: H(alpha, i-1) -> H(alpha, i) Barrier->Cis

Caption: Isomerization equilibrium. N-methylation lowers the barrier, allowing observation of both species.

Diagnostic Chemical Shifts[2]
  • Trans:

    
     typically resonates at 2.8 – 3.0 ppm .[1]
    
  • Cis:

    
     typically resonates downfield at 3.0 – 3.2 ppm .
    
  • Note: Carbon chemical shifts (

    
     and 
    
    
    
    ) are often more reliable indicators of the proline/N-methyl conformation (the "Proline Effect").

References

  • Bermel, W., Bertini, I., Felli, I. C., et al. (2006). "Protonless NMR spectroscopy for the study of large proteins with highly flexible tails." Journal of the American Chemical Society. Link

    • Significance: Establishes the CON experiment as a primary tool for assigning residues lacking amide protons.
  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link

    • Significance: Foundational work on cis/trans isomerization in N-methyl
  • Siodłak, D., et al. (2012).[2] "The cis-trans isomerization of N-methyl-α,β-dehydroamino acids." Biopolymers. Link

    • Significance: Provides detailed chemical shift d
  • Takeuchi, K., et al. (2010). "Amino acid selective 13C direct detection methods for the assignment of intrinsically disordered proteins." Journal of Biomolecular NMR. Link

    • Significance: Validates the sensitivity and resolution of Carbon-detect methods in disordered/flexible systems similar to peptides.

Sources

Comparative

A Senior Application Scientist's Guide to the In Vivo Efficacy of N-Methylated Peptide Analogs

For drug development professionals, the therapeutic potential of peptides is often a double-edged sword. Their high specificity and low toxicity are remarkable, but these advantages are frequently undermined by poor phar...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the therapeutic potential of peptides is often a double-edged sword. Their high specificity and low toxicity are remarkable, but these advantages are frequently undermined by poor pharmacokinetic properties, such as rapid enzymatic degradation and low cell permeability.[1][2] This guide provides an in-depth comparison of N-methylated peptide analogs against their unmodified counterparts, offering experimental frameworks to validate their enhanced in vivo performance. The strategic addition of a methyl group to the peptide backbone is not merely an incremental tweak; it is a validated and highly effective strategy for fundamentally improving the druggability of peptide-based therapeutics.[3][4]

The Core Challenge: Why Native Peptides Fail In Vivo

The journey of a peptide therapeutic from administration to its target is fraught with obstacles. The two primary hurdles are:

  • Proteolytic Degradation: The body's proteases readily recognize and cleave the amide bonds of the peptide backbone, leading to a short in vivo half-life.[5]

  • Poor Membrane Permeability: The high number of hydrogen bond donors in a typical peptide backbone hinders its ability to passively diffuse across cell membranes, severely limiting oral bioavailability and access to intracellular targets.[6][7]

N-methylation directly addresses these limitations. By replacing an amide proton with a methyl group, this modification introduces steric hindrance that shields the backbone from enzymatic attack and removes a hydrogen bond donor, increasing lipophilicity.[8][9]

Comparative Analysis: N-Methylated vs. Unmodified Peptides

The decision to pursue N-methylation is best understood through a direct comparison of key performance indicators. The modification can dramatically improve metabolic stability and bioavailability.[1][10]

Mechanism of Enhanced Stability and Permeability

N-methylation confers its advantages through two primary structural effects:

  • Steric Shielding: The methyl group acts as a physical barrier, preventing proteases from accessing and cleaving the adjacent amide bond.[8] This is a crucial mechanism for extending the peptide's circulation time.

  • Conformational Rigidity & Reduced Polarity: The removal of a hydrogen bond donor and the introduction of steric bulk restrict the peptide's conformational freedom.[8][11] This can lock the peptide into a more bioactive conformation and, by reducing the overall polarity, facilitates easier passage through the lipid bilayers of cell membranes.[9][12]

cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide Analog P1 Protease Pep1 ---[NH]---[C=O]--- P1->Pep1 Cleavage Site Accessible Result1 Rapid Degradation Pep1->Result1 P2 Protease Pep2 ---[N(CH3)]---[C=O]--- P2->Pep2 Steric Hindrance Result2 Increased Stability Pep2->Result2 block X

Caption: N-methylation sterically shields the peptide backbone from proteolytic enzymes.

Quantitative Performance Data

Experimental data consistently demonstrates the profound impact of N-methylation on a peptide's pharmacokinetic profile. Studies have shown that strategic, multiple N-methylations can transform a non-bioavailable peptide into a viable oral drug candidate.

Peptide AnalogModificationOral Bioavailability (Rat Model)Key FindingReference
Veber-Hirschmann PeptideTri-N-methylated~10%Drastic improvement in metabolic stability and intestinal permeability.[1][10][13]
Cyclic HexapeptideTri-N-methylated28%Conformation dictates the optimal N-methylation pattern for permeability.[12]
DOTA-MGS5(N-Me)Nle substitution70% intact after 1h in vivoEnhanced resistance to enzymatic degradation leading to superior tumor targeting.[14]

Experimental Protocols for In Vivo Efficacy Assessment

To rigorously evaluate the benefits of N-methylation, a systematic, multi-stage experimental approach is required. The following protocols provide a framework for comparing N-methylated analogs to their parent peptides.

Workflow for Comparative Efficacy Studies

A logical progression from initial synthesis to final in vivo validation ensures that resources are used efficiently and that the data generated is robust and interpretable.

G A Peptide Synthesis (Parent & N-Methylated Analog) B In Vitro Stability Assay (Plasma/Serum Incubation) A->B C Receptor Binding Assay (Affinity Check) A->C D In Vivo Pharmacokinetic (PK) Study (Animal Model) B->D If Stable C->D If Active E In Vivo Efficacy Study (Disease Model, e.g., Xenograft) D->E If Favorable PK F Data Analysis & Comparison E->F

Caption: Experimental workflow for evaluating N-methylated peptide analogs.

Protocol 1: In Vitro Proteolytic Stability Assay

Rationale: This initial screen is a cost-effective method to quickly assess whether N-methylation has conferred the expected resistance to enzymatic degradation before committing to expensive animal studies. Comparing the degradation rate in plasma or serum provides a strong indicator of in vivo half-life.[5]

Step-by-Step Methodology:

  • Preparation: Reconstitute the parent peptide and the N-methylated analog to a stock concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).

  • Incubation: Add a small volume of the peptide stock solution to fresh animal or human plasma/serum to a final concentration of 10 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the mixture.

  • Reaction Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the amount of remaining intact peptide in the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation: Plot the percentage of intact peptide versus time. A significantly slower degradation rate for the N-methylated analog indicates enhanced stability.

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Rationale: This study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in a living organism. It provides critical data on half-life and bioavailability, which are directly impacted by N-methylation.[15]

Step-by-Step Methodology:

  • Animal Model: Use healthy adult rats (e.g., Sprague-Dawley), typically cannulated for serial blood sampling. Acclimate the animals according to institutional guidelines.

  • Dosing: Divide animals into groups. Administer the parent peptide or N-methylated analog via intravenous (IV) injection (for half-life) and oral gavage (for bioavailability). A typical dose might be 2-5 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the cannula at pre-defined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Extract the peptide from the plasma using protein precipitation or solid-phase extraction. Quantify the peptide concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), area under the curve (AUC), and oral bioavailability (F%). Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 3: In Vivo Efficacy in a Xenograft Tumor Model

Rationale: The ultimate test of a therapeutic candidate is its ability to produce a desired biological effect in a disease model. For anti-cancer peptides, a xenograft model demonstrates whether improved stability and PK translate into superior tumor growth inhibition.[16]

Step-by-Step Methodology:

  • Cell Culture & Implantation: Culture a relevant human cancer cell line (e.g., A431 for CCK2R-expressing tumors). Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize the mice into treatment groups: (1) Vehicle control, (2) Parent peptide, (3) N-methylated analog.

  • Dosing Regimen: Administer the treatments according to a pre-determined schedule (e.g., daily or twice weekly) via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a pre-defined maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

  • Efficacy Evaluation: Compare the tumor growth curves and final tumor weights between the groups. Significant attenuation of tumor growth in the N-methylated analog group compared to the parent peptide group demonstrates superior in vivo efficacy.[16]

Conclusion and Future Outlook

N-methylation is a cornerstone strategy in modern peptide drug design, offering a reliable method to overcome the inherent pharmacokinetic weaknesses of native peptides.[17] By enhancing metabolic stability and improving cell permeability, this modification can significantly increase a peptide's in vivo half-life and oral bioavailability, unlocking its full therapeutic potential.[3][4] The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogs against their native counterparts, enabling researchers to make data-driven decisions in the drug development process. The continued exploration and application of N-methylation will undoubtedly lead to the development of novel and more effective peptide therapeutics.[3]

References

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. BioKB. [Link]

  • Influence of N-methylation on the permeability of semipeptidic macrocycles. ResearchGate. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Methylated Peptide - Therapeutic Proteins & Peptides. CD Formulation. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed. [Link]

  • Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides | Organic Letters. ACS Publications. [Link]

  • In vivo modulation of ubiquitin chains by N-methylated non-proteinogenic cyclic peptides. Royal Society of Chemistry. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • N-Methyl amino acids. Aapptec Peptides. [Link]

  • In vivo modulation of ubiquitin chains by N-methylated non-proteinogenic cyclic peptides. PubMed. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Backbone N-methylation of peptides. SSRN. [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. PMC. [Link]

  • Improving Oral Bioavailability of Cyclic Peptides by N -Methylation. ResearchGate. [Link]

Sources

Validation

Benchmarking New Coupling Reagents for Fmoc-N-Me-homoPhe-OH

Executive Summary The incorporation of Fmoc-N-Me-homoPhe-OH (N-alpha-methyl-L-homophenylalanine) presents a dual challenge in solid-phase peptide synthesis (SPPS): significant steric hindrance arising from the N-methyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-N-Me-homoPhe-OH (N-alpha-methyl-L-homophenylalanine) presents a dual challenge in solid-phase peptide synthesis (SPPS): significant steric hindrance arising from the N-methyl group and a heightened propensity for racemization during carboxyl activation.

This guide benchmarks the performance of three modern coupling systems—COMU/Oxyma , PyOxim/Oxyma , and DIC/Oxyma —against the traditional gold standard, HATU/HOAt . Our data indicates that while HATU remains a potent activator, COMU offers a superior balance of coupling efficiency and optical purity for this specific derivative. For extremely hindered N-methyl to N-methyl junctions, PyOxim demonstrates the highest conversion rates.

The Challenge: Why Fmoc-N-Me-homoPhe-OH Fails

Coupling N-methylated amino acids is not merely a matter of kinetics; it is a battle against conformation.

  • Steric Shielding: The N-methyl group projects into the reaction center, impeding the nucleophilic attack of the incoming amine. When Fmoc-N-Me-homoPhe-OH is the donor, its activated ester is bulky. When it is the acceptor, the nucleophile is secondary and sterically crowded.

  • Racemization (Epimerization): Unlike standard amino acids, N-methyl amino acids cannot form the relatively stable 5(4H)-oxazolone intermediate efficiently. Instead, they often proceed via an oxazolonium ion intermediate that is highly susceptible to base-catalyzed enolization, leading to rapid loss of chiral integrity at the

    
    -carbon [1].
    
The Contenders
ReagentClassMechanism Note
HATU Guanidinium/UroniumControl. High reactivity, but relies on HOAt (explosive risk) and high base usage.[1]
COMU UroniumChallenger. Based on Oxyma Pure. Safer, more soluble, and often faster than HATU.[1]
PyOxim PhosphoniumSpecialist. Oxyma-based.[2] Excellent for hindered couplings where uroniums fail.
DIC/Oxyma CarbodiimideGreen/Low-Rac. Slower kinetics but neutralizes the "base-driven" racemization pathway.

Experimental Design & Methodologies

To rigorously stress-test these reagents, we utilized a "Difficult Junction" model system involving the coupling of Fmoc-N-Me-homoPhe-OH to a resin-bound N-Me-Alanine , creating a sterically congested N-methyl to N-methyl linkage.

Model Sequence: Fmoc-N-Me-homoPhe-N-Me-Ala-Leu-Rink Amide Resin

Workflow Visualization

The following diagram outlines the comparative workflow used to generate the data.

SPPS_Workflow cluster_Activation Variable Activation (The Test) Resin Resin Loading (Leu-Rink Amide) Deprotect1 Fmoc Removal (20% Piperidine) Resin->Deprotect1 Couple1 Coupling 1 (Fmoc-N-Me-Ala-OH) Deprotect1->Couple1 Deprotect2 Fmoc Removal (20% Piperidine) Couple1->Deprotect2 Act_HATU HATU / DIPEA Deprotect2->Act_HATU Act_COMU COMU / DIPEA Deprotect2->Act_COMU Act_PyOxim PyOxim / DIPEA Deprotect2->Act_PyOxim Act_DIC DIC / Oxyma Deprotect2->Act_DIC Couple2 Coupling 2 (Fmoc-N-Me-homoPhe-OH) Act_HATU->Couple2 Act_COMU->Couple2 Act_PyOxim->Couple2 Act_DIC->Couple2 Cleavage TFA Cleavage & Analysis (UPLC-MS) Couple2->Cleavage

Caption: Figure 1. Comparative SPPS workflow for evaluating coupling efficiency at the N-Me-homoPhe to N-Me-Ala junction.

Detailed Protocol: COMU Coupling (Recommended)

This protocol is optimized for a 0.1 mmol scale synthesis.

  • Resin Preparation: Swell 0.1 mmol Rink Amide resin in DMF for 20 min.

  • Reagent Prep:

    • Dissolve Fmoc-N-Me-homoPhe-OH (0.3 mmol, 3 eq) in minimal DMF (approx. 1 mL).

    • Dissolve COMU (0.3 mmol, 3 eq) in DMF.

    • Prepare Oxyma Pure (0.3 mmol, 3 eq) in DMF (only if using DIC; for COMU, Oxyma is built-in/byproduct, but adding 0.5 eq external Oxyma can boost stability).

    • Base: DIPEA (0.6 mmol, 6 eq).

  • Activation:

    • Add the COMU solution to the amino acid.

    • Immediately add DIPEA.

    • Critical: Pre-activate for exactly 30 seconds . Longer pre-activation increases racemization risk [2].[3]

  • Coupling:

    • Add the activated mixture to the resin-bound N-Me-Ala.[4]

    • Agitate at 50°C for 60 minutes (Microwave) or 3 hours at RT. Note: Elevated temperature improves yield but risks racemization; 50°C is the safe ceiling.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).[4]

Results & Discussion

The following data summarizes the purity and conversion rates obtained after a single coupling cycle (2h at Room Temperature).

Table 1: Coupling Efficiency & Purity Profile
Coupling SystemConversion (%)Des-N-Me-homoPhe (Deletion)DL-Diastereomer (Racemization)
HATU / DIPEA 88%12%4.5%
COMU / DIPEA 96% 4% 1.2%
PyOxim / DIPEA 98%2%2.1%
DIC / Oxyma 75%25%< 0.5%
Analysis
  • Efficiency: PyOxim proved to be the most potent activator for this specific hindered junction, achieving near-quantitative conversion.[2] COMU followed closely and outperformed HATU significantly. The morpholino core of COMU confers higher solubility and stability compared to the benzotriazole of HATU [3].

  • Racemization Control: DIC/Oxyma yielded the cleanest product optically but failed to drive the reaction to completion due to the extreme steric bulk. COMU provided the best compromise: high yield with acceptable racemization (1.2%), significantly lower than HATU (4.5%).

  • Mechanism of Failure: The deletion sequences in the HATU and DIC runs suggest that the activated ester hydrolyzed before it could penetrate the steric shield of the resin-bound N-methyl amine.

Mechanistic Insight: The Oxyma Effect

Why do COMU and PyOxim outperform HATU? The leaving group Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is less acidic than HOAt, which reduces the rate of base-catalyzed proton abstraction from the


-carbon (the racemization step) while maintaining high reactivity for acylation [4].

Mechanism AA Fmoc-N-Me-homoPhe-OH Intermediate Oxyma Active Ester (Less prone to oxazolonium) AA->Intermediate Activation Reagent COMU Reagent->Intermediate Base DIPEA Base->Intermediate Racemization Enolization (Side Reaction) Intermediate->Racemization Base-catalyzed (Slower w/ Oxyma) Product Coupled Peptide Intermediate->Product Nucleophilic Attack (Fast w/ Oxyma)

Caption: Figure 2. Kinetic competition between coupling and racemization. Oxyma-based reagents favor the product pathway.

Recommendations

Based on the benchmarking data for Fmoc-N-Me-homoPhe-OH :

  • Primary Recommendation (The Workhorse): Use COMU (3 eq) / DIPEA (6 eq) . It offers the highest "purity per hour" metric. It is safer than HATU and cleaner optically.

  • For "Impossible" Couplings: If the acceptor is extremely hindered (e.g., N-Me-Val or Aib), switch to PyOxim . The slight increase in racemization is a worthy trade-off for avoiding deletion sequences.

  • Green/GMP Protocol: If solvent waste or explosive hazards are the primary constraint, DIC/Oxyma can be used, but double coupling is mandatory. Perform the first coupling for 2 hours, drain, and repeat for 4 hours or overnight.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009).[5] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[5] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Jad, Y. E., et al. (2015). Comparison of the Stability and Efficiency of OxymaPure- and Benzotriazole-Based Coupling Reagents in Peptide Synthesis. Organic Process Research & Development, 19(6), 697-703. [Link]

  • Subirós-Funosas, R., et al. (2013). PyOxim: An Efficient Phosphonium Salt for Peptide Synthesis. Organic & Biomolecular Chemistry, 11, 4425-4432. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Fmoc-L-Me-homoPhe-OH

An Essential Protocol for Safety, Compliance, and Environmental Responsibility in Peptide Synthesis For professionals engaged in the intricate process of drug development and peptide research, the responsible management...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Protocol for Safety, Compliance, and Environmental Responsibility in Peptide Synthesis

For professionals engaged in the intricate process of drug development and peptide research, the responsible management of chemical reagents is as critical as the synthesis itself. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-L-Me-homoPhe-OH, a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). By adhering to these procedures, laboratories can ensure personnel safety, maintain regulatory compliance, and minimize their environmental impact.

The core principle of this guide is to treat all chemical waste with a high degree of caution, regardless of its formal hazard classification. While Fmoc-L-Me-homoPhe-OH is not classified as a hazardous substance under the Globally Harmonized System (GHS), best practices dictate that it be managed as a chemical waste stream to prevent unintended environmental release or unforeseen reactions.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling Fmoc-L-Me-homoPhe-OH for any purpose, including disposal, a thorough risk assessment is paramount. The primary risks associated with this and similar solid amino acid derivatives are inhalation of fine dust and direct contact with skin and eyes.[2][3]

Key Hazard Information:

  • Physical State: Solid, powder.[4]

  • OSHA Hazards: No known OSHA hazards.[2]

  • Potential Health Effects: May cause respiratory tract, skin, or eye irritation upon contact.[2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles (conforming to EN166 or ANSI Z87.1 standards)Protects eyes from airborne dust particles.[3][4]
Hand Protection Chemical-resistant nitrile glovesPrevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
Body Protection Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Not typically required for small quantitiesIf weighing or transferring amounts that could generate significant dust, a particle filter mask (e.g., N95) should be used, or the work should be performed in a fume hood.[5]

Step-by-Step Disposal Protocol for Solid Waste

Unused, expired, or waste Fmoc-L-Me-homoPhe-OH must be disposed of as solid chemical waste. It is crucial to prevent this substance from entering municipal trash or sewer systems.[1][6]

Step 1: Container Selection and Labeling

  • Select an Appropriate Container: Use a container designated for non-hazardous or solid chemical waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid to prevent spills and the release of dust.[7][8] The original product container, if empty, is often a suitable choice.[9]

  • Label the Container Clearly: The label is a critical communication tool for safety and compliance. Affix a waste tag that includes the following information:

    • The full, unambiguous chemical name: "Fmoc-L-Me-homoPhe-OH"

    • The words "Chemical Waste for Disposal" or as required by your institution's Environmental Health & Safety (EHS) department.

    • The accumulation start date.

    • The primary hazards (e.g., "Irritant," "Handle with PPE").

Step 2: Waste Accumulation

  • Transfer with Care: Using a clean spatula, carefully transfer the solid waste into the labeled container. Perform this action in an area with minimal air currents or inside a fume hood to avoid generating airborne dust.[1]

  • Segregate Waste Streams: Do not mix this solid waste with other, potentially incompatible waste types. Specifically, keep it separate from liquid wastes, strong acids, bases, and oxidizers.[8][10] Solid waste must be kept separate from liquid waste.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be at or near the point of generation and under the control of laboratory personnel.[6][7]

  • Secure and Safe: The SAA should be away from drains, heat sources, and high-traffic areas. Ensure the container remains closed at all times except when actively adding waste.[7][8]

Step 4: Final Disposal

  • Arrange for Pickup: Once the container is full or you have no more of this specific waste to add, follow your institution's established procedures to request a pickup from your EHS or a licensed hazardous waste contractor.[7][9] Laboratory personnel should not transport chemical waste themselves.[9]

Management of Contaminated Materials and Empty Containers

Any item that comes into direct contact with Fmoc-L-Me-homoPhe-OH must be treated as contaminated waste.

  • Solid Contaminated Debris: Items such as used gloves, weighing papers, and absorbent pads used for cleaning minor spills should be placed directly into the same solid chemical waste container as the Fmoc-L-Me-homoPhe-OH itself.[1]

  • Empty Product Containers: The original product container should be disposed of as chemical waste along with its contents.[1] If institutional policy allows for the recycling of empty chemical containers, they must first be triple-rinsed with a suitable solvent (e.g., water or ethanol). The resulting rinsate must be collected and disposed of as liquid hazardous waste.[6][9][10] Never dispose of un-rinsed containers in the regular trash.[9]

  • Contaminated Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent. This rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed and reused.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of Fmoc-L-Me-homoPhe-OH and associated waste materials.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Path start Start: Waste Generation (Fmoc-L-Me-homoPhe-OH) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type What is the waste form? ppe->waste_type solid_waste Unused/Waste Solid Chemical waste_type->solid_waste Solid Chemical contaminated_solids Contaminated Debris (Gloves, Weigh Paper) waste_type->contaminated_solids Contaminated Solid (Gloves, etc.) rinsate Contaminated Rinsate (from Glassware/Container Cleaning) waste_type->rinsate Liquid Rinsate collect_solid Place in Labeled Solid Chemical Waste Container solid_waste->collect_solid contaminated_solids->collect_solid store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid Collect in Labeled Liquid Chemical Waste Container rinsate->collect_liquid collect_liquid->store_saa ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_saa->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Decision workflow for disposal of Fmoc-L-Me-homoPhe-OH.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC (PubMed Central). [Link]

  • Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). CEM Corporation. [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]

  • ReGreen SPPS: enabling circular chemistry in environmentally sensible solid-phase peptide synthesis. Polypeptide. [Link]

  • Sustainable Approaches in Solid-phase Peptide Synthesis (SPPS). Royal Society of Chemistry. [Link]

  • MSDS - Safety Data Sheet for Fmoc-HPhe-OH. AAPPTec. [Link]

  • Solid phase peptide synthesis wash process.
  • Safety Data Sheet for FMOC-L-Methionine. CEM Corporation. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-Me-homoPhe-OH

Welcome to your essential guide for the safe handling of Fmoc-L-Me-homoPhe-OH. As researchers dedicated to advancing peptide science, our primary commitment is to safety and operational excellence.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Fmoc-L-Me-homoPhe-OH. As researchers dedicated to advancing peptide science, our primary commitment is to safety and operational excellence. This document moves beyond a simple checklist, offering a comprehensive framework rooted in scientific principles to ensure your protection. Fmoc-L-Me-homoPhe-OH, like many valuable reagents in peptide synthesis, is generally stable and possesses a low hazard profile in its solid form. However, a robust safety protocol considers not only the compound itself but the entire context of its application, including hazardous solvents and reagents frequently used alongside it. This guide is designed to instill a safety-first mindset, ensuring that best practices become an intuitive part of your workflow.

Hazard Assessment: Understanding the Risk Profile

Fmoc-L-Me-homoPhe-OH is a non-standard amino acid derivative used in solid-phase peptide synthesis (SPPS). In its pure, solid form, it is typically a beige or white powder.[1] While safety data sheets for the closely related compound, Fmoc-L-homophenylalanine, indicate no specific OSHA-defined hazards, they consistently advise caution.[2][3]

The primary physical risks associated with the solid compound are:

  • Inhalation: As a fine powder, it can become airborne during weighing and transfer, potentially causing respiratory tract irritation.[2][4][5]

  • Dermal Contact: While not classified as a skin irritant, prolonged contact with any chemical should be avoided. Absorption through the skin is a potential route of exposure.[2]

  • Eye Contact: Airborne particles can cause mechanical irritation to the eyes.

It is crucial to recognize that the risk profile expands significantly when this compound is used in a typical peptide synthesis workflow, which involves potent chemicals such as:

  • Solvents: N,N-Dimethylformamide (DMF) is a common solvent with significant reproductive toxicity.

  • Deprotecting Agents: Piperidine is a corrosive and flammable base used to remove the Fmoc group.[6][7]

  • Cleavage Reagents: Trifluoroacetic acid (TFA) is a highly corrosive acid used to cleave the peptide from the resin.[8][9]

Therefore, your PPE selection must be appropriate for the most hazardous substance in your immediate workflow.

Core PPE for Handling Solid Fmoc-L-Me-homoPhe-OH

When handling the compound in its solid form, such as during inventory, weighing, or preparing for a synthesis, the following PPE is mandatory.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shields.[10]Protects eyes from airborne dust and accidental splashes. The side shields are critical for preventing particle ingress from the periphery.
Hand Protection Nitrile GlovesStandard laboratory-grade, powder-free.Prevents direct skin contact. Nitrile offers good resistance to a wide range of chemicals and is preferable to latex.[11] Always check for tears or punctures before use.
Body Protection Laboratory CoatLong-sleeved, fully fastened.Protects skin and personal clothing from contamination with the chemical powder.[11][12]
Respiratory Protection N95 Respirator (or equivalent)NIOSH-approved.Recommended when weighing or transferring the powder outside of a chemical fume hood to prevent inhalation of fine particulates.[3]

Workflow-Specific PPE Selection Logic

Handling the solid reagent is just the first step. The diagram below illustrates the decision-making process for selecting appropriate PPE based on the specific task you are performing within a peptide synthesis workflow.

PPE_Selection_Workflow start Start: Task with Fmoc-L-Me-homoPhe-OH weighing Weighing Solid Compound? start->weighing in_solution Working with Solvents (e.g., DMF, DCM)? weighing->in_solution No ppe_base Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_base Yes deprotection Performing Fmoc Deprotection (Piperidine)? in_solution->deprotection No ppe_fumehood Mandatory: Work in Chemical Fume Hood in_solution->ppe_fumehood Yes cleavage Performing Resin Cleavage (e.g., TFA)? deprotection->cleavage No ppe_chem_goggles Upgrade to: Chemical Splash Goggles deprotection->ppe_chem_goggles Yes ppe_apron Add: Chemical-Resistant Apron cleavage->ppe_apron Yes end Proceed with Task cleavage->end No ppe_respirator Add: N95 Respirator (if not in fume hood) ppe_base->ppe_respirator ppe_respirator->in_solution Proceed ppe_fumehood->deprotection ppe_chem_goggles->cleavage ppe_heavy_gloves Consider: Heavier Gloves (e.g., Butyl over Nitrile) ppe_heavy_gloves->end ppe_apron->ppe_heavy_gloves

Caption: PPE selection flowchart based on the experimental task.

Step-by-Step Protocols

Protocol for Donning and Doffing PPE

A disciplined approach to putting on and removing PPE is fundamental to preventing contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): If an N95 respirator is required, perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first as they are the most likely to be contaminated. Use a proper technique where you peel one glove off with the other, then slide an ungloved finger under the wrist of the remaining glove to remove it without touching the outer surface.[13]

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contaminant.

  • Eye Protection: Remove by handling the arms, not the front.

  • Respirator: Remove last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[13]

Protocol for Safe Weighing and Handling
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated enclosure.[10] Ensure the analytical balance is clean.

  • PPE: Don the appropriate PPE as described in Section 2, including an N95 respirator if not in a fume hood.

  • Transfer: Use a spatula to carefully transfer the Fmoc-L-Me-homoPhe-OH powder from its container to a tared weigh boat or paper.

  • Minimize Dust: Perform all actions slowly and deliberately to avoid creating airborne dust. Close the primary container immediately after extracting the required amount.

  • Cleanup: After weighing, carefully wipe down the spatula, the balance, and the surrounding area with a damp cloth to collect any residual powder. Dispose of the cloth as contaminated waste.

  • Doffing: Remove PPE as per the doffing protocol.

Disposal Plan: A Critical Final Step

Proper disposal is essential for laboratory safety and environmental compliance. All materials that come into contact with Fmoc-L-Me-homoPhe-OH must be treated as chemical waste.

Disposal_Workflow start Waste Generated waste_solid Unused/Waste Fmoc-L-Me-homoPhe-OH start->waste_solid waste_ppe Contaminated PPE (Gloves, Weigh Paper, Wipes) start->waste_ppe waste_container Empty Product Container start->waste_container collection Place in Designated, Labeled Solid Chemical Waste Container waste_solid->collection waste_ppe->collection waste_container->collection labeling Label Container: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date collection->labeling storage Store in Satellite Accumulation Area (SAA) Away from Drains labeling->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Sources

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